molecular formula C15H28O2 B1594606 Citronellyl valerate CAS No. 7540-53-6

Citronellyl valerate

Cat. No.: B1594606
CAS No.: 7540-53-6
M. Wt: 240.38 g/mol
InChI Key: PFOJEJPZUVQHEH-UHFFFAOYSA-N
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Description

Citronellyl pentanoate, also known as citronellyl valerate or E469, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl pentanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl pentanoate has been primarily detected in urine. Within the cell, citronellyl pentanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl pentanoate is a herbal, honey, and rose tasting compound that can be found in herbs and spices. This makes citronellyl pentanoate a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,14H,5-7,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOJEJPZUVQHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864088
Record name Pentanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

liquid/rose, herb, honey-like odour
Record name Citronellyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/549/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

237.00 to 240.00 °C. @ 760.00 mm Hg
Record name Citronellyl pentanoate
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URL http://www.hmdb.ca/metabolites/HMDB0037229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.890 (15.5°)
Record name Citronellyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/549/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7540-53-6
Record name Citronellyl valerate
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Record name Citronellyl valerate
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Record name Pentanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Record name Pentanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Record name 3,7-dimethyloct-6-enyl valerate
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Record name CITRONELLYL VALERATE
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Record name Citronellyl pentanoate
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URL http://www.hmdb.ca/metabolites/HMDB0037229
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Citronellyl Valerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Citronellyl valerate, a significant fragrance and flavor compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis methodologies, analytical procedures, and safety profile, underpinned by authoritative sources to ensure scientific integrity.

Chemical Identification and Nomenclature

This compound is chemically classified as a carboxylic ester. Its unique molecular structure contributes to its characteristic aroma, making it a valuable ingredient in various consumer products.

CAS Number: 7540-53-6[1][2][3]

Synonyms: A variety of synonyms are used to identify this compound in scientific literature and commerce. These include:

  • Citronellyl pentanoate[1][2][3][4][5]

  • Citronellyl valerianate

  • 3,7-Dimethyl-6-octen-1-yl pentanoate[1]

  • 3,7-Dimethyl-6-octen-1-yl valerate

  • Pentanoic acid, 3,7-dimethyl-6-octenyl ester[6][1][2][3]

  • 3,7-Dimethyloct-6-en-1-yl valerate[7]

  • Valeric acid, 3,7-dimethyl-6-octen-1-yl ester[5]

  • FEMA No. 2317[4][5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in various formulations and for predicting its behavior in different matrices.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₈O₂[2][8]
Molecular Weight 240.38 g/mol [2][5][8]
Appearance Colorless clear liquid[7]
Odor Rose, herb, honey-like[3][4][8]
Boiling Point 237.00 to 240.00 °C @ 760.00 mm Hg[7][4][8]
Density 0.87200 to 0.88100 g/mL @ 25.00 °C[7][8]
Refractive Index 1.44200 to 1.45000 @ 20.00 °C[7]
Flash Point > 230.00 °F (> 110.00 °C)[7][8]
Water Solubility 0.1879 mg/L @ 25 °C (estimated)[8]
LogP (Octanol/Water) 4.492 (estimated)[5]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of citronellol with valeric acid. This reaction can be catalyzed by acids (Fischer esterification) or enzymes (lipase-catalyzed esterification).

Fischer Esterification: A Step-by-Step Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound using an acid catalyst. The causality behind using an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The use of a Dean-Stark apparatus is crucial for removing water, a byproduct of the reaction, which drives the equilibrium towards the formation of the ester product.

Materials:

  • Citronellol

  • Valeric acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (as a solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of citronellol and valeric acid. Add toluene to dissolve the reactants.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux and Water Removal: Attach the Dean-Stark apparatus and condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the side arm of the Dean-Stark trap, while the toluene returns to the reaction flask. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Wash subsequently with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Citronellol + Valeric Acid ReactionVessel Reflux with Dean-Stark Trap Reactants->ReactionVessel Catalyst H₂SO₄ Catalyst->ReactionVessel Solvent Toluene Solvent->ReactionVessel Neutralization Wash with NaHCO₃ ReactionVessel->Neutralization Washing Wash with H₂O Neutralization->Washing Drying Dry with MgSO₄ Washing->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Citronellyl Valerate Purification->Product GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilute in appropriate solvent (e.g., Hexane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Analyze Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Analyze Mass Spectrum (Fragmentation Pattern) Detection->MassSpectrum Identification Confirm Identity and Purity Chromatogram->Identification LibrarySearch Compare with Spectral Library MassSpectrum->LibrarySearch LibrarySearch->Identification

Sources

"Citronellyl valerate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Citronellyl Valerate: Physicochemical Properties, Synthesis, and Applications for Scientific Professionals

Abstract

This compound, also known as citronellyl pentanoate, is a monoterpene ester recognized for its characteristic fruity-floral aroma. While its primary application lies within the flavor and fragrance industries, its distinct physicochemical properties merit consideration for broader scientific applications, including in materials science and as a structural motif in pharmaceutical research. This technical guide provides a comprehensive overview of its core molecular profile, modern synthesis methodologies, analytical characterization techniques, and a detailed safety assessment. The content is structured to deliver actionable insights for researchers, chemists, and drug development professionals exploring the utility of lipophilic ester compounds.

Core Molecular Profile

A foundational understanding of a molecule begins with its fundamental identifiers and physical properties. These data points are critical for experimental design, analytical method development, and predictive modeling of its behavior in various systems.

Chemical Identity

This compound is systematically named 3,7-dimethyloct-6-enyl pentanoate[1]. Its identity is unambiguously defined by its molecular formula, structure, and registry numbers, which are summarized below.

IdentifierValueSource(s)
IUPAC Name 3,7-dimethyloct-6-enyl pentanoate[1][2]
Molecular Formula C₁₅H₂₈O₂[1][2][3][4][5]
CAS Registry Number 7540-53-6[2][3][6]
Synonyms Citronellyl pentanoate, 3,7-Dimethyl-6-octen-1-yl valerate[1][3][5][7]
InChIKey PFOJEJPZUVQHEH-UHFFFAOYSA-N[1][2]
SMILES CCCCC(=O)OCCC(C)CCC=C(C)C[1]
Physicochemical Properties

The physicochemical properties of this compound dictate its solubility, volatility, and interaction with biological systems. Its high lipophilicity, indicated by a LogP value significantly above 4, suggests poor aqueous solubility but high affinity for non-polar environments and lipid membranes.

PropertyValueUnitSource(s)
Molecular Weight 240.38 g/mol [1][3][4][5][6]
Appearance Colorless liquid with a rose, herb, honey-like odor-[1][3]
Boiling Point 237 - 240°C (at 760 mmHg)[1][3][4]
Density 0.872 - 0.890g/mL (at 15.5-25 °C)[1][3][4]
Refractive Index 1.442 - 1.450n20/D[1][3][4]
LogP (Octanol/Water) 4.49 - 5.10-[3][4][6]
Water Solubility 0.1879 (estimated)mg/L (at 25 °C)[3]

Synthesis Methodologies: A Focus on Biocatalysis

The industrial production of esters like this compound has traditionally relied on chemical catalysis (e.g., Fischer esterification), which often requires high temperatures and strong acids, leading to potential side reactions and environmental concerns. Modern synthetic chemistry, particularly for high-value compounds used in consumer products and pharmaceutical research, increasingly favors enzymatic methods for their high selectivity and sustainability.

Principle of Enzymatic Esterification

Enzymatic synthesis utilizes lipases, a class of enzymes that catalyze the hydrolysis of fats in nature. In low-water or non-aqueous environments, the thermodynamic equilibrium of this reaction shifts to favor synthesis, making lipases exceptional catalysts for esterification[8][9]. The reaction involves the direct esterification of citronellol with valeric acid or transesterification using a valerate ester as the acyl donor. Immobilized lipases, such as those from Candida antarctica (Novozym 435®) or Thermomyces lanuginosus (Lipozyme TL IM®), are frequently employed as they offer high stability and easy separation from the reaction mixture, enabling catalyst recycling[8].

Experimental Protocol: Immobilized Lipase-Catalyzed Synthesis

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • Citronellol (1 equivalent)

  • Valeric Acid (1.2 equivalents)

  • Immobilized Lipase (e.g., Novozym 435®, 10% w/w of total reactants)

  • Anhydrous n-hexane (as solvent)

  • Molecular sieves (3Å, activated)

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • Reactor Setup: To a clean, dry reaction vessel, add citronellol, valeric acid, and n-hexane.

  • Water Removal: Add activated molecular sieves to the mixture to sequester water produced during the reaction, which is crucial for driving the equilibrium towards the ester product.

  • Initiation: Add the immobilized lipase to the reaction mixture.

  • Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 40-50 °C) with constant stirring for 24-72 hours.

  • Monitoring: Periodically withdraw small aliquots and analyze via Gas Chromatography (GC) to monitor the conversion of citronellol. The reaction is deemed complete when the substrate concentration plateaus.

  • Catalyst Recovery: Once complete, recover the immobilized enzyme by simple filtration. It can be washed with fresh solvent and dried for reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by vacuum distillation or column chromatography if required.

  • Characterization: Confirm the identity and purity of the final product using GC-MS and FTIR spectroscopy.

Workflow: Enzymatic Synthesis of this compound

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Output & Analysis Reactant1 Citronellol Reaction Reaction Vessel (40-50°C, Stirring) Reactant1->Reaction Reactant2 Valeric Acid Reactant2->Reaction Catalyst Immobilized Lipase (e.g., Novozym 435) Catalyst->Reaction Solvent Solvent (n-Hexane) Solvent->Reaction Filtration Catalyst Recovery (Filtration) Reaction->Filtration Reaction Mixture Purification Solvent Removal (Rotary Evaporation) Filtration->Purification Filtrate RecycledCatalyst Recycled Lipase Filtration->RecycledCatalyst Solid Catalyst Product Crude this compound Purification->Product FinalProduct Purified Product Product->FinalProduct Purification Step (Optional) Analysis QC Analysis (GC-MS, FTIR) FinalProduct->Analysis

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Safety and Toxicological Profile

For any compound considered for commercial or research applications, a thorough safety evaluation is paramount. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound[5].

Key Findings:

  • Skin Sensitization: Data from a read-across analog, citronellyl butyrate, established a No Expected Sensitization Induction Level (NESIL) of 6400 μg/cm²[5].

  • Phototoxicity: Based on its UV/Vis absorption spectra, this compound is not expected to be phototoxic or photoallergenic[5].

  • Systemic Toxicity: A risk assessment based on read-across data from citronellyl formate demonstrated an adequate margin of exposure (MOE) for repeated dose toxicity at its current level of use in fragrances[5].

The use of read-across analogs is a scientifically accepted toxicological principle that leverages data from structurally similar and metabolically related compounds to assess the safety of a target material, reducing the need for new animal testing.

Relevance and Applications in Scientific Development

While firmly established in the flavor and fragrance sectors as a FEMA GRAS-listed substance[1][4], the molecular features of this compound provide opportunities for its use in other scientific domains.

Pharmaceutical and Drug Development Considerations

This compound itself is not an active pharmaceutical ingredient (API). However, its structure is relevant to drug development professionals for several reasons:

  • Lipophilic Moiety: As a C15 ester with a high LogP, it represents a classic lipophilic structure. The citronellyl backbone can be explored as a promoiety in pro-drug design to enhance the membrane permeability and oral bioavailability of polar drug molecules.

  • Excipient Potential: Its properties as a stable, non-toxic, and oily liquid make it a candidate for investigation as an excipient in topical or transdermal formulations, potentially acting as a solvent, plasticizer, or penetration enhancer.

  • Chemical Building Block: The terpene and ester functionalities provide reactive handles for further chemical modification, allowing it to serve as a starting material or intermediate in the synthesis of more complex molecules[10].

Analytical Standards and Reference Materials

In analytical chemistry, well-characterized compounds like this compound are essential as reference standards for the identification and quantification of related esters in complex matrices, such as essential oils, food products, and environmental samples. Its retention indices in gas chromatography are well-documented, aiding in method development for volatile and semi-volatile compound analysis[1][2][6].

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7540-53-6). Retrieved from [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. Food and Chemical Toxicology, 155, 112423. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions for the synthesis of citronellyl (a) and geranyl (b) alkanoates.... Retrieved from [Link]

  • The Good Scents Company. (n.d.). citronellyl isovalerate. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Retrieved from [Link]

  • IndiaMART. (n.d.). This compound API. Retrieved from [Link]

  • Government of Canada. (n.d.). Chemical Substance - this compound. Retrieved from [Link]

Sources

Unveiling the Botanical Presence of Citronellyl Valerate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Citronellyl valerate, also known as citronellyl pentanoate, is a monoterpenoid ester recognized for its characteristic fruity and rosy aroma. While extensively utilized as a synthetic flavoring and fragrance agent, its natural occurrence in the plant kingdom is notably scarce and has been a subject of some ambiguity. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the known botanical sources of this compound, its putative biosynthetic pathway, potential ecological significance, and a detailed analytical framework for its identification and quantification in plant matrices. The guide critically evaluates the existing evidence and offers a robust scientific foundation for future research into this intriguing, yet elusive, natural compound.

Natural Occurrence: A Tale of Scarcity and Contradiction

The presence of this compound in plants is not widespread, and reports in scientific literature are limited. An initial point of contention arises from database discrepancies. While the Volatile Compounds in Food (VCF) database does not report this compound as a component in food, other chemical databases like PubChem indicate its presence in Curcuma longa (turmeric).

A pivotal piece of evidence comes from a comprehensive 2020 review on the essential oils of Curcuma species. This review explicitly identifies citronellyl pentanoate as a constituent of the essential oil from the fresh rhizome of Curcuma zanthorrhiza , a species closely related to turmeric, at a concentration of 5.7% [1]. This finding provides a solid, albeit specific, anchor for the natural occurrence of this ester within the Zingiberaceae family.

Another plant genus anecdotally associated with this compound is Boronia , particularly Boronia citriodora, known for its potent lemon-like fragrance. However, detailed chemical analyses of Boronia citriodora essential oil have historically focused on other dominant volatile compounds, and to date, there is no definitive primary scientific literature confirming the presence of this compound in this species.

Table 1: Documented Natural Occurrence of this compound

Plant SpeciesFamilyPlant PartConcentrationReference
Curcuma zanthorrhiza Roxb.ZingiberaceaeFresh Rhizome5.7%[1]

It is crucial for researchers to approach the natural sourcing of this compound with a critical perspective, acknowledging the limited and specific nature of its known botanical distribution.

Putative Biosynthesis: An Enzymatic Embrace

The biosynthesis of this compound in plants, while not empirically elucidated for this specific molecule, can be confidently inferred from the well-established pathways of monoterpenoid and ester formation. The synthesis is a two-stage process involving the formation of the alcohol moiety, citronellol, followed by its esterification with a fatty acid derivative.

Stage 1: Formation of Citronellol

Citronellol, a C10 acyclic monoterpene alcohol, is derived from the universal terpene precursor, geranyl diphosphate (GPP). The formation of GPP occurs via the methylerythritol 4-phosphate (MEP) pathway, predominantly in the plastids.

Stage 2: Esterification by Alcohol Acyltransferase (AAT)

The final and defining step is the esterification of citronellol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to the hydroxyl group of an alcohol acceptor. In the case of this compound, the acyl donor is valeryl-CoA (pentanoyl-CoA).

The overall proposed reaction is:

Citronellol + Valeryl-CoA -> this compound + CoA-SH

The specificity of the AAT for both the alcohol (citronellol) and the acyl-CoA (valeryl-CoA) dictates the final ester product. The presence and activity of a specific AAT in the tissues of Curcuma zanthorrhiza is the likely reason for the accumulation of this compound in this particular species.

Biosynthesis MEP MEP Pathway GPP Geranyl Diphosphate (GPP) MEP->GPP Terpene Synthase Citronellol Citronellol GPP->Citronellol Geraniol Dehydrogenase (putative) AAT Alcohol Acyltransferase (AAT) Citronellol->AAT ValerylCoA Valeryl-CoA ValerylCoA->AAT CitronellylValerate This compound AAT->CitronellylValerate

Caption: Putative biosynthetic pathway of this compound.

Inferred Ecological Roles: The Scent of Survival

While the specific ecological functions of this compound have not been studied, the roles of volatile terpene esters in plant biology are well-documented. Based on this knowledge, we can infer the potential ecological significance of this compound for the plants that produce it.

  • Herbivore Deterrence: Many volatile esters act as feeding deterrents or toxins to herbivorous insects and other animals. The fruity, rosy scent of this compound may serve to repel specific herbivores that would otherwise consume the plant's tissues, particularly the rhizomes in the case of Curcuma zanthorrhiza.

  • Pollinator Attraction: Conversely, floral scents, which are often rich in esters, play a crucial role in attracting pollinators. Although found in the rhizome of C. zanthorrhiza, if expressed in the flowers of other, yet to be discovered, plant species, this compound could contribute to a specific olfactory signature that attracts specialized pollinators.

  • Antimicrobial and Antifungal Activity: Essential oils rich in monoterpenoids and their esters are known to possess antimicrobial and antifungal properties. This compound may contribute to the overall chemical defense of the plant against pathogenic microorganisms in the soil, thereby protecting the vital rhizome.

  • Allelochemical Interactions: Volatile compounds released from roots and rhizomes can influence the growth and development of neighboring plants. It is plausible that this compound could have allelopathic effects, inhibiting the germination or growth of competing plant species.

Further research is required to investigate these putative roles and to understand the specific ecological context in which this compound is produced and released.

Analytical Workflow for Identification and Quantification

The detection and quantification of a semi-volatile compound like this compound in a complex plant matrix requires a robust and sensitive analytical methodology. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for this application, offering a solvent-free extraction and high sensitivity.

Experimental Protocol: HS-SPME-GC-MS Analysis

1. Sample Preparation:

  • Obtain fresh plant material (e.g., Curcuma rhizome).
  • Thoroughly wash the material with deionized water to remove any surface contaminants and pat dry.
  • Homogenize a known weight (e.g., 0.5 - 1.0 g) of the fresh tissue into a fine powder or paste, preferably under cryogenic conditions (using liquid nitrogen) to prevent the loss of volatile compounds.
  • Immediately transfer the homogenized sample into a suitable headspace vial (e.g., 20 mL).

2. Internal Standard Spiking:

  • To enable accurate quantification, add a known amount of an appropriate internal standard (IS) to the sample vial. The IS should be a compound with similar chemical properties to this compound but not naturally present in the sample (e.g., methyl nonadecanoate).

3. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.
  • Incubation/Equilibration: Seal the vial and place it in a heated agitator. Incubate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.
  • Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, introduce the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes in splitless mode for a duration of 3-5 minutes.
  • GC Separation:
  • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 280°C) and hold for 5 minutes. This program will effectively separate the volatile components of the extract.
  • MS Detection:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 450.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

5. Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).
  • Quantification: Calculate the concentration of this compound by comparing the peak area of its characteristic ion with the peak area of the internal standard, using a pre-established calibration curve.

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// Edges Start -> Prep; Prep -> Spike; Spike -> HS_SPME; HS_SPME -> GCMS; GCMS -> Data; Data -> End; }

Sources

An In-depth Technical Guide to the Synthesis of Citronellyl Valerate from Citronellol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The synthesis of flavor and fragrance esters, such as citronellyl valerate, stands at a crossroads of industrial demand and sustainable practice. This compound, with its characteristic fruity, rosy, and herbaceous aroma, is a valuable component in the perfumery, cosmetics, and food industries.[1] This guide moves beyond a simple recitation of methods to provide a deep, mechanistic-driven exploration of its synthesis from citronellol. As a Senior Application Scientist, my focus is on the causality behind procedural choices, the establishment of self-validating protocols, and the strategic preference for greener, more efficient catalytic systems. We will dissect the nuances of enzymatic and traditional chemical methodologies, providing researchers and drug development professionals with a robust framework for synthesis, optimization, and analysis.

Section 1: The Paradigm of Green Chemistry: Enzymatic Esterification

The modern imperative to develop environmentally benign chemical processes has rightly placed biocatalysis at the forefront of ester synthesis.[2] The use of lipases for the esterification of citronellol represents a significant advancement over traditional acid catalysis, offering high specificity, mild reaction conditions, and a reduction in hazardous waste.

Core Principle: Lipase-Catalyzed Direct Esterification

Lipases (triacylglycerol hydrolases) are exceptionally versatile enzymes that can catalyze ester synthesis in non-aqueous environments, effectively reversing their natural hydrolytic function. The mechanism is a cornerstone of its efficiency and is typically described as a Ping-Pong Bi-Bi mechanism.

Causality of Mechanism:

  • Interfacial Activation: Many lipases possess a polypeptide "lid" covering the active site. In a non-aqueous solvent, the interface between the immobilized enzyme and the substrate-containing organic medium induces a conformational change, opening the lid and exposing the catalytic triad (typically Ser-His-Asp).[3]

  • Acylation (First "Pong"): The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of valeric acid, forming a tetrahedral intermediate. This intermediate resolves by releasing water, leaving an acyl-enzyme complex. This is often the rate-limiting step.

  • Deacylation (Second "Pong"): The citronellol molecule then enters the active site. Its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex.

  • Ester Release: A second tetrahedral intermediate is formed, which collapses to release the this compound ester and regenerate the free enzyme, ready for another cycle.

G cluster_acylation Acylation Step cluster_deacylation Deacylation Step E Free Lipase (E) E_VA Enzyme-Acid Complex (E-A) E->E_VA binds VA Valeric Acid (A) VA->E_VA E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_VA->E_Acyl forms H2O Water (P) E_Acyl->H2O releases Citro Citronellol (B) E_Acyl_Citro Ternary Complex (E-Acyl-B) E_Product Enzyme-Ester Complex (E-Q) E_Product->E regenerates Product This compound (Q)

Self-Validating Experimental Protocol: Direct Esterification

This protocol is designed around the highly effective immobilized lipase B from Pseudozyma antarctica (commercially available as Novozym® 435), which does not require interfacial activation, enhancing its activity in organic media.[3]

Materials:

  • (±)-Citronellol (≥95% purity)

  • Valeric acid (≥99% purity)

  • Novozym® 435 (immobilized Pseudozyma antarctica lipase B)

  • n-Heptane (anhydrous, ≥99%)

  • Molecular sieves (3 Å, activated)

Methodology:

  • Reactor Setup: To a 100 mL screw-capped conical flask, add 50 mL of n-heptane. The choice of a non-polar solvent like heptane is critical; it solubilizes the non-polar substrates while minimizing enzyme denaturation and preventing the solubilization of the essential water layer on the enzyme's surface.

  • Substrate Addition: Add citronellol to a final concentration of 100 mM. Add an equimolar amount of valeric acid (1:1 molar ratio).[3] A 1:1 ratio is often optimal for minimizing substrate inhibition and reducing downstream purification complexity.[4]

  • Water Removal: Add ~1.0 g of activated 3 Å molecular sieves. Causality: The esterification reaction produces water, which can shift the equilibrium back towards the reactants and promote the hydrolysis of the ester product.[5] Molecular sieves act as a self-validating system by continuously sequestering water, driving the reaction towards completion.

  • Enzyme Addition: Add Novozym® 435. A typical loading is 5-10% (w/w) relative to the total substrate mass.

  • Reaction Conditions: Seal the flask and place it in an orbital shaker set to 150-200 rpm at 70°C.[3] The temperature is a trade-off: higher temperatures increase the reaction rate but can lead to enzyme denaturation over extended periods. Novozym® 435 is known for its thermal stability, making 70°C a viable option for accelerating the synthesis of this specific ester.[3]

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 100 µL) at timed intervals (e.g., 1, 2, 4, 6 hours). Analyze the samples via Gas Chromatography (GC) to determine the percentage conversion of citronellol.

  • Termination and Purification: Once the reaction reaches equilibrium (typically >95% conversion within 6 hours), terminate it by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and reused for multiple cycles.[4][5] The filtrate, containing the product, unreacted substrates, and solvent, can be concentrated under reduced pressure.

Performance Data & Comparison
CatalystAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Reference
Novozym® 435Valeric Acidn-Heptane706>95[3]
Rhizopus sp. LipaseValeric Acidn-Hexane4548~81[6]
Lipozyme® TL IMStearic AcidHeptane/Hexane354~80-100[4]
Novozym® 435Lauric AcidHeptane/Hexane354~80-100[4]

Note: Data for Stearic and Lauric acids are included to show the versatility of the enzymatic method with different chain lengths.

Section 2: Alternative Biocatalytic Route: Transesterification

Transesterification offers a strategic advantage over direct esterification by avoiding the production of water, thereby eliminating the need for dehydrating agents and circumventing equilibrium limitations caused by water.

Principle & Mechanistic Insight

In this pathway, an existing ester (the acyl donor) reacts with citronellol. Vinyl esters (e.g., vinyl valerate) are particularly effective acyl donors. The reaction produces an enol, which tautomerizes to a stable ketone (acetaldehyde in the case of vinyl acetate), rendering the reaction effectively irreversible.[7] This provides a powerful thermodynamic driving force.

G

Experimental Protocol: Transesterification

This protocol is adapted from methodologies for synthesizing other citronellyl esters via transesterification.[8][9]

Materials:

  • (±)-Citronellol (≥95% purity)

  • Vinyl valerate (≥98% purity)

  • Novozym® 435

  • n-Hexane (anhydrous, ≥99%)

Methodology:

  • Reactor Setup: In a 100 mL flask, dissolve 100 mmol/L of citronellol and 300 mmol/L of vinyl valerate in 30 mL of n-hexane.[9] Causality: Using an excess of the acyl donor (vinyl valerate) ensures the reaction is pushed towards completion and can increase the reaction rate.

  • Enzyme Addition: Add 10 mg/mL of Novozym® 435.[9]

  • Reaction Conditions: Incubate the mixture at 40°C in an orbital shaker at 200 rpm. Transesterification can often proceed efficiently at lower temperatures than direct esterification due to its irreversible nature.[9]

  • Monitoring & Work-up: Monitor the reaction via GC. High conversions (>99%) can be achieved in as little as 6 hours.[9] The work-up is simplified compared to direct esterification: filter the enzyme, then evaporate the solvent and the volatile acetaldehyde by-product under reduced pressure.

Section 3: The Traditional Benchmark: Chemical Synthesis via Fischer Esterification

For decades, Fischer-Speier esterification has been the textbook method for producing esters.[10] It involves the reaction of a carboxylic acid and an alcohol under strong acid catalysis. While effective, it presents significant challenges, particularly when dealing with sensitive molecules like terpene alcohols.

Principle & Mechanism

The reaction is an acid-catalyzed nucleophilic acyl substitution.[4]

  • Protonation: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of valeric acid, greatly increasing the electrophilicity of the carbonyl carbon.[11]

  • Nucleophilic Attack: The hydroxyl oxygen of citronellol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as water (a good leaving group), and the resulting intermediate is stabilized by resonance.

  • Deprotonation: A base (e.g., water, or the conjugate base of the acid catalyst) removes the proton from the remaining carbonyl oxygen to yield the final ester and regenerate the acid catalyst.

Challenges and Side Reactions

The harsh conditions (strong acid, high temperatures) required for Fischer esterification are problematic for terpene alcohols like citronellol.

  • Dehydration and Rearrangement: The olefinic bond in citronellol is susceptible to acid-catalyzed hydration, cyclization, or rearrangement, leading to a complex mixture of byproducts.[12]

  • Corrosion and Waste: Strong mineral acids are corrosive and require neutralization during work-up, generating significant salt waste.[13]

  • Reversibility: Like its enzymatic counterpart, the reaction is reversible and requires strategies like using excess reagent or removing water (e.g., with a Dean-Stark apparatus) to achieve high yields.[10]

A Greener Chemical Approach: Lewis Acid Catalysis

As an alternative to corrosive Brønsted acids, solid or milder Lewis acid catalysts have been explored. Catalysts like tin(II) chloride (SnCl₂·2H₂O) have been shown to effectively catalyze the esterification of citronellol at room temperature under solvent-free conditions, achieving high conversion and selectivity.[13][14] This approach mitigates many of the issues of strong mineral acids, offering easier catalyst removal and avoiding harsh neutralization steps.[14]

Section 4: Product Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final product.

Purification Workflow
  • Catalyst Removal: For enzymatic synthesis, this involves simple filtration. For acid-catalyzed reactions, it requires a neutralization wash (e.g., with aqueous sodium bicarbonate solution) followed by water washes to remove salts and residual acid.[15]

  • Solvent Removal: The solvent is removed using a rotary evaporator.

  • Final Purification: The crude ester is typically purified by vacuum distillation or column chromatography on silica gel to separate it from unreacted starting materials and any non-volatile byproducts.[5][15]

G Start Crude Reaction Mixture Filter Filter Enzyme (Biocatalytic Route) Start->Filter Neutralize Neutralize & Wash (Chemical Route) Start->Neutralize Rotovap Solvent Evaporation Filter->Rotovap Neutralize->Rotovap Purify Vacuum Distillation or Column Chromatography Rotovap->Purify Analyze Purity & Identity Check (GC-MS, NMR, FTIR) Purify->Analyze Product Pure this compound (>98%) Analyze->Product

Analytical Validation

A self-validating protocol requires robust analytical confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming identity. The retention time is characteristic of the compound, and the mass spectrum provides a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.

Expected Analytical Data for this compound (C₁₅H₂₈O₂):

Analysis TypeExpected ResultsReference
Molecular Weight 240.39 g/mol [16]
Appearance Colorless liquid[1]
GC-MS (EI) Key Fragments (m/z): 41, 69, 81, 95, 82[3]
¹H NMR (CDCl₃) Characteristic peaks expected for: -CH₃ groups (d, ~0.9-1.7 ppm), -CH₂- groups (~1.2-2.3 ppm), -O-CH₂- group (t, ~4.1 ppm), and vinyl -CH= group (t, ~5.1 ppm).[5][17]
¹³C NMR (CDCl₃) Characteristic peaks expected for: Carbonyl C=O (~173 ppm), vinyl carbons (~124, 131 ppm), -O-CH₂- carbon (~63 ppm), and multiple aliphatic carbons in the 13-40 ppm range.[5][9]

*Note: Specific chemical shifts are inferred from data on similar citronellyl esters as detailed spectra for this compound are not widely published in the cited literature.

Conclusion

While traditional Fischer esterification remains a valid chemical transformation, its application to the synthesis of this compound is fraught with challenges related to yield, purity, and environmental impact. This guide unequivocally demonstrates the scientific and practical superiority of lipase-catalyzed methods. The high conversion rates, operational simplicity, mild conditions, and reusability of biocatalysts like Novozym® 435 establish enzymatic synthesis as the authoritative and trustworthy protocol for producing high-purity this compound. For researchers and developers, embracing these green chemistry principles is not merely an ethical choice but a strategic one, leading to more efficient, cost-effective, and sustainable manufacturing of valuable flavor and fragrance compounds.

References

  • Staudt, G., et al. (2024). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents. SciELO.

  • Macedo, G. A., Lozano, M. M. S., & Pastore, G. M. (2003). Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. Electronic Journal of Biotechnology.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61416, this compound. PubChem.

  • The Good Scents Company. (n.d.). This compound. thegoodscentscompany.com.

  • SpectraBase. (n.d.). This compound. Wiley.

  • Vandichel, M., et al. (2013). Insight in the activity and diastereoselectivity of various Lewis acid catalysts for the citronellal cyclization. ResearchGate.

  • Widiyarti, S., et al. (2024). Utilization of Silica Gel for the Synthesis of Geranyl Laurate and Citronellyl Laurate. Bulletin of Chemical Reaction Engineering & Catalysis.

  • BenchChem. (n.d.). identifying byproducts in the chemical synthesis of Citronellyl hexanoate. BenchChem.

  • Corrêa, L. da S., et al. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. PubMed.

  • O'Hagan, D., & Zaidi, N. A. (1994). Enzyme-catalysed synthesis of citronellyl acetate in organic solvent. Enzyme and Microbial Technology.
  • Staudt, G., et al. (2025). Reactions for the synthesis of citronellyl (a) and geranyl (b) alkanoates from lauric (C11H23COOH), oleic (C17H33COOH), and stearic (C17H35COOH) acids. ResearchGate.

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia.

  • de la Puente, C., et al. (2021).
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.

  • University of Missouri-St. Louis. (n.d.). Experiment 29 – The Fischer Esterification. UMSL.

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. masterorganicchemistry.com.

  • Liaquat, R., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Biblioteka Nauki.

  • da Silva, G. P. S., et al. (2015). Sn(II)-catalyzed β-citronellol esterification: A Brønsted acid-free process for synthesis of fragrances at room temperature. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. organic-chemistry.org.

  • Staudt, G., et al. (2025). Citronellyl propionate chemical structure and HMBC spectra ( 1 H NMR...). ResearchGate.

  • Yue, Y., et al. (2023). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO.

  • da Silva, G. P. S., et al. (2015). Effect of catalyst nature in β-citronellol esterification with HOAc. ResearchGate.

  • Hasan, F., Shah, A. A., & Hameed, A. (2006). Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. Electronic Journal of Biotechnology.
  • da Silva, G. P. S., et al. (2015). Sn(ii)-catalyzed β-citronellol esterification: a Brønsted acid-free process for synthesis of fragrances at room temperature. Catalysis Science & Technology.

Sources

A Spectroscopic Guide to Citronellyl Valerate: Structural Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Citronellyl Valerate (also known as citronellyl pentanoate), a widely used fragrance and flavor ingredient. Aimed at researchers, scientists, and professionals in drug development and quality control, this document synthesizes foundational spectroscopic principles with practical data interpretation. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that, in concert, provide an unambiguous confirmation of the molecule's structure.

Introduction

This compound (CAS No: 7540-53-6) is the ester formed from citronellol and valeric acid.[1] Its molecular formula is C₁₅H₂₈O₂ with a molecular weight of approximately 240.38 g/mol .[1] The structural integrity and purity of this compound are critical for its application in consumer products and as a potential building block in chemical synthesis. Spectroscopic analysis is the cornerstone of quality assurance, providing a detailed fingerprint of the molecular structure. This guide explains the theoretical and practical aspects of acquiring and interpreting the key spectroscopic data for this compound.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with proper sample preparation and selection of experimental parameters.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

  • Internal Standard : Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shifts to 0 ppm.

  • Instrumentation : Data acquisition is typically performed on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

  • ¹H NMR Acquisition : A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A sufficient number of scans (~1024 or more) is necessary due to the low natural abundance of ¹³C.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following table details the predicted chemical shifts (δ), multiplicities, and assignments.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz)
H65.10t (triplet)J ≈ 7.1 Hz
H1 (O-CH₂ )4.09t (triplet)J ≈ 6.8 Hz
H2' (α to C=O)2.25t (triplet)J ≈ 7.5 Hz
H52.00m (multiplet)-
H7-Me (vinylic)1.68s (singlet)-
H8 (vinylic)1.60s (singlet)-
H2, H3', H4'1.65 - 1.55m (multiplet)-
H3, H41.45 - 1.25m (multiplet)-
H5' (terminal CH₃)0.92t (triplet)J ≈ 7.4 Hz
H3-Me0.90d (doublet)J ≈ 6.3 Hz

Interpretation Insights:

  • The triplet at ~5.10 ppm is characteristic of the vinylic proton (H6) on the trisubstituted double bond, coupled to the adjacent methylene protons (H5).

  • The downfield triplet at ~4.09 ppm is indicative of the methylene protons (H1) attached to the ester oxygen, deshielded by its electronegativity.

  • The triplet at ~2.25 ppm corresponds to the methylene protons (H2') alpha to the carbonyl group.

  • The two singlets at ~1.68 and ~1.60 ppm are classic signals for the two methyl groups on a double bond.

  • The upfield doublet at ~0.90 ppm arises from the methyl group attached to the chiral center (C3), coupled to the single H3 proton. The corresponding upfield triplet at ~0.92 ppm is from the terminal methyl of the valerate chain.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted δ (ppm)
C1' (C=O)173.5
C7131.5
C6124.5
C163.0
C539.8
C237.0
C2'34.2
C329.5
C4'27.1
C425.7
C7-Me22.4
C3'19.4
C3-Me17.6
C813.8
C5'13.7

Interpretation Insights:

  • The most downfield signal at ~173.5 ppm is unambiguously assigned to the carbonyl carbon (C1') of the ester.

  • The two signals in the vinylic region, ~131.5 and ~124.5 ppm, correspond to the carbons of the C=C double bond (C7 and C6).

  • The signal at ~63.0 ppm is characteristic of the carbon (C1) bonded to the ester oxygen.

  • The remaining signals in the upfield region (~13-40 ppm) represent the aliphatic carbons of the citronellyl and valerate chains.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Vibrations of chemical bonds correspond to specific energy absorptions in the infrared region of the electromagnetic spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR crystal (typically diamond or zinc selenide) is used.

  • Sample Application : A single drop of neat this compound liquid is placed directly onto the ATR crystal.

  • Data Acquisition : A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Key IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹) Vibration Type Functional Group
2960-2850C-H stretchAliphatic (CH₃, CH₂, CH)
~1735C=O stretch (strong, sharp)Ester
~1670C=C stretch (weak to medium)Alkene
1465-1450C-H bendAliphatic
1375C-H bend (umbrella)Methyl
1240-1160C-O stretch (strong)Ester

Interpretation Insights:

  • The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption at approximately 1735 cm⁻¹ , which is definitive for the carbonyl (C=O) stretch of an aliphatic ester.

  • The presence of multiple peaks in the 2960-2850 cm⁻¹ region confirms the abundance of sp³-hybridized C-H bonds in the molecule.

  • A strong band between 1240-1160 cm⁻¹ corresponds to the C-O single bond stretching of the ester group, further confirming this functionality.

  • A weaker absorption around 1670 cm⁻¹ is expected for the C=C stretching of the tetrasubstituted alkene, which often gives a less intense signal than less substituted alkenes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and allows for the confirmation of structural subunits.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile compounds like this compound.

  • Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., hexane or ethyl acetate) is injected into the gas chromatograph. The GC separates the sample from any impurities before it enters the mass spectrometer.

  • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is the most common method. This high-energy process induces reproducible fragmentation.

  • Mass Analysis : A quadrupole mass analyzer separates the resulting positively charged fragments based on their mass-to-charge ratio (m/z).

Mass Spectrum Data and Fragmentation Analysis

The mass spectrum of this compound will not typically show a strong molecular ion peak (M⁺• at m/z 240) due to the instability of the parent ion under EI conditions. The observed spectrum is dominated by fragment ions resulting from predictable bond cleavages.[1]

Key Observed Fragments: [1]

m/z Relative Intensity Proposed Fragment Identity/Origin
4199.9C₃H₅⁺ (Allyl cation)
6974.6C₅H₉⁺ (Isoprenyl fragment)
8174.6C₆H₉⁺ (Cyclic monoterpene fragment)
85-[C₄H₉CO]⁺ (Valeryl cation)
9561.9C₇H₁₁⁺
102-McLafferty Rearrangement Product
138-[C₁₀H₁₈]⁺• (Citronellyl radical cation)

Fragmentation Pathway Analysis:

The fragmentation of this compound is driven by the locations of the functional groups (ester and alkene) and the stability of the resulting carbocations.

Fragmentation cluster_citronellyl Citronellyl Moiety Cleavage cluster_valerate Valerate Moiety Cleavage parent This compound [M]+• at m/z 240 frag138 Loss of Valeric Acid (m/z 138) parent->frag138 α-cleavage frag102 McLafferty Rearrangement (m/z 102) parent->frag102 γ-H transfer frag85 Valeryl Cation [C₄H₉CO]⁺ (m/z 85) parent->frag85 C-O cleavage frag81 C₆H₉⁺ (m/z 81) frag138->frag81 - C₄H₉ frag69 C₅H₉⁺ (m/z 69) frag81->frag69 - CH₃ frag41 C₃H₅⁺ (m/z 41) frag69->frag41 - C₂H₄

Caption: Key fragmentation pathways for this compound in EI-MS.

  • α-Cleavage : The bond between the ester oxygen and the citronellyl C1 is weak and readily cleaves, leading to the loss of the valerate moiety as a neutral molecule and formation of the citronellyl carbocation at m/z 138 . This ion is often not observed but is a key intermediate.

  • Terpenoid Fragmentation : The m/z 138 ion undergoes subsequent fragmentation characteristic of acyclic monoterpenes, producing the highly abundant ions at m/z 81 , m/z 69 (isoprenyl cation), and m/z 41 (allyl cation). These are diagnostic for the citronellyl backbone.

  • McLafferty Rearrangement : A hallmark of esters with a sufficiently long alkyl chain, this process involves the transfer of a gamma-hydrogen from the valerate chain to the carbonyl oxygen, followed by cleavage of the α-β bond. This results in the elimination of a neutral alkene (propene) and the formation of a characteristic ion at m/z 102 .

  • Acylium Ion : Cleavage of the O-C1 bond can also result in the formation of the valeryl (pentanoyl) acylium ion, [CH₃(CH₂)₃CO]⁺, at m/z 85 .

Conclusion

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. IR spectroscopy rapidly confirms the presence of the key ester and alkene functional groups. Mass spectrometry corroborates the molecular weight and provides definitive evidence for the distinct citronellyl and valerate substructures through its fragmentation pattern. Finally, ¹H and ¹³C NMR spectroscopy offers a complete, high-resolution map of the entire carbon-hydrogen framework, allowing for the unambiguous assignment of every atom in the molecule. Together, these techniques form the foundation of analytical chemistry for ensuring the identity, purity, and quality of fine chemicals in research and industry.

References

  • PubChem. This compound | C15H28O2 | CID 61416 . National Center for Biotechnology Information. [Link]

Sources

"Citronellyl valerate" physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Citronellyl Valerate

Introduction

This compound, systematically known as 3,7-dimethyloct-6-enyl pentanoate, is a fatty acid ester with the molecular formula C15H28O2.[1] As a key organic compound, it possesses a characteristic fruity and rosy aroma, making it a valuable ingredient in the fragrance and flavor industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is paramount for its purification, formulation, and application. This guide provides a detailed examination of two fundamental physical properties of this compound: its boiling point and density, supported by robust experimental protocols for their accurate determination.

Core Physical Properties of this compound

The boiling point and density are critical parameters that define the physical behavior of a liquid. The boiling point is essential for purification techniques like distillation, while density is crucial for quality control, dosage calculations, and formulation development. The experimentally determined values for this compound are summarized below.

Physical PropertyValueConditionsSource
Boiling Point 237.0 to 240.0 °Cat 760.00 mm Hg[1][2]
237 °C(literature value)[3]
Density 0.890 g/mLat 15.5 °C[1]
0.88 g/mLat 25 °C (literature value)[3]
0.872 to 0.881 g/mLat 25.00 °C[2]

The slight variations in reported density values are primarily due to the different temperatures at which the measurements were conducted. As with most liquids, the density of this compound decreases with increasing temperature.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas. For precise determination, especially with small sample volumes typical in research settings, the micro-boiling point method using a capillary tube is highly effective.[4]

Principle of the Micro-Boiling Point Method

This technique relies on trapping a small amount of the sample's vapor in an inverted capillary tube. As the sample is heated, the trapped air and vapor expand. At the boiling point, the vapor pressure inside the capillary overcomes the atmospheric pressure, resulting in a rapid and continuous stream of bubbles.[5] The boiling point is then precisely recorded as the temperature at which the liquid just begins to enter the capillary tube upon cooling, signifying the point where the external pressure equals the internal vapor pressure.[4]

Experimental Protocol
  • Sample Preparation: Add approximately 0.5 mL of this compound to a small-diameter test tube.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block).

  • Heating: Begin heating the bath slowly and steadily, with constant stirring to ensure uniform temperature distribution.

  • Observation: Observe the capillary tube. Initially, trapped air will be expelled as a slow stream of bubbles. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[4][5]

  • Recording the Boiling Point: Once a steady stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow and then stop. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[4]

  • Validation: For accuracy, repeat the measurement to ensure the result is reproducible.

Workflow for Boiling Point Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation A Add 0.5 mL of This compound to test tube B Insert inverted capillary tube A->B C Assemble apparatus with thermometer and heating bath B->C D Heat bath slowly and uniformly C->D E Observe for rapid, continuous stream of bubbles D->E F Stop heating and allow to cool E->F G Record temperature when liquid enters capillary F->G H Repeat experiment for reproducibility G->H I Final Boiling Point H->I

Caption: Workflow for micro-boiling point determination.

Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V).[6] It is a fundamental parameter for quality assessment and is temperature-dependent. For high-precision measurements, a pycnometer or density bottle is the preferred instrument.

Principle of Density Measurement by Pycnometry

A pycnometer is a glass flask with a precise, known volume. The density of a liquid is determined by accurately measuring the mass of the liquid that fills this known volume. This method provides higher accuracy than using a graduated cylinder because the volume is defined more precisely.[6]

Experimental Protocol
  • Preparation: Clean and thoroughly dry the pycnometer and its stopper.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m1) using an analytical balance.

  • Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary. Carefully wipe the outside dry and weigh the filled pycnometer (m2). The mass of the sample is (m2 - m1).

  • Calibration with Water: To determine the precise volume of the pycnometer, repeat the process with a reference liquid of known density, typically distilled water.

    • Empty and dry the pycnometer.

    • Fill it with distilled water and weigh it (m3). The mass of the water is (m3 - m1).

    • Record the temperature of the water.

  • Calculation:

    • Look up the density of water (ρ_water) at the measured temperature.

    • Calculate the volume of the pycnometer: V = (m3 - m1) / ρ_water.

    • Calculate the density of this compound (ρ_sample): ρ_sample = (m2 - m1) / V.

Workflow for Density Determination

G cluster_mass Mass Measurements cluster_calc Calculations cluster_result Result M1 Weigh empty, dry pycnometer (m1) M2 Fill with sample, weigh (m2) M1->M2 M3 Fill with water, weigh (m3) M1->M3 D Calculate Density (ρ) of sample using mass of sample and V M2->D V Calculate Volume (V) of pycnometer using mass and density of water M3->V V->D R Final Density of This compound D->R

Caption: Workflow for density determination using a pycnometer.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are cornerstone data for its application in scientific research and industrial processes. A boiling point in the range of 237-240 °C and a density of approximately 0.88 g/mL at 25 °C are the accepted values. The accurate determination of these properties through validated experimental protocols, such as the micro-capillary method for boiling point and pycnometry for density, is essential for ensuring purity, consistency, and safety in all applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • JoVE. (2020, March 26). Boiling Points - Procedure. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

  • University of Babylon. (n.d.). Experiment name / Determination of Boiling point. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

Sources

Solubility of "Citronellyl valerate" in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Citronellyl Valerate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS 7540-53-6), an ester of significant interest in the fragrance, flavor, and pharmaceutical industries. We delve into the core physicochemical properties that govern its solubility, explore the theoretical underpinnings of its behavior in various media, and present a detailed, field-proven experimental protocol for accurately determining its equilibrium solubility. This document is designed to serve as a critical resource for researchers, formulation scientists, and drug development professionals, enabling informed decisions in product development, from initial formulation screening to advanced delivery system design.

Introduction to this compound

This compound, also known by its IUPAC name 3,7-dimethyl-6-octen-1-yl pentanoate, is a fatty acid ester characterized by its pleasant fruity, rosy, and herbaceous aroma.[1][2][3] While widely utilized as a fragrance and flavoring agent, its molecular structure—a long, non-polar hydrocarbon chain combined with a polar ester group—presents a distinct solubility profile that is of high interest to the pharmaceutical sciences.[2][4]

Understanding the solubility of this lipophilic compound is paramount for its effective application. In drug development, excipients with similar properties are often explored as solvents or lipid-based carriers to enhance the bioavailability of poorly water-soluble Active Pharmaceutical Ingredients (APIs). Therefore, a thorough characterization of this compound's solubility provides a foundational dataset for formulating stable, effective, and aesthetically pleasing products.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below, which collectively indicate a highly non-polar, hydrophobic nature.

PropertyValueSource
Molecular Formula C₁₅H₂₈O₂[5]
Molecular Weight 240.38 g/mol [1][2][5]
Appearance Colorless, clear liquid[4]
Odor Rose, herb, honey-like[1][2]
Density ~0.88 g/mL at 25°C[1]
Boiling Point 237-240 °C at 760 mmHg[2][4]
Water Solubility 0.1879 mg/L at 25°C (estimated)[1][4]
logP (Octanol/Water) 4.49 - 5.73 (estimated)[1][4][6]

The extremely low water solubility and high octanol-water partition coefficient (logP) are the most telling indicators of this compound's lipophilicity.[1][4][6] This suggests it will be readily soluble in lipids and non-polar organic solvents but practically insoluble in aqueous media.

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle

The solubility of esters is a classic illustration of the "like dissolves like" principle. While the ester functional group (R-COO-R') introduces a degree of polarity, the molecule's overall character is dominated by its extensive hydrocarbon chains. Consequently, this compound is miscible with other non-polar molecules where van der Waals or dispersion forces are the primary mode of intermolecular interaction. Conversely, it cannot effectively disrupt the strong hydrogen-bonding network of highly polar solvents like water, leading to immiscibility.[7]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the Hansen Solubility Parameter (HSP) model. This framework deconstructs the total Hildebrand solubility parameter (δt) into three components representing the different types of intermolecular forces:

  • δd (Dispersion): Energy from atomic dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[8][9]

The total parameter is calculated as: δt² = δd² + δp² + δh² .[9] The central tenet of HSP theory is that substances with similar (δd, δp, δh) coordinates will be mutually soluble.[8] By mapping the HSP values of this compound and various solvents, one can predict their miscibility with a reasonable degree of accuracy.

The three components of Hansen Solubility Parameters.

Predicted Solubility Profile

Based on its physicochemical properties and established chemical principles, the solubility of this compound in a range of common laboratory and industrial solvents can be predicted as follows.

SolventSolvent TypePredicted SolubilityRationale
Water Highly Polar, ProticInsolubleHigh logP, unable to form strong H-bonds.[1][4]
Ethanol Polar, ProticSolubleThe ethyl group provides sufficient non-polar character.[4]
Acetone Polar, AproticFreely SolubleGood balance of polarity to interact with the ester group.[7]
Hexane Non-PolarFreely Soluble"Like dissolves like"; both are dominated by dispersion forces.
Toluene Non-Polar, AromaticFreely SolubleSimilar non-polar characteristics.
Diethyl Ether Slightly PolarFreely SolubleEffective solvent for moderately polar to non-polar compounds.
Mineral Oil Non-Polar (Lipid)Freely SolubleHigh lipophilicity ensures miscibility with oils and lipids.

Experimental Protocol: Equilibrium Solubility Determination

To move from prediction to empirical data, a robust and validated experimental method is required. The Shake-Flask Method , aligned with OECD Guideline 105, is the gold standard for determining the equilibrium solubility of compounds.[10] It is a self-validating system when performed with appropriate controls.

Causality and Rationale

The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving thermodynamic equilibrium. Adding a clear excess of the solute is critical; the continued presence of undissolved material visually confirms that saturation has been reached.[10] The extended agitation period at a constant temperature ensures the system has sufficient time and energy to overcome kinetic barriers and reach a true equilibrium state.

Detailed Step-by-Step Methodology
  • Preparation:

    • Calibrate the analytical instrument (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID) using a series of known concentrations of this compound in the chosen solvent to create a standard curve.

    • Place a known volume (e.g., 10 mL) of the selected solvent into several screw-capped glass flasks.

    • Allow the flasks to equilibrate to the desired experimental temperature (e.g., 25°C ± 0.5°C) in a thermostatically controlled water bath or incubator with a shaker.

  • Saturation:

    • Add an excess amount of this compound to each flask. An amount that is visibly in excess after agitation (e.g., 100 mg per 10 mL) is typically sufficient.

    • Tightly cap the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in the shaker bath and agitate at a constant speed for a preliminary period of 24 hours.

    • Self-Validation Checkpoint: After 24 hours, stop agitation, allow the solid to settle, sample the supernatant, and measure the concentration. Continue agitation and repeat the measurement at 48 hours. If the concentration values are within acceptable experimental error (e.g., <5% difference), equilibrium is considered reached. If not, continue for another 24 hours.

  • Phase Separation:

    • Once equilibrium is confirmed, remove the flasks from the shaker.

    • To separate the undissolved solute from the saturated solution, centrifuge the samples at a high speed (e.g., 5000 rpm for 15 minutes). This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Sampling and Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette.

    • Dilute the sample as necessary with the pure solvent to bring its concentration within the linear range of the analytical standard curve.

    • Analyze the diluted sample using the calibrated analytical method (e.g., GC-FID) to determine the concentration.

  • Data Interpretation:

    • Using the concentration from the analysis and the dilution factor, calculate the solubility of this compound in the solvent.

    • Express the final result in appropriate units, such as mg/L or g/100mL.

ShakeFlaskWorkflow cluster_prep Phase 1: Setup cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Analytical Calibration B 2. Solvent Dispensing & Temp. Equilibration A->B C 3. Add Excess Solute (Saturation) B->C D 4. Agitate at Constant Temp. C->D E 5. Centrifuge (Phase Separation) D->E Confirm Equilibrium (e.g., 24h vs 48h) F 6. Sample Supernatant & Dilute E->F G 7. GC-FID/HPLC Analysis F->G H 8. Calculate Solubility G->H

Workflow for the Shake-Flask Equilibrium Solubility Method.

Conclusion

This compound is a predominantly non-polar, lipophilic ester with extremely low aqueous solubility. Its solubility is high in non-polar organic solvents and lipids, and it is also soluble in moderately polar solvents like ethanol and acetone. This profile is dictated by its molecular structure and can be both predicted by theoretical models like Hansen Solubility Parameters and confirmed by empirical methods such as the robust shake-flask protocol. For scientists in drug development and materials research, this comprehensive understanding is essential for leveraging this compound's properties in the rational design of effective and stable formulations.

References

  • The Good Scents Company. (n.d.). This compound, 7540-53-6. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • Food and Chemical Toxicology. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7540-53-6). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Citronellyl isovalerate. Retrieved from [Link]

  • Government of Canada. (n.d.). Chemical Substance - this compound. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Pirika. (2022). Hansen solubility parameters. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermal Stability of Citronellyl Valerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermal stability of Citronellyl valerate, a widely used fragrance and flavoring ingredient.[1][2][3] Addressed to researchers, scientists, and professionals in drug development and consumer products, this document delves into the core principles governing the thermal degradation of this terpene ester, outlines robust methodologies for its assessment, and provides insights into the interpretation of stability data.

Introduction: The Significance of Thermal Stability in Fragrance and Flavor Applications

This compound, also known as citronellyl pentanoate, is a carboxylic ester valued for its pleasant fruity and floral aroma.[2] Its application spans a wide range of consumer goods, from cosmetics and personal care products to food and beverages. The efficacy and consumer acceptance of these products are intrinsically linked to the stability of their fragrance and flavor components. Thermal stress, encountered during manufacturing processes, storage, and even end-use, can lead to the degradation of these volatile compounds, resulting in off-notes, loss of potency, and a diminished consumer experience. A thorough understanding of the thermal stability of this compound is therefore paramount for formulation development, quality control, and ensuring product shelf-life.

The Chemical Nature of this compound and its Susceptibility to Degradation

This compound (C15H28O2) is a monoterpene ester formed from the reaction of citronellol and valeric acid.[2] Its structure, containing a double bond and an ester functional group, dictates its reactivity and susceptibility to various degradation pathways.

Key Degradation Pathways for Terpene Esters:

As a member of the terpene family, this compound is prone to degradation mechanisms common to this class of compounds. These include:

  • Oxidation: The unsaturated nature of the citronellyl moiety makes it susceptible to oxidation, particularly at elevated temperatures. This can lead to the formation of epoxides, aldehydes, ketones, and alcohols, significantly altering the aroma profile.

  • Hydrolysis: The ester linkage in this compound can be cleaved in the presence of water, a reaction that is often accelerated by heat and acidic or basic conditions. This hydrolysis would yield citronellol and valeric acid, the latter of which can contribute to undesirable sour or rancid off-odors.

  • Thermal Rearrangement and Isomerization: High temperatures can provide the energy required for molecular rearrangements and isomerization of the terpene structure, leading to the formation of different isomers with potentially different scent characteristics.

  • Pyrolysis: At sufficiently high temperatures, the molecule can undergo fragmentation, breaking carbon-carbon bonds to form a complex mixture of smaller, more volatile compounds. A common degradation product of many terpenes is p-cymene, formed through dehydrogenation.

A foundational understanding of these potential degradation pathways is critical for designing meaningful stability studies and for the accurate interpretation of analytical results.

Core Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is essential for a comprehensive evaluation of the thermal stability of this compound. The following techniques provide complementary information on the physical and chemical changes that occur upon heating.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is a fundamental technique for determining the temperature at which a substance begins to decompose and for quantifying the mass loss associated with this degradation.

Experimental Protocol for TGA of this compound:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a clean, inert TGA pan (e.g., aluminum or ceramic).

  • Atmosphere: Purge the furnace with a continuous flow of an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the initial heating phase.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • Plot the mass of the sample as a percentage of the initial mass against temperature.

    • The onset temperature of decomposition is determined from the point at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures at which the rate of mass loss is at its maximum.

Data Presentation:

ParameterDescription
Onset Temperature (Tonset) The temperature at which significant thermal decomposition begins.
Temperature of Maximum Decomposition Rate (Tmax) The temperature at which the rate of mass loss is highest, as indicated by the peak of the DTG curve.
Residual Mass The percentage of the initial mass remaining at the end of the experiment.

Visualization of TGA Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg This compound start->weigh pan Place in TGA Pan weigh->pan tga Load into TGA pan->tga Transfer program Run Temperature Program (e.g., 10°C/min under N2) tga->program curve Generate TGA/DTG Curves program->curve Acquire Data params Determine Tonset, Tmax, and Residual Mass curve->params end End params->end Report Results

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol for DSC of this compound:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent evaporation of the volatile compound before thermal events are observed.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the expected decomposition temperature determined by TGA.

  • Data Analysis:

    • Plot the heat flow against temperature.

    • Endothermic events (e.g., melting, boiling) will appear as peaks pointing downwards, while exothermic events (e.g., decomposition) will appear as peaks pointing upwards.

    • Integrate the area under the peaks to determine the enthalpy of the transitions.

Data Presentation:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting
Boiling
Decomposition

Visualization of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 2-5 mg This compound start->weigh pan Seal in Hermetic Aluminum Pan weigh->pan dsc Load into DSC pan->dsc Transfer program Run Temperature Program (e.g., 10°C/min under N2) dsc->program thermogram Generate DSC Thermogram program->thermogram Acquire Data events Identify and Quantify Thermal Events thermogram->events end End events->end Report Results EGA_Logic tga TGA (Thermal Decomposition) transfer Heated Transfer Line tga->transfer Evolved Gases gc Gas Chromatography (Separation) transfer->gc ms Mass Spectrometry (Identification) gc->ms data Data Analysis (Library Matching) ms->data

Sources

An In-depth Technical Guide to the Safety and Toxicity of Citronellyl Valerate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Citronellyl valerate (CAS No. 7540-53-6), also known as citronellyl pentanoate, is an ester that combines the acyclic monoterpenoid alcohol citronellol with valeric acid.[1][2] It is characterized by a fruity, floral, and citrus aroma, making it a valued ingredient in the fragrance and flavor industries.[1] As with any chemical substance intended for use in consumer products, a thorough evaluation of its safety and toxicological profile is paramount. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safety and toxicity of this compound, synthesizing available data, explaining the causality behind toxicological assessments, and detailing the methodologies of key experimental protocols.

Chemical and Physical Properties

A foundational understanding of a substance's physicochemical properties is essential for predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Chemical Name 3,7-Dimethyl-6-octen-1-yl pentanoate[2]
Synonyms Citronellyl pentanoate, Citronellyl valerianate[2]
CAS Number 7540-53-6[2]
Molecular Formula C₁₅H₂₈O₂[2]
Molecular Weight 240.38 g/mol [2]
Physical State Liquid
Appearance/Odor Rose, herbal, honey-like odor[1]
Boiling Point 237-240 °C @ 760 mmHg
Flash Point >110 °C[1]
logP (Octanol/Water) 4.492 (Calculated)

Toxicokinetics and Metabolism

While direct metabolic studies on this compound are not extensively available, its metabolic fate can be reliably predicted based on its chemical structure as an ester. The primary metabolic pathway for esters is enzymatic hydrolysis, catalyzed by carboxylesterases present in the liver, plasma, and other tissues.

This hydrolysis cleaves this compound into its constituent alcohol, citronellol, and carboxylic acid, valeric acid (also known as pentanoic acid). Both of these metabolites are well-characterized substances with known metabolic pathways.

Metabolism cluster_absorption Absorption & Hydrolysis cluster_metabolites Metabolites cluster_further_metabolism Further Metabolism Citronellyl_Valerate This compound Hydrolysis Esterase-mediated Hydrolysis Citronellyl_Valerate->Hydrolysis Citronellol Citronellol Hydrolysis->Citronellol Alcohol Moiety Valeric_Acid Valeric Acid (Pentanoic Acid) Hydrolysis->Valeric_Acid Acid Moiety Citronellol_Metabolism Oxidation Pathways (e.g., ω-oxidation) Citronellol->Citronellol_Metabolism Valeric_Acid_Metabolism Beta-Oxidation Valeric_Acid->Valeric_Acid_Metabolism Excretion_Products Excreted Metabolites (e.g., Glucuronide Conjugates) Citronellol_Metabolism->Excretion_Products Valeric_Acid_Metabolism->Excretion_Products

Figure 1: Predicted metabolic pathway of this compound.

Metabolism of Citronellol: Citronellol is metabolized in mammals primarily through alcohol oxidation and ω-oxidation to yield polar metabolites, such as 2,6-dimethyl-6-octendioic acid, which are then excreted, often as glucuronic acid conjugates.

Metabolism of Valeric Acid: Valeric acid, a short-chain fatty acid, is readily metabolized. After absorption from the gut, it is transported to the liver via the portal vein where it can undergo beta-oxidation to form acetyl-CoA and propionyl-CoA, which then enter the citric acid cycle for energy production.[3][4]

This rapid and efficient metabolism into endogenous pathways suggests a low potential for bioaccumulation of this compound or its primary metabolites.

Toxicological Profile

The safety of this compound has been assessed across several toxicological endpoints. Much of the assessment relies on the principle of "read-across," where data from structurally similar and metabolically related chemicals are used to infer the toxicity of the target chemical. This is a scientifically accepted approach in modern toxicology, particularly for fragrance ingredients, as it reduces the need for animal testing.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring shortly after a single or multiple doses administered within 24 hours.

EndpointResultSpeciesMethod/CommentSource
Oral LD₅₀ >5000 mg/kgRatRead-across from Citronellyl tiglate.[5]
>500 to <2000 mg/kgRatData from a formulated mixture with a similar hazard classification.[3]
Dermal LD₅₀ >2000 mg/kgRatOECD TG 402; Read-across data.[6]
Inhalation LC₅₀ No data available-Assessed via Threshold of Toxicological Concern (TTC).[7]

Based on these values, this compound is considered to have low acute toxicity via both oral and dermal routes. The "Harmful if swallowed" classification on some safety data sheets corresponds to GHS Category 4 (300 < LD₅₀ ≤ 2000 mg/kg), which aligns with some of the available data.[8]

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[1]

  • Skin Irritation: The mechanism of skin irritation by lipophilic substances like esters often involves the disruption of the stratum corneum's lipid barrier.[9] This disruption can increase transepidermal water loss and allow the substance to penetrate deeper into the epidermis, triggering an inflammatory cascade involving keratinocytes and the release of cytokines.[10]

  • Eye Irritation: The mechanism for eye irritation by esters and surfactants can involve interaction with the proteins and lipids of the corneal and conjunctival epithelium, leading to cell damage and an inflammatory response.[6][11] Activation of nociceptors, such as the TRPV1 ion channel, by certain chemical components can also contribute to the sensation of irritation.[12]

Skin Sensitization

Skin sensitization is a Type IV delayed hypersensitivity reaction. The assessment of this compound's sensitization potential relies on read-across data from citronellyl butyrate.

  • Result: A No Expected Sensitization Induction Level (NESIL) of 6400 μg/cm² has been established.[7]

  • Causality: The read-across is justified because both this compound and citronellyl butyrate are simple esters of citronellol. They are expected to have similar reactivity and metabolic profiles on the skin. The murine Local Lymph Node Assay (LLNA) on citronellyl butyrate indicated a sensitizing potential. The NESIL value is a critical component of the Quantitative Risk Assessment (QRA) for fragrance ingredients, representing the highest exposure level that is unlikely to induce sensitization in humans.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can cause genetic mutations, which may lead to cancer or heritable defects.

AssayMetabolic ActivationResultCommentSource
BlueScreen Assay With and WithoutNegative for GenotoxicityShowed cytotoxicity but no genotoxic potential.[3]
Ames Test With and WithoutNegativeRead-across from Citronellyl formate (OECD TG 471).[3]

Based on the available data, this compound is not considered to have genotoxic potential.[3] The negative result in the BlueScreen assay, a human cell-based system, combined with the negative Ames test on a close structural analogue, provides strong evidence for the lack of mutagenic activity.

Repeated Dose Toxicity

Repeated dose toxicity studies assess the potential for adverse effects from long-term, low-level exposure. No specific repeated-dose studies on this compound are available; therefore, data from a study on citronellyl formate is used for read-across.

  • Study: A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422) was conducted on citronellyl formate in rats.[2][3]

  • Doses: 0, 50, 200, and 800 mg/kg/day via oral gavage.

  • Results: No treatment-related adverse effects were observed for mortality, clinical signs, or histopathology at any dose. Lower body weights were noted in high-dose pregnant females.[3]

  • NOAEL: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 200 mg/kg/day.[3]

  • Derived NOAEL for Risk Assessment: For risk assessment purposes, the Research Institute for Fragrance Materials (RIFM) applied a safety factor of 3, resulting in a derived NOAEL of 66.7 mg/kg/day.[3]

The margin of exposure (MOE) for this compound, calculated using this derived NOAEL and estimated consumer exposure levels, is considered adequate.[3]

Other Toxicological Endpoints
  • Reproductive Toxicity: The OECD 422 study on citronellyl formate also served as a screening test for reproductive and developmental toxicity. No adverse effects on reproductive parameters were noted, and the MOE for this endpoint is considered adequate.[3]

  • Phototoxicity/Photoallergenicity: Based on an analysis of its Ultraviolet/Visible (UV/Vis) spectra, this compound is not expected to absorb light in the relevant range and is therefore not predicted to be phototoxic or photoallergenic.[7]

  • Local Respiratory Toxicity: The potential for respiratory toxicity is evaluated using the Threshold of Toxicological Concern (TTC) approach for a Cramer Class I material. Estimated exposure to this compound is below the TTC of 1.4 mg/day, indicating a low risk.[7]

Key Experimental Protocols

To ensure trustworthiness and provide a self-validating system of analysis, it is crucial to understand the methodologies behind the key toxicological studies cited.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This in vitro test is used to detect gene mutations induced by chemical substances.

Principle: The assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required for histidine or tryptophan synthesis, respectively. These strains cannot grow on a medium lacking the specific amino acid. When exposed to a mutagen, a reverse mutation can occur, restoring the gene's function and allowing the bacteria to synthesize the amino acid and form visible colonies.

Methodology:

  • Strain Selection: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer. This mimics mammalian metabolism.

  • Procedure (Plate Incorporation Method): a. The test substance, bacterial culture, and (if applicable) S9 mix are combined in molten top agar. b. The mixture is poured onto a minimal glucose agar plate. c. Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Results Bacteria His- Bacterial Strain Combine Combine in Top Agar Bacteria->Combine Test_Substance Test Substance (Citronellyl Formate) Test_Substance->Combine S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Combine Plate Pour on Minimal Glucose Agar Plate Combine->Plate Incubate Incubate at 37°C Plate->Incubate Result Result Incubate->Result Count Revertant Colonies Mutagenic Mutagenic Non-Mutagenic Non-Mutagenic

Figure 2: Workflow for the Ames Test (OECD TG 471).
Murine Local Lymph Node Assay (LLNA - OECD TG 429)

This in vivo test is the preferred method for assessing the skin sensitization potential of chemicals.

Principle: The LLNA is based on the principle that skin sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is measured and is proportional to the potency of the allergen.

Methodology:

  • Animal Model: Typically, CBA/J strain mice are used.

  • Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days. A vehicle control group and a positive control group are also included.

  • Proliferation Measurement: a. On day 5, mice are injected intravenously with a solution containing ³H-methyl thymidine (or a non-radioactive alternative like BrdU). b. After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised. c. A single-cell suspension of lymph node cells is prepared.

  • Data Analysis: The incorporation of the radiolabel (or BrdU) is measured. A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Conclusion

The existing body of evidence, including data from direct testing, read-across from structurally similar analogues, and predictive modeling, supports the safe use of this compound as a fragrance and flavor ingredient under the current conditions of use. It exhibits low acute toxicity and is not genotoxic. While it is classified as a skin and eye irritant and has a potential for skin sensitization, these hazards are managed through established risk assessment frameworks like the Quantitative Risk Assessment (QRA), which sets safe concentration limits in consumer products. The metabolic profile of this compound, involving rapid hydrolysis to well-characterized metabolites that enter endogenous pathways, further supports its low potential for systemic toxicity and bioaccumulation. This comprehensive safety assessment, grounded in established toxicological principles and methodologies, provides a robust foundation for its continued use in the industry.

References

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. Food and Chemical Toxicology, 156, 112564. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Acute Toxicity: dermal. Retrieved from [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, citronellyl acetate, CAS Registry Number 150-84-5. Food and Chemical Toxicology, 159(Suppl 1), 112693. [Link]

  • OECD. (2010). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • RIFM. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. Food and Chemical Toxicology, 156. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from [Link]

  • Fluhr, J. W., et al. (2008). Skin irritation and sensitization: mechanisms and new approaches for risk assessment. 1. Skin irritation. Skin Pharmacology and Physiology, 21(3), 124-135. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • OECD. (2017). Test No. 405: Acute Eye Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • The Good Scents Company. (n.d.). (E)-citronellyl tiglate. Retrieved from [Link]

  • Greenbook. (2015). Safety Data Sheet. Retrieved from [Link]

  • MetwareBio. (n.d.). Valeric Acid: A Small Molecule with Big Impacts on Human Health. Retrieved from [Link]

  • Yang, F., et al. (2017). Surfactant cocamide monoethanolamide causes eye irritation by activating nociceptor TRPV1. Frontiers in Pharmacology, 8, 43. [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, citronellyl formate, CAS Registry number 105-85. Food and Chemical Toxicology, 156(Suppl 1), 112563. [Link]

  • Vertex AI Search. (2024). Material Safety Data Sheet CITRONELLYL ISOVALERATE.
  • OECD. (2002). SIDS INITIAL ASSESSMENT PROFILE. Retrieved from [Link]

  • Medscape. (2023). Irritant Contact Dermatitis. Retrieved from [Link]

  • Wang, Z., et al. (2021). Unraveling How Membrane Nanostructure Changes Impact the Eye Irritation of Nonionic Alkyl Ethoxylate Surfactants. ACS Applied Materials & Interfaces, 13(49), 58347–58357. [Link]

  • Wikipedia. (n.d.). Valeric acid. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Citronellol. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Lipase-Catalyzed Synthesis of Citronellyl Valerate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Citronellyl valerate is a valuable terpene ester recognized for its characteristic fruity, rosy, and herbaceous aroma profile.[1] It finds significant application in the flavor, fragrance, and cosmetics industries as a modifying agent in perfumes and a flavoring component.[2][3] Traditionally, the synthesis of such esters relies on chemical methods that often require harsh conditions, leading to by-product formation and environmental concerns.

Biocatalysis, utilizing enzymes like lipases, presents a compelling "green" alternative.[4] Lipase-catalyzed esterification offers high specificity, operates under mild reaction conditions, and yields products that can be labeled as "natural" in many jurisdictions, meeting growing consumer demand for clean-label ingredients.[5] Lipases (EC 3.1.1.3) are highly efficient biocatalysts for catalyzing the synthesis of esters from alcohols and carboxylic acids.[6]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via direct esterification of citronellol and valeric acid, catalyzed by Novozym® 435. Novozym® 435, an immobilized lipase B from Candida antarctica, is selected for its broad substrate specificity, high stability, and excellent reusability, making it one of the most widely used biocatalysts in academia and industry.[7][8] We will delve into the mechanistic principles, provide a step-by-step experimental workflow, and discuss the critical parameters that govern reaction efficiency and yield.

Principle of the Reaction: The "Ping-Pong Bi-Bi" Mechanism

The enzymatic synthesis of this compound is a reversible esterification reaction. The core principle involves the formation of an ester bond between the hydroxyl group of citronellol and the carboxyl group of valeric acid, with the concurrent release of a water molecule.

Reaction Scheme: Citronellol + Valeric Acid ⇌ this compound + Water

The catalytic action of lipase in a non-aqueous environment follows a Ping-Pong Bi-Bi mechanism .[9][10] This mechanism can be conceptualized in two main stages:

  • Acylation: The enzyme's active site (specifically, the serine residue in the catalytic triad) nucleophilically attacks the carbonyl carbon of valeric acid. This forms a tetrahedral intermediate which then collapses, releasing the hydroxyl portion of the acid (as water, after proton transfer) and forming a covalent acyl-enzyme intermediate.

  • Deacylation: The alcohol (citronellol) then enters the active site and its hydroxyl group attacks the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the this compound ester and regenerating the free enzyme, ready for another catalytic cycle.

The immobilized nature of Novozym® 435 simplifies catalyst handling, allowing for easy separation from the reaction mixture post-synthesis and facilitating its reuse across multiple batches.[11]

Optimized Protocol: Synthesis of this compound

This protocol is designed to be a robust starting point for researchers. Optimization of specific parameters may be required based on laboratory conditions and desired purity/yield thresholds.

Materials and Equipment
  • Reagents:

    • β-Citronellol (≥95% purity)

    • Valeric Acid (Pentanoic acid, ≥99% purity)

    • Novozym® 435 (immobilized Candida antarctica lipase B)

    • n-Hexane (anhydrous, ≥99%) or other suitable organic solvent (optional, for solvent-based approach)

    • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Molecular Sieves (3Å, for solvent-free systems)

  • Equipment:

    • 250 mL round-bottom flask or jacketed glass reactor

    • Magnetic stirrer with heating mantle or a temperature-controlled orbital shaker

    • Condenser (if heating above solvent boiling point)

    • Filtration apparatus (e.g., Büchner funnel)

    • Separatory funnel

    • Rotary evaporator

    • Gas Chromatograph with Flame Ionization Detector (GC-FID) for reaction monitoring

    • GC-Mass Spectrometer (GC-MS) and NMR for product characterization

Experimental Workflow Diagram

The overall process from setup to final product is outlined below.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Product Isolation cluster_analysis 4. Analysis reactants Combine Citronellol, Valeric Acid, Novozym 435 (Optional: Solvent & Sieves) reaction Incubate with Stirring (e.g., 60°C, 24h, 200 rpm) reactants->reaction monitoring Monitor Progress via GC-FID reaction->monitoring Periodic Sampling filtration Filter to Recover Novozym 435 for Reuse monitoring->filtration Upon Completion wash Wash with 5% NaHCO3 to Remove Unreacted Acid filtration->wash dry Dry with MgSO4 & Remove Solvent (Rotovap) wash->dry characterization Characterize Product (GC-MS, NMR, Refractive Index) dry->characterization

Caption: Workflow for lipase-catalyzed synthesis of this compound.

Step-by-Step Methodology
  • Reactant Preparation (Solvent-Free System):

    • To a 250 mL round-bottom flask, add citronellol and valeric acid. A molar ratio of 1:1.5 (citronellol:valeric acid) is recommended to shift the equilibrium towards the product.[12]

    • Add Novozym® 435. A typical enzyme loading is 10-20% by total weight of the substrates.[5][12]

    • Expert Tip: Add activated molecular sieves (approx. 10% w/w of substrates) to the mixture. This is crucial in a solvent-free system to sequester the water produced during esterification, which drives the reaction equilibrium towards higher conversion rates.

  • Reaction Execution:

    • Place the flask in a temperature-controlled orbital shaker or a heating mantle with magnetic stirring.

    • Set the temperature to 60°C and the agitation speed to 200 rpm.[10][12] Higher temperatures can increase reaction rates but may risk enzyme denaturation over prolonged periods. 60°C represents a robust balance for Novozym® 435.

    • Allow the reaction to proceed for up to 24 hours.[12]

  • Reaction Monitoring:

    • Periodically (e.g., every 2-4 hours), pause stirring, withdraw a small aliquot (~50 µL) of the reaction mixture, and dilute it with a suitable solvent (e.g., hexane).

    • Analyze the sample by GC-FID to determine the percentage conversion by measuring the disappearance of citronellol or the appearance of this compound.

  • Enzyme Recovery and Product Work-up:

    • Once the reaction reaches the desired conversion (or equilibrium), cool the mixture to room temperature.

    • Recover the immobilized enzyme by simple vacuum filtration. Wash the recovered Novozym® 435 beads with n-hexane to remove residual substrates and product, then dry under vacuum. The enzyme is now ready for reuse in subsequent batches.[13]

    • Transfer the filtrate to a separatory funnel. Dilute with approximately 3 volumes of n-hexane.

    • Wash the organic layer twice with a 5% sodium bicarbonate solution to neutralize and remove unreacted valeric acid. Then, wash once with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Product Characterization:

    • The resulting oil is crude this compound.

    • Confirm the identity and purity of the product using GC-MS and ¹H/¹³C NMR spectroscopy.

    • Further physical characterization can include measuring the refractive index, which should be between 1.442 and 1.450 at 20°C.[1][2]

Data Summary and Experimental Insights

Table of Key Reaction Parameters

The following table summarizes recommended starting conditions for the synthesis of citronellyl esters, derived from studies on similar compounds. These serve as an excellent baseline for process optimization.

ParameterRecommended ValueRationale & Justification
Biocatalyst Novozym® 435High thermal stability, excellent performance in non-aqueous media, and proven reusability.[7][8]
Substrate Molar Ratio 1:1.5 (Citronellol:Valeric Acid)An excess of the acyl donor (valeric acid) is used to shift the reaction equilibrium towards the product side, maximizing the conversion of the more valuable alcohol substrate.[12]
Enzyme Concentration 10-20% (w/w of substrates)This concentration provides sufficient catalytic sites for an efficient reaction rate without being cost-prohibitive. Higher amounts may not significantly increase yield.[12]
Temperature 40 - 60°CThis range offers a good compromise between reaction kinetics and enzyme stability. Temperatures above 70°C can lead to faster deactivation of the lipase.[12][14]
Agitation Speed 150 - 200 rpmAdequate mixing is crucial to overcome mass transfer limitations between the substrates and the immobilized enzyme beads, ensuring uniform temperature and concentration throughout the reactor.[10]
Reaction Time 24 hoursWhile significant conversion can be achieved earlier, 24 hours is often sufficient to approach reaction equilibrium under these conditions.[12]
Water Removal Molecular Sieves (Solvent-Free)Water is a by-product that promotes the reverse (hydrolysis) reaction. Its continuous removal is one of the most effective strategies to achieve high conversion rates (>95%).
Trustworthiness: Building a Self-Validating System

A robust protocol must be self-validating. This is achieved through:

  • Control Reactions: Always perform a control experiment under identical conditions but without the enzyme. This is essential to confirm that the observed esterification is due to enzymatic catalysis and not a slow, uncatalyzed thermal reaction.

  • Enzyme Reusability Studies: The economic viability of an enzymatic process often hinges on the catalyst's stability. After the first reaction, the recovered Novozym® 435 should be tested in subsequent cycles under the same conditions. A minimal loss of activity (e.g., <10% drop in conversion after 5-10 cycles) validates the stability and cost-effectiveness of the protocol.[11][15]

  • Consistent Analytics: The reaction progress monitored by GC should show a logical and reproducible conversion curve over time. Inconsistent or erratic data points may indicate issues with sampling, analytical methodology, or reaction homogeneity.

Conclusion

This application note details a comprehensive and reliable protocol for the synthesis of this compound using the commercially available immobilized lipase, Novozym® 435. By leveraging a solvent-free system and optimizing key parameters such as substrate ratio, temperature, and in-situ water removal, researchers can achieve high conversion rates efficiently. The mild, environmentally friendly conditions of this biocatalytic method make it a superior alternative to traditional chemical synthesis, aligning with the principles of green chemistry and meeting the industrial demand for high-quality, natural flavor and fragrance compounds.

References

  • SciELO. (2022, October 14). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Retrieved from [Link]

  • ResearchGate. (2022). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Retrieved from [Link]

  • SciELO. (2022, October 14). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Retrieved from [Link]

  • AOCS. (2000). Five-Factor Response Surface Optimization of the Enzymatic Synthesis of Citronellyl Butyrate by Lipase IM77 from Mucor miehei. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Data for the lipase catalyzed synthesis of cyano-containing multi-substituted indoles. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on enzymatic synthesis of citronellyl butyrate. Retrieved from [Link]

  • Redalyc. (n.d.). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Promiscuous Lipase-Catalyzed Knoevenagel–Phospha–Michael Reaction for the Synthesis of Antimicrobial β-Phosphono Malonates. Retrieved from [Link]

  • ResearchGate. (2024, June 10). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 7540-53-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic Production of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study | Request PDF. Retrieved from [Link]

  • Galoá Proceedings. (2022). BIOCATALYTIC PRODUCTION OF CITRONELLYL ESTERS BY DIFFERENT ACYLATING AGENTS: A KINETIC COMPARISON STUDY. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Retrieved from [Link]

  • ScienceDirect. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysis Science & Technology. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). citronellyl isovalerate 3,7-dimethyl-6-octen-1-yl 3-methylbutanoate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity. Retrieved from [Link]

Sources

Application Note & Protocol: Enzymatic Esterification of Citronellol with Valeric Acid for the Synthesis of Citronellyl Valerate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for Enzymatic Synthesis of Flavor Esters

Citronellyl valerate, a valuable terpene ester, is sought after in the food, cosmetic, and pharmaceutical industries for its characteristic fruity and rosy aroma.[1][2] Traditionally, the synthesis of such flavor esters has been dominated by chemical methods that often require harsh conditions, such as high temperatures and strong acid catalysts. These processes can lead to undesirable side reactions, environmental concerns due to acidic waste, and ultimately, a final product that may not be labeled as "natural".[3][4]

Biocatalysis, particularly through the use of lipases, presents a compelling alternative. Lipase-catalyzed esterification offers high selectivity, milder reaction conditions, and the potential for a more sustainable and environmentally friendly process.[4][5] The resulting product, synthesized via an enzymatic route, can often be classified as "natural," which significantly enhances its market value.[4]

This application note provides a detailed protocol for the enzymatic esterification of citronellol with valeric acid to produce this compound. We will delve into the rationale behind key experimental choices, methods for reaction optimization, and analytical techniques for product verification, thereby offering a comprehensive guide for researchers and professionals in the field.

Reaction Scheme

The enzymatic esterification of citronellol with valeric acid is a reversible reaction catalyzed by a lipase, yielding this compound and water as a byproduct.

G Citronellol Citronellol Lipase Lipase (e.g., Novozym® 435) Citronellol->Lipase ValericAcid Valeric Acid ValericAcid->Lipase CitronellylValerate This compound Lipase->CitronellylValerate Water Water Lipase->Water

Caption: Enzymatic esterification of citronellol and valeric acid.

Core Principles & Experimental Design Rationale

Enzyme Selection: The Pivotal Role of Immobilized Lipases

The choice of biocatalyst is paramount for a successful esterification. Immobilized lipases are generally preferred over their free counterparts due to their enhanced stability, ease of separation from the reaction mixture, and potential for reuse over multiple cycles.[4][6] Novozym® 435, an immobilized lipase from Candida antarctica, is a widely cited and effective catalyst for the synthesis of various esters, including those derived from citronellol.[6][7][8] Its robustness and high activity in non-aqueous media make it an excellent candidate for this application.[8]

Solvent vs. Solvent-Free Systems: A Greener Approach

While organic solvents like hexane can be used to improve the miscibility of substrates, a solvent-free system offers significant advantages.[2][6] By eliminating the solvent, the process becomes more environmentally friendly, cost-effective, and can lead to higher volumetric productivity.[4][9] Furthermore, downstream processing for product purification is simplified.[4] For the esterification of citronellol, particularly with shorter-chain fatty acids, a solvent-free approach is often feasible and preferable.[6]

Molar Ratio of Substrates: Driving the Equilibrium

Esterification is a reversible reaction, and the presence of water can promote the reverse reaction (hydrolysis). To shift the equilibrium towards the formation of the ester, an excess of one of the substrates is often employed. In the case of citronellol and valeric acid, a 1:1 molar ratio has been shown to be effective for similar terpenic ester syntheses.[6] However, slight variations may be explored to optimize yield.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Citronellol (≥95%)Reagent GradeSigma-Aldrich
Valeric Acid (≥99%)Reagent GradeSigma-Aldrich
Novozym® 435 (Immobilized Candida antarctica lipase B)---Novozymes
Heptane (for analysis)HPLC GradeFisher Scientific
Ethanol (for analysis)HPLC GradeFisher Scientific
This compound StandardAnalytical Standard(Available from specialty chemical suppliers)

Experimental Protocol: A Step-by-Step Guide

Enzyme Preparation and Activation
  • Rationale: While Novozym® 435 is a robust enzyme, ensuring it is free of excess moisture can enhance initial reaction rates.

  • Procedure:

    • Weigh the required amount of Novozym® 435. A typical starting point is 10-20% of the total substrate weight.[10]

    • (Optional) Dry the enzyme in a desiccator over silica gel for at least 24 hours prior to use to remove any adsorbed water.

Reaction Setup (Solvent-Free System)
  • Procedure:

    • To a clean, dry screw-capped glass vial or a small round-bottom flask, add citronellol and valeric acid in a 1:1 molar ratio.

    • Place the reaction vessel in a temperature-controlled shaker or on a magnetic stirrer with a heating block.

    • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 40-60°C). Optimal temperatures for similar reactions have been reported in the range of 35-60°C.[6][10][11]

    • Add the pre-weighed Novozym® 435 to initiate the reaction.

    • Ensure constant and adequate mixing (e.g., 150-200 rpm) to minimize mass transfer limitations.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Weigh Citronellol & Valeric Acid (1:1) P2 Add to Reaction Vessel P1->P2 R1 Equilibrate to Temperature (40-60°C) P2->R1 R2 Add Novozym® 435 R1->R2 R3 Incubate with Shaking (e.g., 24h) R2->R3 A1 Withdraw Aliquot R3->A1 A2 Dilute Sample A1->A2 A3 Analyze by GC/HPLC A2->A3

Caption: Workflow for enzymatic synthesis of this compound.

Reaction Monitoring and Analysis
  • Rationale: Tracking the progress of the reaction is crucial for determining the optimal reaction time and for kinetic studies. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable analytical techniques.

  • Procedure:

    • At regular time intervals (e.g., every 1-4 hours), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.

    • Dilute the sample in a suitable solvent (e.g., heptane or ethanol) to a known concentration.

    • Analyze the diluted sample by GC or HPLC to determine the concentration of the substrates and the product.

    • The molar conversion can be calculated based on the consumption of the limiting reactant (citronellol or valeric acid).

Product Purification and Enzyme Recovery
  • Procedure:

    • Upon completion of the reaction (when the conversion reaches a plateau), separate the immobilized enzyme from the reaction mixture by simple filtration or centrifugation.

    • Wash the recovered enzyme with a non-polar solvent (e.g., hexane or heptane) to remove any adsorbed substrates and product.

    • Dry the enzyme and store it for reuse in subsequent batches. Studies have shown that Novozym® 435 can be reused for multiple cycles with minimal loss of activity.[6][7]

    • The liquid product mixture can be further purified, if necessary, by techniques such as vacuum distillation or column chromatography to remove any unreacted substrates.

Data Presentation and Expected Results

The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound.

ParameterRangeOptimal (Literature Reference)Rationale
Temperature (°C)30 - 7035 - 60[6][10]Balances reaction rate with enzyme stability. Higher temperatures can lead to denaturation.
Enzyme Load (% w/w)5 - 2520[10]Higher enzyme concentration increases the reaction rate, but also the cost.
Substrate Molar Ratio (Acid:Alcohol)1:1 - 1:31:1 to 1:1.5[6][10]An excess of one substrate can shift the equilibrium towards product formation.
Reaction Time (h)1 - 484 - 24[6][10]Reaction should proceed until equilibrium is reached.

High yields, often in the range of 80-100%, can be achieved within 4-24 hours under optimized conditions.[6][10]

Self-Validating Systems and Trustworthiness

To ensure the reliability and reproducibility of the results, the following control experiments should be performed:

  • No-Enzyme Control: A reaction mixture containing only the substrates (citronellol and valeric acid) should be incubated under the same conditions. This will confirm that the esterification is indeed catalyzed by the enzyme and does not occur to a significant extent non-enzymatically.[12]

  • Enzyme Reusability Study: After the first reaction cycle, the recovered enzyme should be used in subsequent batches under identical conditions. Monitoring the conversion rate over several cycles will validate the stability and reusability of the immobilized lipase.[6][7]

  • Product Characterization: The identity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[7]

Conclusion

The enzymatic esterification of citronellol with valeric acid using an immobilized lipase like Novozym® 435 offers a robust, efficient, and sustainable method for the production of high-quality this compound. By carefully optimizing reaction parameters such as temperature, enzyme loading, and substrate molar ratio, high conversion rates can be achieved. The solvent-free approach further enhances the green credentials of this process. This application note provides a comprehensive framework for researchers and industry professionals to successfully implement and validate this biocatalytic synthesis.

References

  • Singhania, V., Cortes-Clerget, M., Dussart-Gautheret, J., Akkachairin, B., Yu, J., Akporji, N., Gallou, F., & Lipshutz, B. H. (n.d.). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. eScholarship.org. Retrieved from [Link]

  • Haq, N. U., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., ul Haq, T., Aziz, T., & Alharbi, M. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Polish Journal of Chemical Technology, 26(3), 8-15. Retrieved from [Link]

  • de Oliveira, G. C., da Silva, G. N., de Matos, L. J. B. L., Briano, V. B., & Furigo, A. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. Applied Biochemistry and Biotechnology, 190(1), 183–196. Retrieved from [Link]

  • Sun, Y., Liu, Y., & Fu, Y. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42, e95821. Retrieved from [Link]

  • Bold, J., Mueller, M., & Liese, A. (2019). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. Biochemical Engineering Journal, 149, 107239. Retrieved from [Link]

  • Yee, N. M., El-shafey, A. M., & Othman, N. S. (2017). Effect of temperature on enzymatic synthesis of citronellyl butyrate. AIP Conference Proceedings, 1885(1), 020229. Retrieved from [Link]

  • Lee, K. T., Akoh, C. C., & Akoh, C. C. (2000). Five-Factor Response Surface Optimization of the Enzymatic Synthesis of Citronellyl Butyrate by Lipase IM77 from Mucor miehei. Journal of the American Oil Chemists' Society, 77(5), 521–525. Retrieved from [Link]

  • Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., Busch, J., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Fryer, A. D., Jones, L., Joshi, K., La Cava, S., Lapczynski, A., Liebler, D. C., O'Brien, D., Patel, A., … Politano, V. T. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. Food and Chemical Toxicology, 155(Suppl 1), 112448. Retrieved from [Link]

  • Yadav, G. D., & Devendran, S. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Journal of Molecular Catalysis B: Enzymatic, 82, 1–8. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 7540-53-6. Retrieved from [Link]

  • Garcia, T., Coteron, A., Martinez, M., & Aracil, J. (2021). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Retrieved from [Link]

  • Haq, N. U., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., ul Haq, T., Aziz, T., & Alharbi, M. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • de Oliveira, G. C., da Silva, G. N., de Matos, L. J. B. L., Briano, V. B., & Furigo, A. (2020). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. ResearchGate. Retrieved from [Link]

  • Osho, A. O., Osho, O. S., & Osho, O. S. (2020). heterogeneous catalyst for moringa oil methyl esters synthesis: Process optimization and kinetic study. Energies, 13(21), 5834. Retrieved from [Link]

  • Paroul, N., dos Santos, G. M., de Oliveira, D., de Oliveira, J. V., & Lerin, L. A. (2012). Solvent-Free Production of Bioflavors by Enzymatic Esterification of Citronella (Cymbopogon winterianus) Essential Oil. ResearchGate. Retrieved from [Link]

  • Ortiz, C., Ferreira, M. L., & Barbosa, O. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2380–2420. Retrieved from [Link]

  • de Oliveira, G. C., da Silva, G. N., de Matos, L. J. B. L., Briano, V. B., & Furigo, A. (2020). Kinetic of citronellyl ester production by the esterification reaction... ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). citronellyl isovalerate 3,7-dimethyl-6-octen-1-yl 3-methylbutanoate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]

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Introduction: The Value of Citronellyl Valerate and the Need for Green Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Production of Citronellyl Valerate Using Immobilized Lipase

This document provides a comprehensive guide for researchers, scientists, and professionals in the drug development and flavor/fragrance industries on the enzymatic synthesis of this compound. We will explore the core principles, optimization strategies, and detailed protocols for utilizing immobilized lipase as a biocatalyst. This approach represents a significant advancement over traditional chemical synthesis, offering a greener, more specific, and efficient manufacturing process.

This compound is a valuable ester compound, prized for its characteristic fruity, rosy, and herbaceous aroma. It finds extensive use as a fragrance ingredient in cosmetics and perfumes and as a flavoring agent in the food industry.[1][2] Traditionally, its synthesis involves chemical esterification, a process often requiring harsh conditions such as high temperatures, strong acid catalysts, and the generation of environmental pollutants.[2][3]

The shift towards sustainable and "natural" ingredients has driven the adoption of biocatalysis. Enzymatic synthesis, particularly using lipases, offers a compelling alternative. Lipases operate under mild conditions, exhibit high substrate specificity, and reduce the formation of unwanted byproducts, aligning with the principles of green chemistry.[2][4] Immobilizing the lipase further enhances the process by allowing for easy separation of the catalyst from the product and repeated use, which significantly improves the economic viability of the synthesis.[4][5]

The Biocatalyst: Understanding Immobilized Lipase

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats. However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to synthesize esters from alcohols and acids (esterification) or through an exchange reaction with another ester (transesterification).[4][6]

The Advantage of Immobilization

While free lipases can be used, their immobilization onto solid supports is crucial for industrial applications.

Key Benefits of Immobilization:

  • Enhanced Stability: Immobilization often increases the enzyme's resistance to changes in temperature and pH.[7]

  • Easy Separation: The solid biocatalyst can be easily filtered or centrifuged from the reaction mixture, simplifying product purification.[8]

  • Reusability: The ability to reuse the enzyme for multiple reaction cycles drastically reduces catalyst cost.[2][5]

  • Process Control: Immobilization facilitates the use of continuous reactor systems, such as packed-bed reactors.

A popular and effective method for lipase immobilization is physical adsorption onto hydrophobic supports.[7] This technique leverages the "interfacial activation" property of many lipases, where the enzyme's active site, covered by a mobile "lid," opens upon contact with a hydrophobic surface, resulting in a hyperactivated and stable form.[7]

Selecting the Right Lipase

The choice of lipase is critical for successful ester synthesis. Lipases from different microbial sources exhibit varying specificities and stabilities. Commercially available immobilized lipases are often the preferred choice due to their high activity and robustness.

  • Candida antarctica Lipase B (CALB): Often sold under the trade name Novozym® 435, CALB is one of the most widely used biocatalysts for ester synthesis due to its broad substrate specificity, high stability, and lack of need for interfacial activation.[5][9]

  • Pseudomonas fluorescens Lipase: This lipase has shown excellent catalytic effect in the synthesis of citronellyl esters.[2][3]

  • Burkholderia cepacia Lipase: Known for its high catalytic activity and good recyclability when immobilized.[10]

The Reaction: Mechanism and Key Parameters

The enzymatic synthesis of this compound can proceed via two primary pathways: direct esterification of citronellol with valeric acid or transesterification of citronellol with an acyl donor like vinyl valerate.

The Catalytic Mechanism

Lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi mechanism . This two-step process involves the formation of a covalent acyl-enzyme intermediate.[11][12]

Step 1: The acyl donor (e.g., vinyl valerate) binds to the lipase, and the acyl group is transferred to a serine residue in the enzyme's active site, forming an acyl-enzyme complex and releasing the first product (e.g., vinyl alcohol, which tautomerizes to acetaldehyde). Step 2: The alcohol substrate (citronellol) then binds to the complex, and the acyl group is transferred from the enzyme to the alcohol, forming the final ester product (this compound) and regenerating the free enzyme.[12]

This mechanism can sometimes be inhibited by one of the substrates or products, a factor that must be considered during process optimization.[10][12]

PingPong_Mechanism E Free Lipase (E) EA Enzyme-Acyl Complex (EA) E->EA + A A Acyl Donor (A) (e.g., Vinyl Valerate) F Acyl-Enzyme Intermediate (F) EA->F - P FB Intermediate-Alcohol Complex (FB) F->FB + B P Product 1 (P) (e.g., Acetaldehyde) B Alcohol (B) (Citronellol) FB->E - Q Q Ester Product (Q) (this compound)

Fig. 1: Generalized Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
Optimizing Reaction Parameters

Achieving high conversion and yield requires systematic optimization of several key parameters. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose, as it can efficiently explore the effects of multiple variables and their interactions.[13][14]

ParameterTypical RangeRationale & Causality
Acyl Donor Esterification or TransesterificationEsterification (with valeric acid) produces water as a byproduct, which can promote the reverse hydrolysis reaction and reduce yield.[5] Transesterification (with vinyl or ethyl valerate) avoids water formation. Using vinyl esters is often advantageous as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.[9]
Substrate Molar Ratio 1:1 to 1:5 (Alcohol:Acyl Donor)The ratio affects the reaction equilibrium. An excess of the acyl donor can shift the equilibrium towards product formation. However, a large excess of either substrate can cause enzyme inhibition.[10][15] The optimal ratio must be determined empirically.
Temperature 30 - 70 °CHigher temperatures increase the reaction rate. However, temperatures exceeding the enzyme's optimal range can lead to thermal denaturation and loss of activity.[13][16] For many lipases, a range of 40-60 °C provides a good balance.[13]
Enzyme Loading 5 - 20% (w/w of substrates)Increasing the amount of enzyme generally increases the initial reaction rate. However, beyond a certain point, the increase becomes non-linear due to mass transfer limitations or substrate depletion.[4] An optimal loading balances reaction time with catalyst cost.
Reaction Medium Organic Solvents or Solvent-FreeOrganic solvents (e.g., n-hexane, iso-octane) can improve substrate solubility and reduce viscosity.[16][17] However, solvent-free systems are preferred for green chemistry, as they increase reactant concentration, simplify downstream processing, and avoid issues with solvent toxicity.[6]
Agitation Speed 150 - 250 rpmAdequate mixing is crucial to overcome external mass transfer limitations, ensuring substrates have access to the immobilized enzyme's active sites.[3] Rates typically increase with agitation speed up to a plateau.
Water Activity (aw) Low / ControlledA minimal amount of water is essential to maintain the conformational flexibility and catalytic activity of the lipase. However, excess water in esterification reactions will favor the reverse (hydrolysis) reaction.[11] Molecular sieves can be added to control water content.[5]

Application Protocols

The following protocols provide a framework for the synthesis and analysis of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed at all times.

Overall Experimental Workflow

Workflow start Start immobilization Protocol 1: Lipase Immobilization (If not using pre-immobilized) start->immobilization synthesis Protocol 2: Enzymatic Synthesis Reaction immobilization->synthesis sampling Time-course Sampling synthesis:e->sampling:w separation Catalyst Separation (Filtration/Centrifugation) synthesis->separation analysis Protocol 3: GC Analysis (Conversion %) sampling->analysis purification Product Purification (e.g., Column Chromatography) separation->purification characterization Product Characterization (GC-MS, NMR) purification->characterization finish End characterization->finish

Fig. 2: General workflow for the production and analysis of this compound.
Protocol 1: Lipase Immobilization via Physical Adsorption

This protocol describes a general method for immobilizing lipase on a hydrophobic support. For many applications, using a pre-immobilized commercial lipase like Novozym® 435 is more efficient.

Materials:

  • Lipase solution (e.g., from Candida rugosa)

  • Hydrophobic support (e.g., Amberlite MB-1, Celite 545)[16]

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Shaking incubator or orbital shaker

Procedure:

  • Support Preparation: Wash the support material with deionized water and dry it thoroughly in an oven (e.g., at 100 °C for 24 hours).

  • Enzyme Solution: Prepare a solution of the lipase in the phosphate buffer at a desired concentration.

  • Immobilization: Add the prepared support to the enzyme solution (e.g., a 1:10 ratio of support weight to solution volume).

  • Incubation: Incubate the mixture on a shaker at a low speed (e.g., 150 rpm) and controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).

  • Separation: Separate the immobilized enzyme from the solution by vacuum filtration.

  • Washing: Wash the immobilized preparation with buffer to remove any loosely bound enzyme, followed by a wash with a non-polar solvent (like hexane) to remove excess water.

  • Drying: Dry the immobilized lipase under vacuum or in a desiccator until a constant weight is achieved. The biocatalyst is now ready for use.

Protocol 2: Solvent-Free Synthesis of this compound

This protocol details the transesterification reaction in a solvent-free system, which is advantageous for green chemistry.

Materials:

  • Immobilized lipase (e.g., Novozym® 435 or lab-prepared)

  • Citronellol (≥95% purity)

  • Vinyl valerate (acyl donor)

  • Molecular sieves (3 Å, activated)

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Thermostatically controlled shaking incubator

Procedure:

  • Reactant Preparation: In the reaction vessel, combine citronellol and vinyl valerate at the desired optimal molar ratio (e.g., 1:1.5).[13]

  • Water Control: Add activated molecular sieves (e.g., 10% w/w of total substrates) to the mixture to adsorb any residual water and the water produced during potential side reactions.[5]

  • Pre-incubation: Place the vessel in the shaking incubator set to the optimal temperature (e.g., 60 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for 15 minutes.

  • Reaction Initiation: Add the immobilized lipase to the vessel to initiate the reaction. The amount should correspond to the optimal enzyme loading (e.g., 10-20% by weight of the limiting substrate).[13]

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture for analysis.

  • Reaction Termination: Once the reaction has reached the desired conversion (or equilibrium), stop the reaction by separating the immobilized enzyme from the product mixture via filtration or centrifugation. The enzyme can be washed with a solvent (e.g., n-hexane), dried, and stored for reuse.[10]

Protocol 3: Product Analysis by Gas Chromatography (GC)

This protocol is for monitoring the reaction progress by quantifying the consumption of citronellol and the formation of this compound.

Materials & Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5 or equivalent)

  • Anhydrous solvent (e.g., n-hexane) for sample dilution

  • Internal standard (e.g., n-dodecane), if required for precise quantification

Procedure:

  • Sample Preparation: Dilute the aliquot withdrawn from the reaction mixture in a known volume of n-hexane (e.g., 50 µL sample in 950 µL hexane). If an internal standard is used, add it to the hexane.

  • GC Injection: Inject 1 µL of the diluted sample into the GC.

  • GC Method:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. (This is an example program and must be optimized for your specific column and analytes).

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Identify the peaks corresponding to citronellol and this compound based on their retention times (determined by running standards). Calculate the percent conversion based on the decrease in the citronellol peak area relative to its initial area.

Conversion (%) = [ (Initial AreaCitronellol - Final AreaCitronellol) / Initial AreaCitronellol ] x 100

For definitive identification of the product, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.[5]

References

  • Aziz, T. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. ResearchGate. Available at: [Link]

  • Abdullah, R., et al. (2006). Studies of reaction parameters on synthesis of Citronellyl laurate ester via immobilized Candida rugosa lipase in organic media. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Effect of repeated runs on lipase catalyzed synthesis of citronellyl.... Available at: [Link]

  • Han, S. Y., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. NIH National Library of Medicine. Available at: [Link]

  • Lozano, P., et al. (2011). Ionic liquids improve citronellyl ester synthesis catalyzed by immobilized Candida Antarctica lipase B in solvent-free media. ResearchGate. Available at: [Link]

  • Yue, C., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. Available at: [Link]

  • Badgujar, K. C., et al. (2014). Application of lipase immobilized on the biocompatible ternary blend polymer matrix for synthesis of citronellyl acetate in non-aqueous media: kinetic modelling study. PubMed. Available at: [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. ScienceDirect. Available at: [Link]

  • Lee, K. T., et al. (2000). Five-Factor Response Surface Optimization of the Enzymatic Synthesis of Citronellyl Butyrate by Lipase IM77 from Mucor miehei. AOCS. Available at: [Link]

  • Han, S. Y., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. Available at: [Link]

  • Chen, G., et al. (2023). Co-Immobilization of Lipases with Different Specificities for Efficient and Recyclable Biodiesel Production from Waste Oils. Semantic Scholar. Available at: [Link]

  • Corrêa, J. A., et al. (2022). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Available at: [Link]

  • Haq, N. U., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. ResearchGate. Available at: [Link]

  • Haq, N. U., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Biblioteka Nauki. Available at: [Link]

  • Chumaidi, A., et al. (2015). Immobilized Lipase Technology for Making Natural Flavor. IJERD. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Adnani, A., et al. (2011). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. ResearchGate. Available at: [Link]

  • Yue, C., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. Available at: [Link]

  • Rodrigues, D. S., et al. (2022). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of synthesis of hydroxyl citronella aldehyde-1, 2-propanediol acetal using response surface method. Available at: [Link]

  • Yue, C., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO. Available at: [Link]

  • Bolivar, J. M., et al. (2007). Methods for the immobilization of lipases and their use for ester synthesis. Academia.edu. Available at: [Link]

  • Ahmed, O. U., et al. (2022). OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY - A REVIEW. Journal of Engineering and Sustainable Development. Available at: [Link]

  • Rejzková, A., et al. (2025). Kinetics of transesterification with various alkyl acetates for β-citronellyl acetate synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Available at: [Link]

  • International Journal of Environment, Agriculture and Biotechnology. (n.d.). Lipases: Sources, immobilization techniques, and applications. Available at: [Link]

  • Yue, C., et al. (2016). Lipase-catalyzed transesterification synthesis of citronellyl acetate in a solvent-free system and its reaction kinetics. ResearchGate. Available at: [Link]

  • Pinto, D., et al. (2021). Application of Response Surface Methodologies to Optimize High-Added Value Products Developments: Cosmetic Formulations as an Example. PubMed Central. Available at: [Link]

  • The Good Scents Company. (n.d.). citronellyl isovalerate. Available at: [Link]

  • Sharma, P., & Sharma, N. (2021). Optimization of culture conditions by response surface methodology for production of extracellular esterase from Serratia sp. EST-4. Journal of King Saud University - Science. Available at: [Link]

  • da Silva, G. P., et al. (2024). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. Available at: [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). This compound. Available at: [Link]

Sources

Transesterification Methods for Citronellyl Valerate Synthesis: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract

Citronellyl valerate, also known as citronellyl pentanoate, is a valuable fragrance compound prized for its unique rose, herbal, and honey-like aroma.[1][2] This application note provides a comprehensive guide to the synthesis of this compound via transesterification, targeting researchers in the fragrance, cosmetic, and pharmaceutical industries. We delve into both enzyme-catalyzed and chemical-catalyzed methodologies, offering detailed, step-by-step protocols for each. The guide emphasizes the scientific principles behind experimental choices, providing a framework for procedural optimization and troubleshooting. Key reaction parameters, expected outcomes, and analytical characterization techniques are presented in a structured format to facilitate practical application in a laboratory setting.

Introduction to this compound Synthesis

This compound (C₁₅H₂₈O₂) is a monoterpene ester widely utilized as a fragrance ingredient.[1][3] While it can be sourced from natural materials, extraction methods are often low-yield and high-cost, making chemical synthesis a more viable route for industrial-scale production.[4] Traditional chemical synthesis, however, often relies on harsh acid catalysts and high temperatures, which can produce undesirable byproducts and environmental waste.[4]

Transesterification, a process that exchanges the alkoxy group of an ester with an alcohol, offers a direct and efficient pathway to synthesize this compound from citronellol and a valerate ester. This reaction can be broadly categorized into two approaches: enzymatic and chemical catalysis.

  • Enzymatic (Biocatalytic) Transesterification: This "green chemistry" approach utilizes lipases as biocatalysts. These reactions are characterized by high specificity, mild operating conditions (lower temperature and pressure), and the generation of high-purity products with minimal waste, making them ideal for food and fragrance applications.[4][5]

  • Chemical Transesterification: This conventional method employs acid or base catalysts. While often faster and utilizing cheaper reagents, these reactions may require more stringent conditions and can suffer from lower selectivity, leading to the formation of byproducts and more complex purification steps.[6][7]

This guide will explore both pathways, providing the theoretical foundation and practical protocols to empower researchers to select and optimize the synthesis method best suited for their objectives.

Enzymatic Transesterification: The Green Route

Lipase-catalyzed transesterification is an elegant and highly effective method for producing flavor and fragrance esters. The reaction proceeds with high selectivity under mild conditions, preserving the delicate aroma profile of the target molecule.

Principle and Mechanism

Lipases typically follow a Ping-Pong Bi-Bi kinetic mechanism for transesterification.[4][8] The process involves a two-step reaction:

  • Acylation: The enzyme's active site (specifically the serine hydroxyl group) attacks the acyl donor (valerate ester), forming a covalent acyl-enzyme intermediate and releasing the first product (the alcohol from the valerate ester).

  • Deacylation: The primary alcohol (citronellol) then enters the active site and attacks the acyl-enzyme intermediate. This step releases the final product, this compound, and regenerates the free enzyme.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Protocol 1: Lipase-Catalyzed Synthesis in an Organic Solvent

This protocol is adapted from established methods for synthesizing similar terpene esters and provides a reliable baseline for producing this compound.[5][9] Hexane is chosen as the solvent due to its inert nature and ease of removal.

Materials:

  • Citronellol (≥95%)

  • Ethyl valerate (or another suitable valerate ester)

  • Immobilized Lipase (e.g., from Candida antarctica lipase B (Novozym® 435) or Pseudomonas fluorescens)

  • n-Hexane (anhydrous)

  • Molecular sieves (3Å, activated)

  • Screw-capped glass vials (e.g., 20 mL)

  • Orbital shaker incubator

  • Gas chromatograph with FID detector (GC-FID)

Procedure:

  • Preparation: In a 20 mL screw-capped vial, add 5 mL of n-hexane.

  • Reactant Addition: Add citronellol and ethyl valerate to the vial to achieve a final concentration of 0.25 M for each. A 1:1 molar ratio is a good starting point for optimization.

  • Enzyme Addition: Add the immobilized lipase. A typical starting enzyme load is 5-10% (w/v) of the total reaction volume (e.g., 250-500 mg for a 5 mL reaction).[5]

  • Drying: Add a small amount of activated molecular sieves to adsorb any water present, which can cause a competing hydrolysis reaction.[10]

  • Incubation: Securely cap the vial and place it in an orbital shaker incubator set to 40-50°C and 200 rpm.[5][8] The optimal temperature is enzyme-dependent.

  • Sampling & Monitoring: Periodically (e.g., at 2, 6, 12, 24, 48, and 72 hours), carefully withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Sample Preparation for Analysis: Dilute the aliquot with n-hexane and filter it through a 0.22 µm syringe filter to remove enzyme particles before GC analysis.

  • Analysis: Analyze the sample by GC-FID to determine the percentage conversion of citronellol to this compound.

  • Termination & Purification: Once the reaction reaches equilibrium (no further increase in conversion), filter to recover the immobilized enzyme for potential reuse. The solvent can be removed under reduced pressure, and the product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: High-Efficiency Synthesis in an Ionic Liquid

Ionic liquids (ILs) are emerging as "green solvents" that can significantly enhance enzyme stability and reaction rates.[4] This protocol, adapted from high-yield synthesis of citronellyl acetate, demonstrates the potential of this advanced solvent system.[8]

Materials:

  • Citronellol (≥95%)

  • Vinyl valerate (an activated acyl donor that makes the reaction essentially irreversible)

  • Pseudomonas fluorescens lipase

  • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [BMIM][NTF₂])

  • Orbital shaker incubator

  • High-vacuum pump

  • Gas chromatograph with FID detector (GC-FID)

Procedure:

  • Preparation: Add citronellol and the ionic liquid to a reaction vessel.

  • Enzyme Addition: Disperse the Pseudomonas fluorescens lipase in the mixture (e.g., at a concentration of 10 mg/mL).[8]

  • Reactant Ratio: Add vinyl valerate. An excess of the acyl donor is often beneficial; a molar ratio of 3:1 (vinyl valerate to citronellol) is recommended as a starting point.[8]

  • Incubation: Place the vessel in an orbital shaker incubator set to 40°C and 200 rpm.[8]

  • Monitoring: Monitor the reaction progress via GC analysis as described in Protocol 1. Due to the higher efficiency, equilibrium may be reached much faster (e.g., within 6-12 hours).[4]

  • Product Isolation: After the reaction, the product can be separated from the ionic liquid by high-vacuum distillation, as ionic liquids have negligible vapor pressure. The lipase and ionic liquid can then be recovered and potentially reused.

Data Summary: Enzymatic Synthesis Parameters
ParameterProtocol 1 (Organic Solvent)Protocol 2 (Ionic Liquid)Causality/Justification
Catalyst Immobilized Lipase (e.g., Novozym® 435)Pseudomonas fluorescens LipaseEnzyme choice is critical; different lipases have varying substrate specificities and stability. Immobilization aids in recovery and reuse.
Solvent n-HexaneIonic Liquid (e.g., [BMIM][NTF₂])Hexane is a standard non-polar solvent. Ionic liquids can enhance enzyme stability and reaction rates, leading to higher yields.[4]
Acyl Donor Ethyl valerateVinyl valerateVinyl esters are highly efficient acyl donors that shift the equilibrium towards the product, resulting in near-quantitative conversion.[4]
Molar Ratio 1:1 (Citronellol:Acyl Donor)1:3 (Citronellol:Acyl Donor)An excess of the acyl donor can drive the reaction forward, especially when using a reversible donor like an ethyl ester.[8]
Temperature 40-50°C40°CReactions are run at mild temperatures to ensure enzyme stability and prevent thermal degradation of reactants or products.[5][8]
Reaction Time 24-72 hours6-12 hoursThe combination of an activated acyl donor and an ionic liquid solvent system dramatically reduces the time required to reach high conversion.[5][8]
Expected Yield 70-85%>95%The optimized conditions and irreversible nature of the vinyl acyl donor in Protocol 2 lead to significantly higher yields.[5][8]

dot graph TD { A[Start: Prepare Reactants] --> B{Mix Citronellol, Acyl Donor, Solvent}; B --> C[Add Immobilized Lipase]; C --> D[Incubate at 40-50°C with Shaking]; D --> E{Monitor Reaction by GC}; E -- Reaction Incomplete --> D; E -- Reaction Complete --> F[Stop Reaction & Recover Enzyme]; F --> G[Purify Product]; G --> H[End: Pure this compound];

}

Caption: General experimental workflow for enzymatic synthesis.

Chemical Transesterification: The Conventional Route

Chemical catalysis provides a rapid and cost-effective alternative for ester synthesis, though it often requires more careful control of reaction conditions to minimize side reactions.

Principle and Mechanism

Base-catalyzed transesterification is a common and efficient method.[7] It proceeds via a nucleophilic acyl substitution mechanism. An alkoxide base, which is a more potent nucleophile than the corresponding alcohol, attacks the electrophilic carbonyl carbon of the starting ester. This forms a tetrahedral intermediate, which then collapses, expelling the original alkoxy group and forming the new ester product.[7] To drive the reaction to completion, it is often necessary to use a large excess of one reactant or to remove one of the products (typically a low-boiling alcohol) as it is formed.[6]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Ester Valerate Ester Alkoxide Citronellol + Base (forms alkoxide) Intermediate Tetrahedral Intermediate NewEster This compound Intermediate->NewEster Collapse of Intermediate LeavingGroup Leaving Group (alkoxide) Intermediate->LeavingGroup Elimination

Caption: Mechanism of base-catalyzed transesterification.

Protocol 3: Base-Catalyzed Synthesis

This protocol provides a general framework for the synthesis of this compound using a common base catalyst like potassium hydroxide (KOH).

Materials:

  • Citronellol (≥95%)

  • Methyl valerate or Ethyl valerate

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • Methanol or Ethanol (anhydrous, corresponding to the starting ester)

  • Three-neck round-bottom flask

  • Reflux condenser and thermometer

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Saturated sodium chloride (brine) solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry three-neck flask with a magnetic stir bar, reflux condenser, and thermometer.

  • Reactant Loading: Add citronellol and a molar excess of the valerate ester (e.g., 3-5 equivalents) to the flask. The excess ester acts as both reactant and solvent and helps drive the equilibrium.

  • Catalyst Preparation: Separately, prepare the catalyst solution by dissolving KOH or NaOMe in the corresponding anhydrous alcohol (e.g., KOH in methanol if using methyl valerate). A typical catalyst load is 0.5-1.5% by weight of the oil.[11]

  • Reaction Initiation: Begin stirring and heat the citronellol/ester mixture to approximately 60-65°C.[11]

  • Catalyst Addition: Once the temperature is stable, slowly add the prepared catalyst solution to the flask.

  • Reaction: Maintain the temperature and vigorous stirring for 2-4 hours.[11] The reaction can be monitored by Thin Layer Chromatography (TLC) or GC.

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water to remove the catalyst and excess alcohol, followed by a wash with brine to break any emulsions and remove residual water.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the excess starting ester.

  • Purification: The crude this compound can be purified by vacuum distillation to achieve high purity.

Product Characterization and Quality Control

Regardless of the synthetic method, the final product must be rigorously analyzed to confirm its identity and purity.

  • Gas Chromatography (GC): The primary tool for assessing the purity of the final product and calculating the reaction yield. A pure sample will show a single major peak at the expected retention time.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of the product (for this compound, MW = 240.38 g/mol ).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation by analyzing the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups, notably the characteristic ester carbonyl (C=O) stretch around 1735 cm⁻¹.

Conclusion and Future Perspectives

This application note has detailed both enzymatic and chemical transesterification methods for the synthesis of this compound.

  • Enzymatic methods offer a sustainable, highly selective route to high-purity esters under mild conditions, making them exceptionally well-suited for applications with stringent quality requirements. The use of activated acyl donors and ionic liquids can lead to near-quantitative yields in remarkably short reaction times.[4][8]

  • Chemical methods , particularly base-catalyzed protocols, provide a rapid and economical alternative, though they demand more careful control over reaction conditions and purification.

Future research should focus on the discovery of more robust and reusable biocatalysts, the development of continuous flow processes for ester synthesis, and the application of statistical optimization methods like Central Composite Rotatable Design (CCRD) to further enhance reaction yields and efficiency.[12][13]

References

  • Title: Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics Source: SciELO URL: [Link]

  • Title: TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS Source: Organic Syntheses Procedure URL: [Link]

  • Title: Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw Source: E3S Web of Conferences URL: [Link]

  • Title: Transesterification Source: Master Organic Chemistry URL: [Link]

  • Title: Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction Source: Biblioteka Nauki URL: [Link]

  • Title: RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6 Source: Food and Chemical Toxicology URL: [Link]

  • Title: Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction Source: ResearchGate URL: [Link]

  • Title: Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics Source: SciELO URL: [Link]

  • Title: this compound | C15H28O2 | CID 61416 Source: PubChem URL: [Link]

  • Title: this compound, 7540-53-6 Source: The Good Scents Company URL: [Link]

  • Title: Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study Source: ResearchGate URL: [Link]

  • Title: Biocatalytic Production of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study Source: ResearchGate URL: [Link]

  • Title: Optimization of Medium Constituents for the Production of Citric Acid from Waste Glycerol Using the Central Composite Rotatable Design of Experiments Source: MDPI URL: [Link]

  • Title: Predicting the Product of a Transesterification Reaction Source: YouTube URL: [Link]

  • Title: this compound Source: Flavor and Extract Manufacturers Association (FEMA) URL: [Link]

Sources

Application Note: Structural Characterization of Citronellyl Valerate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aromatic Ester, Citronellyl Valerate

This compound (also known as 3,7-dimethyloct-6-enyl pentanoate) is a significant organic ester valued for its characteristic fruity, rosy, and herbaceous aroma.[1] It is widely utilized as a fragrance ingredient in perfumes, cosmetics, and as a flavoring agent in the food industry.[1][2] The precise molecular structure and purity of this compound are critical for ensuring its desired sensory profile, safety, and consistency in final products.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive structural confirmation of small organic molecules like this compound.[2][3] Its non-destructive nature and the high level of detail it provides about the chemical environment of each atom in a molecule make it an indispensable tool. This application note provides a comprehensive guide, including detailed protocols, for the characterization of this compound using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.

Foundational Principles: Why NMR for Ester Characterization?

NMR spectroscopy operates by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.

For an ester like this compound, NMR allows us to:

  • Identify Functional Groups: The electrons in the carbonyl (C=O) and ester (C-O) groups deshield adjacent nuclei, causing their signals to appear at predictable, downfield regions of the spectrum. Protons on a carbon adjacent to the ester oxygen typically appear around δ 3.7-4.1 ppm, while those adjacent to the carbonyl group are found at δ 2.0-2.2 ppm.[4]

  • Determine Connectivity: Through-bond scalar coupling (J-coupling) in ¹H NMR causes signals to split into distinct patterns (e.g., triplets, quartets), revealing the number of neighboring protons and confirming the connectivity of the carbon skeleton.

  • Quantify Protons: The integration of the signal area in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal, allowing for a precise proton count for each distinct chemical environment.

  • Map the Carbon Framework: ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a complete map of the carbon backbone.

This multi-faceted information allows for the unambiguous confirmation of the molecule's identity and can readily expose impurities.

Visualization of this compound Structure

To facilitate the discussion of NMR data, the structure of this compound is presented below with standardized atom numbering. This numbering will be used for all spectral assignments.

Figure 1: Molecular structure of this compound with atom numbering.

Experimental Protocols

The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument setup.[5]

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample of this compound for analysis.

Causality: The goal is to create a homogeneous solution, free of particulate matter and paramagnetic impurities, using a deuterated solvent that will not interfere with the ¹H spectrum.[6][7]

Materials:

  • This compound (5-25 mg for ¹H; 50-100 mg for ¹³C)[6]

  • High-quality 5 mm NMR tube and cap[8]

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

  • Vial for initial dissolution

Procedure:

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, ~10 mg is sufficient. For ¹³C NMR, aim for ~75 mg.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6][9] CDCl₃ is an excellent choice for non-polar to moderately polar organic molecules like esters.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution should be formed.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.[5] This step is crucial to remove any suspended solid particles which can severely degrade the magnetic field homogeneity, resulting in broad spectral lines.[5][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dirt.[9]

  • Internal Standard: The use of CDCl₃ containing 0.03% TMS provides an internal reference standard. The TMS signal is defined as 0.00 ppm and is used to calibrate the chemical shift axis for both ¹H and ¹³C spectra.[6]

Workflow for NMR Analysis

Figure 2: General experimental workflow for NMR characterization.

Protocol 2: ¹H NMR Data Acquisition

Causality: To obtain a high-resolution spectrum with good signal-to-noise and accurate integration for structural elucidation.

Instrument: Standard 400 MHz (or higher) NMR Spectrometer

Typical Parameters:

  • Insertion & Locking: Insert the sample into the magnet. Lock onto the deuterium signal of the CDCl₃ solvent. The lock system compensates for magnetic field drift, ensuring spectral stability.[5]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. This is critical for achieving sharp, symmetrical peaks.

  • Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure efficient power transfer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 5 ppm).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, which is critical for accurate quantitative integration.

    • Number of Scans (NS): 8-16 scans.

    • Receiver Gain (RG): Set automatically by the instrument.

  • Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz).

    • Perform Fourier Transformation.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze multiplicities.

Protocol 3: ¹³C NMR Data Acquisition

Causality: To detect all unique carbon atoms in the molecule, providing a complete carbon backbone map. Due to the low natural abundance of ¹³C (~1.1%) and its lower gyromagnetic ratio, longer acquisition times are necessary.[6]

Instrument: Standard 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for ¹³C)

Typical Parameters:

  • Locking & Shimming: Use the same lock and shim values from the ¹H experiment.

  • Tuning & Matching: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30'). Proton decoupling collapses C-H coupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum and improves signal-to-noise.

    • Spectral Width: ~220 ppm (centered around 100 ppm).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 scans or more, depending on sample concentration.

    • Receiver Gain (RG): Set automatically.

  • Processing:

    • Apply an exponential window function (line broadening of ~1-2 Hz).

    • Perform Fourier Transformation.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the CDCl₃ triplet (centered at 77.16 ppm) or the TMS peak (0.00 ppm).

Data Analysis and Interpretation

The resulting spectra are analyzed to assign each signal to a specific proton or carbon in the this compound molecule. The expected chemical shifts are summarized in the tables below, based on established values for similar functional groups.[4][10]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
Atom PositionPredicted δ (ppm)MultiplicityIntegrationAssignment
H65.05 - 5.15t (triplet)1HOlefinic proton
H14.05 - 4.15t (triplet)2HMethylene adjacent to ester oxygen (-O-CH₂ -)
H2'2.15 - 2.25t (triplet)2HMethylene adjacent to carbonyl (-CH₂ -C=O)
H51.95 - 2.05m (multiplet)2HAllylic methylene
H9, H81.68, 1.60s (singlet)3H eachVinylic methyls
H2, H41.50 - 1.65m (multiplet)4HMethylene groups
H3'1.50 - 1.65m (multiplet)2HMethylene group
H31.35 - 1.45m (multiplet)1HMethine proton
H4'1.30 - 1.40sextet2HMethylene group
H100.90 - 0.95d (doublet)3HMethyl group on C3
H5'0.85 - 0.95t (triplet)3HTerminal methyl of valerate
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
Atom PositionPredicted δ (ppm)Assignment
C1'173.5 - 174.5Carbonyl Carbon (C=O)
C7131.0 - 132.0Quaternary Olefinic Carbon
C6124.0 - 125.0Tertiary Olefinic Carbon (-C H=)
C163.0 - 64.0Methylene Carbon (-O-C H₂)
C239.5 - 40.5Methylene Carbon
C437.0 - 38.0Methylene Carbon
C2'34.0 - 35.0Methylene Carbon (-C H₂-C=O)
C329.0 - 30.0Methine Carbon
C3'27.0 - 28.0Methylene Carbon
C525.5 - 26.5Methylene Carbon
C925.7Vinylic Methyl Carbon
C4'22.0 - 23.0Methylene Carbon
C1019.0 - 20.0Methyl Carbon
C817.5 - 18.5Vinylic Methyl Carbon
C5'13.5 - 14.5Terminal Methyl Carbon
Confirming Connectivity with 2D NMR

For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

HMBC_COSY cluster_cosy Key COSY (¹H-¹H) Correlations cluster_hmbc Key HMBC (¹H-¹³C) Correlations H1 H1 H2 H2 H1->H2 3J C1' C1' H1->C1' 3J H3 H3 H2->H3 3J H4 H4 H3->H4 3J H5 H5 H4->H5 3J H6 H6 H5->H6 4J C8 C8 H6->C8 3J C9 C9 H6->C9 3J H2' H2' H3' H3' H2'->H3' 3J H2'->C1' 2J H4' H4' H3'->H4' 3J H5' H5' H4'->H5' 3J

Figure 3: Key 2D NMR correlations for structural confirmation.

  • COSY: Reveals proton-proton couplings. For example, a cross-peak between the signals for H1 and H2 would confirm their adjacency.

  • HMBC: Shows correlations between protons and carbons that are 2 or 3 bonds away. A key correlation would be between the H1 protons (δ ~4.1 ppm) and the carbonyl carbon C1' (δ ~174 ppm), definitively linking the citronellyl and valerate moieties.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structural characterization and purity verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The subsequent analysis of chemical shifts, coupling constants, and integrations allows for the unambiguous assignment of the entire molecular structure, ensuring product identity and quality for applications in the flavor, fragrance, and pharmaceutical industries.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Leicester, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Integrated Liner Technologies. (n.d.). Fragrance Analysis. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Pacholczyk-Sienicka, B., Ciepielowski, G., & Albrecht, Ł. (2021). The First Application of 1H NMR Spectroscopy for the Assessment of the Authenticity of Perfumes. Molecules, 26(11), 3098. [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Purification of Citronellyl Valerate: A Comprehensive Guide for Purity Assessment and Chiral Separation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl valerate, also known as citronellyl pentanoate, is a monoterpenoid ester widely used in the fragrance and flavor industries for its characteristic fruity, rosy, and herbaceous aroma.[1] Its synthesis can result in a mixture of impurities, including unreacted starting materials and byproducts, as well as isomeric forms. As with many natural and synthetic compounds, achieving high purity is critical for quality control, regulatory compliance, and detailed toxicological or sensory evaluation.[2] Furthermore, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images (enantiomers), (R)- and (S)-citronellyl valerate. These enantiomers can exhibit distinct biological and olfactory properties, making their separation essential for advanced research and application development.[3] This guide provides a detailed, experience-driven framework for the purification of this compound using High-Performance Liquid Chromatography (HPLC), covering both achiral reversed-phase for general purity and chiral normal-phase for enantiomeric separation.

Introduction to this compound and Purification Rationale

This compound is the ester formed from citronellol and valeric acid. Its molecular structure contains a C=C double bond and a chiral center at the C3 position of the original citronellol backbone. This structural complexity presents specific challenges and objectives for purification:

  • Chemical Purity: The primary goal is to remove process-related impurities such as residual citronellol, valeric acid, and any side-reaction products. Reversed-phase HPLC (RP-HPLC) is the method of choice for this task, as it effectively separates compounds based on differences in hydrophobicity.[4]

  • Enantiomeric Purity: The olfactory character and intensity of a fragrance molecule can be highly dependent on its stereochemistry. Separating the (R)- and (S)-enantiomers is crucial for understanding structure-activity relationships. This requires specialized Chiral Stationary Phases (CSPs) capable of stereoselective interactions.[5][6]

This document presents two distinct, validated protocols to address these purification needs, providing the causal logic behind each experimental choice to empower researchers to adapt these methods to similar terpene esters.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of any successful method development.[7]

PropertyValueSource
Molecular Formula C₁₅H₂₈O₂[1][8]
Molecular Weight 240.38 g/mol [1]
Appearance Colorless liquid; rose, herb, honey-like odor[8]
Boiling Point 237-240 °C at 760 mmHg[1]
Density ~0.88 g/mL at 25°C[8]
Octanol/Water Partition Coeff. (XLogP3) 4.49[8][9]
Water Solubility 0.1879 mg/L (estimated)[8]
Solubility Soluble in alcohol[10]

The high LogP value indicates significant non-polar character, guiding the selection of a reversed-phase HPLC method with a high organic mobile phase content for achiral separations. Its very low water solubility necessitates dissolution in an organic solvent for analysis.[8][9]

Part I: Achiral Purification by Preparative Reversed-Phase HPLC

Principle of Separation: Reversed-phase chromatography separates molecules based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase is used, and compounds elute in order of decreasing polarity (most polar elutes first). Due to its long alkyl chain and ester functionality, this compound is significantly non-polar and will be well-retained on a C18 column, allowing for excellent separation from more polar precursors like citronellol or more non-polar byproducts.

Experimental Protocol: Purity Assessment and Scale-Up Purification

This protocol is designed for purifying crude this compound from synthetic reaction mixtures.

1. Instrumentation and Consumables

ComponentSpecification
HPLC System Preparative HPLC with gradient capability, UV/Vis or RI detector
Column C18 bonded silica, 5-10 µm particle size, ≥20 mm I.D. x 250 mm L
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (HPLC Grade)
Sample Solvent Acetonitrile or Isopropanol
Collection Vials Glass test tubes or bottles

2. Mobile Phase Preparation

  • Filter both Mobile Phase A and B through a 0.45 µm membrane filter to remove particulates.

  • Degas both solvents using sonication or helium sparging to prevent bubble formation in the pump heads.

3. Sample Preparation

  • Prepare a concentrated stock solution of the crude this compound mixture at 50-100 mg/mL in the sample solvent.

  • Ensure the sample is fully dissolved. If not, sonicate briefly.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[11]

4. HPLC Method Parameters

ParameterSettingRationale
Flow Rate 20.0 mL/minAppropriate for a ~21.2 mm I.D. preparative column. Adjust based on column diameter.
Column Temp. 30 °CEnhances efficiency and reduces mobile phase viscosity for better performance.
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Detection UV at 210 nmThe ester carbonyl and C=C bond provide weak absorbance at low wavelengths. If sensitivity is poor, a Refractive Index (RI) detector is a suitable alternative.[4]
Gradient Program 0-5 min: 80% BWashes off highly polar impurities.
5-25 min: 80% → 100% BElutes this compound and separates it from closely related compounds.
25-30 min: 100% BWashes the column of highly non-polar impurities.
30.1-35 min: 80% BRe-equilibration for the next run.

5. Post-Purification Workflow

  • Fraction Collection: Collect eluent in fractions based on the retention time of the target peak identified in an initial analytical run.

  • Purity Analysis: Analyze a small aliquot of each collected fraction using an analytical scale version of the same method to confirm purity.

  • Solvent Removal: Pool the pure fractions and remove the acetonitrile/water solvent using rotary evaporation.

  • Final Product: The remaining oil is the purified this compound. Confirm its identity using techniques like GC-MS or NMR.

Workflow for Achiral HPLC Purification

cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification sp Crude Sample (this compound Mix) solv Dissolve & Filter (Acetonitrile) sp->solv inj Inject onto Preparative C18 Column solv->inj grad Run Gradient Elution (Water/Acetonitrile) inj->grad det Detect at 210 nm & Collect Fractions grad->det pa Purity Analysis of Fractions det->pa pool Pool Pure Fractions pa->pool evap Solvent Evaporation (Rotovap) pool->evap final Pure this compound evap->final

Caption: Workflow for preparative purification of this compound.

Part II: Chiral Separation of (R)- and (S)-Citronellyl Valerate

Principle of Separation: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds.[12] They create chiral grooves and cavities where enantiomers can interact differently via hydrogen bonding, dipole-dipole, and steric interactions, leading to different retention times. For terpene esters, normal-phase (NP) mode often provides superior selectivity on these columns.[5]

Experimental Protocol: Analytical Enantioseparation

This protocol is designed for the analytical separation of (R)- and (S)-citronellyl valerate to determine the enantiomeric ratio.

1. Instrumentation and Consumables

ComponentSpecification
HPLC System Analytical HPLC with isocratic capability, UV/Vis detector
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, 5 µm particle size, 4.6 mm I.D. x 250 mm L
Mobile Phase Hexane / Isopropanol (HPLC Grade)
Sample Solvent Mobile Phase

2. Mobile Phase Preparation

  • Prepare the mobile phase by accurately mixing the specified volumes of hexane and isopropanol. For example, for a 98:2 (v/v) mixture, combine 980 mL of hexane with 20 mL of isopropanol.

  • Filter and degas the mixture before use.

3. Sample Preparation

  • Prepare a dilute solution of the purified this compound at approximately 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

4. HPLC Method Parameters

ParameterSettingRationale
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)A low percentage of the polar modifier (isopropanol) is crucial for achieving chiral recognition. Higher percentages will reduce retention and may eliminate selectivity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. analytical column.
Column Temp. 25 °CChiral separations can be temperature-sensitive; maintaining a constant temperature ensures reproducibility.
Injection Volume 10 µLStandard analytical injection volume.
Detection UV at 215 nmLow wavelength detection is necessary due to the weak chromophore.

5. Data Analysis

  • Identify the two eluting enantiomer peaks.

  • The enantiomeric excess (% ee) can be calculated using the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) * 100

Mechanism of Chiral Recognition

cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers in Mobile Phase cluster_interaction Differential Interaction csp Cellulose Polymer Groove R R-Enantiomer strong Stronger Interaction (3-point fit) Longer Retention R->strong Fits well S S-Enantiomer weak Weaker Interaction (Steric Hindrance) Shorter Retention S->weak Fits poorly strong->csp weak->csp

Sources

The Multifaceted Applications of Citronellyl Valerate in Flavor and Fragrance Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Sensory Landscape of Citronellyl Valerate

This compound, also known as 3,7-dimethyl-6-octen-1-yl pentanoate, is a significant aroma chemical prized for its complex and versatile sensory profile. As an ester of citronellol and valeric acid, it possesses a unique combination of fruity, floral, and herbaceous notes, making it a valuable component in a perfumer's and flavorist's palette. Its characteristic scent is often described as rosy, fruity with apple and pear nuances, and a subtle herbaceous, honey-like warmth.[1][2] This multifaceted character allows for its application across a wide spectrum of product categories, from fine fragrances to everyday consumer products and a variety of food and beverage items.

This guide will delve into the technical aspects of utilizing this compound, providing not just procedural steps but also the scientific rationale behind its application. We will explore its physicochemical properties, sensory characteristics, stability considerations, and synergistic potential with other aroma and flavor compounds. The protocols provided herein are designed to be self-validating, encouraging a systematic and evidence-based approach to formulation.

Physicochemical Properties and Regulatory Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application. These properties influence its solubility, volatility, and stability within a given formulation.

PropertyValueSource
Molecular Formula C15H28O2[2]
Molecular Weight 240.38 g/mol [2]
Appearance Colorless clear liquid (est.)[3]
Odor Profile Rosy, fruity (apple, pear), herbaceous, honey-like[1][2]
Taste Profile Floral, raspberry, herbal, honey[1]
Boiling Point 237.00 to 240.00 °C @ 760.00 mm Hg[2]
Specific Gravity 0.87200 to 0.88100 @ 25.00 °C[3]
Refractive Index 1.44200 to 1.45000 @ 20.00 °C[3]
Flash Point > 230.00 °F TCC (> 110.00 °C)[3]
Solubility Soluble in alcohol; Insoluble in water[3]

Regulatory Status: this compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 2317.[2] It is also evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for its use in fragrance products.[4] Adherence to the guidelines and recommended usage levels set by these regulatory bodies is crucial for ensuring consumer safety.

Application in Fragrance Formulations

The rosy and fruity character of this compound makes it an excellent modifier in a wide array of fragrance types, particularly in floral, fruity, and chypre compositions. It can impart a natural, fresh, and uplifting quality.

Synergistic Blending and Creative Formulation

The true artistry in perfumery lies in the synergistic blending of ingredients.[5][6] this compound can be effectively combined with other aroma chemicals to achieve unique and memorable accords:

  • Enhancing Floral Bouquets: In rose accords, it can amplify the natural, dewy freshness, especially when combined with phenethyl alcohol, geraniol, and rose ketones like damascones. In peony or lily-of-the-valley compositions, it can introduce a subtle fruity nuance that adds a modern twist.[7][8]

  • Creating Fruity Accords: For apple and pear notes, this compound is a key component, providing a juicy and authentic character.[9][10] It blends well with other fruity esters like hexyl acetate and aldehydes such as C-14 (peach).

  • Adding Complexity to Green and Herbal Scents: A touch of this compound can soften and sweeten green or herbaceous fragrances, providing a bridge to floral or fruity heart notes.

Logical Workflow for Fragrance Formulation

Caption: A logical workflow for incorporating this compound into a fragrance formulation.

Protocol for Evaluating this compound in a Fine Fragrance Base

This protocol outlines a systematic approach to assess the olfactory contribution of this compound in a simple Eau de Parfum (EDP) base.

Materials:

  • This compound

  • Perfumer's alcohol (SDA 40-B)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001g)

  • Scent strips

  • Air-tight glass storage bottles

Procedure:

  • Prepare a 1% Dilution of this compound: Accurately weigh 1g of this compound and dissolve it in 99g of perfumer's alcohol. Mix thoroughly until fully dissolved. This stock solution allows for precise dosing in experimental blends.

  • Create a Simple Floral Accord: Prepare a basic rose accord as a control. For example:

    • Phenethyl Alcohol: 60%

    • Geraniol: 30%

    • Citronellol: 10%

  • Develop Experimental Blends: Create a series of blends by adding the 1% this compound solution to the rose accord at varying concentrations (e.g., 1%, 5%, 10% of the total accord).

  • Prepare the Final Fragrance Solution: Dilute the control and experimental accords to a 20% concentration in perfumer's alcohol to create the final EDPs.

  • Sensory Evaluation:

    • Dip a clean scent strip into each of the prepared EDPs.

    • Allow the alcohol to evaporate for a few seconds.

    • Evaluate the top, middle, and base notes of each sample at regular intervals (e.g., immediately, after 15 minutes, after 1 hour, after 4 hours).

    • Record detailed olfactory descriptions, paying close attention to the impact of this compound on the overall fragrance profile. Note any changes in freshness, fruitiness, and naturalness.

Self-Validation: The causality behind this protocol lies in the systematic and controlled introduction of the variable (this compound) into a stable and well-understood base (the rose accord). By comparing the experimental blends to the control, the specific contribution of this compound can be accurately assessed.

Application in Flavor Formulations

In the realm of flavors, this compound's floral and fruity notes can be used to create and enhance a variety of taste profiles, particularly in fruit, floral, and honey-type flavors.[1]

Recommended Usage Levels in Food and Beverages

The following table provides a general guideline for the use of this compound in different food categories. These levels are based on industry practice and regulatory guidance. It is essential to conduct thorough sensory testing to determine the optimal concentration for a specific product.

Food CategoryTypical Usage Level (ppm)
Beverages (non-alcoholic)1.0 - 5.0
Baked Goods5.0 - 10.0
Hard Candy2.0 - 7.0
Chewing Gum1.0 - 5.0
Fruit Ices & Frozen Dairy2.0 - 5.0
Jams & Jellies3.0 - 8.0
Protocol for Sensory Evaluation of this compound in a Beverage Matrix

This protocol utilizes a triangle test, a common sensory discrimination method, to determine if the addition of this compound produces a perceptible difference in a simple beverage base.[11][12][13][14][15][16]

Materials:

  • This compound

  • Sugar solution (10% sucrose in deionized water)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001g)

  • Identical, coded sample cups

  • A panel of at least 15 trained sensory assessors

Procedure:

  • Prepare a Stock Solution of this compound: Create a 100 ppm stock solution of this compound in a suitable solvent (e.g., propylene glycol).

  • Prepare the Test and Control Samples:

    • Control (A): Plain 10% sugar solution.

    • Test (B): 10% sugar solution with a specific concentration of this compound (e.g., 2 ppm), added from the stock solution.

  • Set up the Triangle Test: For each assessor, present three coded samples. Two of the samples will be identical (either AAB or BBA), and one will be different. The order of presentation should be randomized for each assessor.

  • Conduct the Sensory Evaluation:

    • Instruct the assessors to taste each sample from left to right.

    • Ask them to identify the sample that is different from the other two.

    • Even if they are unsure, they must make a choice.

  • Analyze the Results: Tally the number of correct identifications. The minimum number of correct judgments required to establish a statistically significant difference can be found in standard statistical tables for triangle tests.

Self-Validation: The triangle test is a robust and statistically validated method for determining if a sensory difference exists between two products. The forced-choice nature of the test minimizes guessing bias. A statistically significant result provides trustworthy evidence that the addition of this compound at the tested concentration is perceptible to consumers.

Stability and Performance in Product Matrices

The stability of any fragrance or flavor ingredient is critical to the shelf-life and overall quality of the final product. Esters like this compound can be susceptible to hydrolysis, especially in aqueous formulations with extreme pH values.[17][18]

Factors Influencing Stability:
  • pH: Highly acidic or alkaline conditions can catalyze the hydrolysis of the ester bond, leading to the formation of citronellol and valeric acid, which will alter the sensory profile.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[18]

  • Light: Exposure to UV light can potentially lead to photochemical degradation.

  • Presence of Oxidizing or Reducing Agents: These can interact with the double bond in the citronellyl moiety.

Protocol for Accelerated Stability Testing of a Fragranced Cosmetic Emulsion

This protocol is designed to assess the stability of this compound in a cosmetic lotion base under accelerated conditions.[13][19][20][21][22]

Materials:

  • Cosmetic emulsion base (lotion)

  • This compound

  • Oven capable of maintaining 40°C ± 2°C

  • Refrigerator capable of maintaining 4°C ± 2°C

  • pH meter

  • Viscometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with headspace sampler (optional, for advanced analysis)

  • Glass jars with airtight lids

Procedure:

  • Prepare the Test Sample: Incorporate this compound into the lotion base at the desired concentration (e.g., 0.5%). Mix thoroughly to ensure homogeneity.

  • Prepare Control Samples: Have a sample of the lotion base without any added fragrance.

  • Storage Conditions:

    • Store samples in airtight glass jars at the following conditions:

      • Room temperature (20-25°C)

      • Elevated temperature (40°C)

      • Refrigerated (4°C)

      • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for three cycles)[13]

  • Evaluation Schedule: Evaluate the samples at regular intervals (e.g., initial, 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks).

  • Parameters to Evaluate:

    • Organoleptic Properties: Assess any changes in color, odor, and appearance.

    • Physicochemical Properties: Measure pH and viscosity.

    • Emulsion Stability: Observe for any signs of phase separation.

    • (Optional) Chemical Analysis: Use headspace GC-MS to quantify the concentration of this compound and identify any potential degradation products over time.[6][23][24][25]

Self-Validation: This protocol includes multiple stress conditions (elevated temperature, freeze-thaw cycles) to accelerate potential degradation pathways. By comparing the test sample to the control at each time point, any changes specifically due to the presence of this compound can be identified. The inclusion of both organoleptic and physicochemical evaluations provides a comprehensive assessment of stability.

Workflow for Stability Testing

Caption: A streamlined workflow for conducting stability testing of a product containing this compound.

Conclusion: A Versatile Ingredient for Innovation

This compound stands out as a highly versatile and valuable ingredient for both flavor and fragrance creation. Its unique sensory profile, blending floral, fruity, and herbaceous notes, offers a wide range of creative possibilities. By understanding its physicochemical properties, employing systematic evaluation protocols, and considering its stability within different product matrices, researchers and product developers can effectively harness the potential of this remarkable ester. The application notes and protocols provided in this guide offer a robust framework for the innovative and scientifically sound use of this compound, paving the way for the development of new and exciting consumer products.

References

  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. (2021). Food and Chemical Toxicology, 156 Suppl 1, 112564. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Showing Compound this compound (7540-53-6). Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, citronellyl acetate, CAS Registry Number 150-84-5. (2021). Food and Chemical Toxicology, 156 Suppl 1, 112563. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61416, this compound. Retrieved from [Link].

  • Wang, L., et al. (2021). Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation. Horticulture Research, 8(1), 1-19. [Link]

  • MDPI. (n.d.). Special Issue : Sensory and Volatile Flavor Analysis of Beverages. Retrieved from [Link]

  • JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. Retrieved from [Link]

  • QACS. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. (2023). Foods, 12(15), 2883. [Link]

  • The Good Scents Company. (n.d.). citronellyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). JP2016002008A - Apple flavor enhancer and apple flavor enhancer.
  • Cassel, E., & Vargas, R. M. F. (2006). Degradation of citronellol, citronellal and citronellyl acetate by Pseudomonas mendocina IBPse 105. Food Chemistry, 95(4), 625-630. [Link]

  • Umezu, T., et al. (2002). Anticonflict effects of rose oil and identification of its active constituents. Life sciences, 72(1), 91-102. [Link]

  • Kumari, A., et al. (2021). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Journal of the Serbian Chemical Society, 86(1), 1-12. [Link]

  • Campden BRI. (n.d.). Sensory triangle testing (discrimination test). Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

  • ResearchGate. (2018). Identification of Floral Fragrances and Analysis of Fragrance Patterns in Herbaceous Peony Cultivars. [Link]

  • Perfumer & Flavorist. (n.d.). Lily of the Valley (Muguet) in Perfumery. Retrieved from [Link]

  • CDS Analytical. (n.d.). Dynamic Headspace Analysis of Fragrance Products. Retrieved from [Link]

  • EyeQuestion. (2024, June 2). Triangle Test - Sensory Discrimination Methods [Video]. YouTube. [Link]

  • ResearchGate. (2024). CHAPTER III Secrets of Flavor: Sensory Evaluation in Food and Beverages. [Link]

  • ResearchGate. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. [Link]

  • Taobe Consulting. (n.d.). Stability Testing Cosmetics. Retrieved from [Link]

  • ScentXplore. (2025, April 16). A Century of Floral Perfumery: Natural and Synthetic. Retrieved from [Link]

  • Horváth, I. T., et al. (2015). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Green Chemistry, 17(5), 2742-2745. [Link]

  • GERSTEL. (n.d.). Flavor and Fragrance Analysis of Consumer Products - Dynamic Headspace Compared to Some Traditional Analysis Approaches. Retrieved from [Link]

  • Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. Retrieved from [Link]

  • Scribd. (n.d.). Guidelines On Stability Testing of Cosmetics Products. Retrieved from [Link]

  • ResearchGate. (2021). GC-MS headspace results as a function of perfume concentration. [Link]

  • Advanced Biotech. (2018, October 18). Using Apple to Create a Number of Different Flavors. Retrieved from [Link]

  • Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

  • Lab Manager. (n.d.). Sensory Evaluation Methods in Food and Beverage Research. Retrieved from [Link]

  • Parameter Generation & Control. (2024, November 8). Cosmetic Shelf Life: Stability Testing Insights. Retrieved from [Link]

  • ASTM International. (n.d.). E1885 Standard Test Method for Sensory Analysis—Triangle Test. Retrieved from [Link]

  • International Scientific Organization. (n.d.). Chemical Conversions of Essential Oil Components and their Properties. Retrieved from [Link]

  • Patsnap. (2026, January 7). Research on the Chemical Composition and Formulation Process of Apple Flavoring. Retrieved from [Link]

  • ResearchGate. (2020). Analysis of Apple Flavours: The Use of Volatile Organic Compounds to Address Cultivar Differences and the Correlation between Consumer Appreciation and Aroma Profiling. [Link]

  • Food & Drink Resources. (n.d.). How to Do a Triangle Taste Test Using Cheese Puffs. Retrieved from [Link]

  • PEROMA. (2024, March 5). APPLE FLAVOR AND DIVERSE APPLICATIONS IN FOOD. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of Citronellyl Valerate as a Novel Insect Repellent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract:

The increasing demand for effective and safe alternatives to conventional synthetic insect repellents has spurred research into naturally derived and nature-inspired compounds. Citronellyl valerate, an ester of citronellol and valeric acid, presents a promising avenue for investigation due to the known repellent properties of its parent molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound as a potential insect repellent. These application notes and protocols are designed to offer a robust framework for assessing its efficacy, mechanism of action, and formulation for practical application.

Introduction and Rationale

Essential oils, particularly from citronella grass, have a long history of use as insect repellents.[1][2][3] The primary active components responsible for this repellency are citronellol, citronellal, and geraniol.[1][4][5] However, the high volatility of these compounds often leads to a short protection time, necessitating frequent reapplication.[6][7] A key strategy to enhance the duration of repellency is to decrease the volatility of the active components through chemical modification.[6][8][9] The synthesis of derivatives, such as esters, from these parent alcohols is a promising approach to creating longer-lasting repellents.

This compound (CAS No. 7540-53-6) is an ester that combines citronellol, a well-documented repellent, with valeric acid, which has also been noted for its potential to influence insect behavior. This structural modification is hypothesized to lower the vapor pressure of the active citronellol moiety, potentially leading to a more sustained release and prolonged protection against biting insects. This guide outlines the necessary steps to scientifically validate this hypothesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its formulation and toxicological assessment.

PropertyValueSource
Molecular Formula C₁₅H₂₈O₂[RIFM, 2021]
Molecular Weight 240.38 g/mol [RIFM, 2021]
Appearance Colorless clear liquid (estimated)[The Good Scents Company]
Boiling Point 237.00 to 240.00 °C @ 760.00 mm Hg[The Good Scents Company]
Specific Gravity 0.87200 to 0.88100 @ 25.00 °C[The Good Scents Company]
Refractive Index 1.44200 to 1.45000 @ 20.00 °C[The Good Scents Company]
LogP (Octanol/Water Partition Coefficient) 4.492 (Crippen Calculated)[Cheméo]
Water Solubility Log10WS: -4.58 (Crippen Calculated)[Cheméo]

Proposed Mechanism of Action

While the precise mechanism of action for this compound as an insect repellent is yet to be elucidated, a plausible hypothesis can be formulated based on the known activities of its constituent molecules, citronellol and valeric acid.

It is proposed that this compound acts as a spatial repellent through a dual-action mechanism. Upon topical application, the ester slowly hydrolyzes on the skin surface or volatilizes to release citronellol and valeric acid.

  • Citronellol-Mediated Olfactory Disruption: Citronellol is known to mask the chemical cues that insects, particularly mosquitoes, use to locate a host, such as carbon dioxide and lactic acid.[1][5] It is believed to interact with and disrupt the function of insect olfactory receptors, creating a sensory barrier that makes it difficult for the insect to find its target.[1][2]

  • Valeric Acid as a Potential Synergist: Short-chain carboxylic acids, including valeric acid, are known to influence insect behavior and can act as attractants or repellents depending on the context and insect species. It is hypothesized that valeric acid may contribute to the overall repellent effect, potentially by acting as an irritant or by synergizing with citronellol to further disrupt host-seeking behavior.

Proposed Mechanism of Action of this compound cluster_0 Topical Application cluster_1 Release & Volatilization cluster_2 Insect Interaction cluster_3 Repellent Effect Citronellyl_valerate This compound Hydrolysis_Vaporization Slow Hydrolysis & Vaporization Citronellyl_valerate->Hydrolysis_Vaporization Citronellol Citronellol Hydrolysis_Vaporization->Citronellol Valeric_Acid Valeric Acid Hydrolysis_Vaporization->Valeric_Acid Olfactory_Receptors Insect Olfactory Receptors Citronellol->Olfactory_Receptors Masks/Blocks Valeric_Acid->Olfactory_Receptors Potential Synergist/ Irritant Disruption Disruption of Host-Seeking Behavior Olfactory_Receptors->Disruption Host_Cues Host Chemical Cues (CO₂, Lactic Acid) Host_Cues->Olfactory_Receptors Attracts Insect

Caption: Proposed dual-action mechanism of this compound as an insect repellent.

Experimental Protocols for Efficacy Evaluation

A tiered approach to efficacy testing is recommended, starting with controlled laboratory assays and progressing to more realistic field evaluations.

Laboratory-Based Efficacy Testing: The Arm-in-Cage Assay

The arm-in-cage test is a standardized and widely accepted method for evaluating the efficacy of topical insect repellents.[10][11][12][13][14]

Objective: To determine the Complete Protection Time (CPT) of this compound against host-seeking female mosquitoes in a controlled laboratory setting.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus), 5-10 days old.

  • This compound solutions at varying concentrations (e.g., 5%, 10%, 20% w/w) in a suitable carrier solvent (e.g., ethanol, isopropanol).

  • Positive control: 20% DEET in the same carrier solvent.

  • Negative control: Carrier solvent only.

  • Human volunteers (screened for ethical considerations and informed consent obtained).

  • Protective gloves.

  • Timer.

Protocol:

  • Volunteer Preparation: Volunteers should avoid using any fragranced products for at least 24 hours prior to the test.

  • Repellent Application: A precise volume (e.g., 1.0 mL) of the test substance (this compound solution, positive control, or negative control) is applied evenly to a defined area (e.g., 600 cm²) of a volunteer's forearm.[10] The other hand should be covered with a protective glove.

  • Acclimatization: Allow the applied formulation to dry for 30 minutes before the first exposure.

  • Exposure: The treated forearm is inserted into the mosquito cage for a fixed duration (e.g., 3 minutes).

  • Observation: During the exposure period, the number of mosquito landings and probes (attempted bites) is recorded.

  • Re-exposure: The exposure is repeated every 30 minutes until the first confirmed bite occurs.[10][11] A confirmed bite is defined as the first bite followed by a second bite within the same or next exposure period.[11]

  • Data Recording: The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).

  • Replicates: The test should be repeated with multiple volunteers to ensure statistical validity.

Arm-in-Cage Experimental Workflow Start Start Volunteer_Prep Volunteer Preparation (No fragranced products) Start->Volunteer_Prep Repellent_Application Apply Test Substance (this compound, DEET, Control) to forearm Volunteer_Prep->Repellent_Application Drying Allow to Dry (30 minutes) Repellent_Application->Drying Exposure Expose Arm to Mosquitoes (3 minutes) Drying->Exposure Observation Record Landings and Probes Exposure->Observation Bite_Check Confirmed Bite? Observation->Bite_Check Record_CPT Record Complete Protection Time (CPT) Bite_Check->Record_CPT Yes Wait Wait 30 minutes Bite_Check->Wait No End End Record_CPT->End Wait->Exposure

Caption: Standard workflow for the arm-in-cage efficacy test.

Field Efficacy Testing

Field trials are essential to evaluate the performance of a repellent formulation under real-world conditions with natural populations of biting insects.[15][16]

Objective: To assess the protective efficacy of a formulated this compound repellent against wild mosquito populations.

Materials:

  • Optimized formulation of this compound (e.g., lotion, spray).

  • Positive control formulation (e.g., commercial DEET-based product).

  • Placebo formulation (vehicle only).

  • Human volunteers.

  • Mosquito collection devices (e.g., aspirators).

  • Appropriate protective clothing for untreated body parts.

Protocol:

  • Site Selection: Choose a location with a high-density natural population of the target mosquito species.

  • Volunteer Recruitment and Blinding: Recruit volunteers and, if possible, conduct the study in a double-blind manner where neither the volunteers nor the immediate assessors know which product is being tested.

  • Product Application: Apply a standardized amount of the test, control, and placebo formulations to different volunteers' exposed skin (e.g., lower legs).

  • Exposure Period: Volunteers are exposed to the natural environment for a predetermined period (e.g., 8 hours), with landing/biting counts performed at regular intervals (e.g., hourly).

  • Data Collection: At each interval, trained collectors count the number of mosquitoes landing on and biting the treated areas for a set duration (e.g., 5-10 minutes).

  • Efficacy Calculation: The percentage of protection can be calculated using the following formula: % Protection = [(C - T) / C] * 100 where C is the number of bites on the placebo-treated volunteer, and T is the number of bites on the repellent-treated volunteer.

  • Environmental Data: Record environmental conditions such as temperature, humidity, and wind speed, as these can influence mosquito activity.

Formulation Considerations

The efficacy of a repellent is highly dependent on its formulation. For this compound, the formulation should aim to control its release rate to prolong the protection time.

  • Carrier Solvents: Ethanol and isopropanol are common choices for spray formulations. For lotions and creams, a suitable emulsion base is required.

  • Fixatives: The addition of fixatives, such as vanillin, has been shown to significantly increase the protection time of citronella-based repellents by slowing the evaporation of the active ingredients.[6][7]

  • Polymers and Encapsulation: Incorporating this compound into a polymer matrix or using microencapsulation techniques can provide a controlled-release system, further extending its duration of action.[2][3]

Safety and Toxicological Evaluation

While this compound has undergone a safety assessment for use as a fragrance ingredient, its application as a topical insect repellent requires specific toxicological evaluation.[17]

  • Dermal Irritation and Sensitization: Standard patch testing on human volunteers or in vitro skin models should be conducted to assess the potential for skin irritation and allergic contact dermatitis.

  • Acute Dermal and Oral Toxicity: These studies are necessary to determine the potential for systemic toxicity following skin absorption or accidental ingestion.

  • Phototoxicity: Although not expected to be phototoxic based on its UV/Vis spectra, this should be confirmed for a topical repellent application.[17]

Conclusion

This compound holds theoretical promise as a long-lasting insect repellent due to its chemical structure. The protocols and application notes provided in this guide offer a comprehensive framework for its systematic evaluation. Through rigorous efficacy testing, thoughtful formulation, and thorough safety assessment, the true potential of this compound as a novel tool in the fight against vector-borne diseases can be determined.

References

  • RIFM. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. Food and Chemical Toxicology, 156, 112564. [https://www.rifm.org/downloads/RIFM-IFRA%20Guidance-for-the-use-of-I FRA-Standards. pdf]([Link] FRA-Standards. pdf)

  • Microbe Investigations. (n.d.). Arm-in-Cage Test for Mosquito Repellents. Retrieved from [Link]

  • Iovinella, I., et al. (2022). Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials. Pest Management Science, 78(12), 5106-5112. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7540-53-6). Retrieved from [Link]

  • Biogents AG. (n.d.). Arm-In-Cage test. Retrieved from [Link]

  • Microbe Investigations. (2024, August 26). The science behind arm-in-cage test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). ASTM E939: Field Testing of Repellent Products. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). The arm-in-cage (AIC) test for measuring the efficacy of topical.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Citronellol's Power: An Effective Insect Repellent Ingredient. Retrieved from [Link]

  • Liverpool School of Tropical Medicine. (n.d.). Arm in cage test. Retrieved from [Link]

  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. [Link]

  • EcoShield Pest Solutions. (n.d.). Does Citronella Work Against All Insects?. Retrieved from [Link]

  • Terriquez, J. J., et al. (2014). Repellency of the Components of the Essential Oil, Citronella, to Triatoma rubida, Triatoma protracta, and Triatoma recurva (Hemiptera: Reduviidae: Triatominae). Journal of Medical Entomology, 51(4), 820–825. [Link]

  • dos Santos, G. C., et al. (2021). Development of a Nanotechnology Matrix-Based Citronella Oil Insect Repellent to Obtain a Prolonged Effect and Evaluation of the Safety and Efficacy. Pharmaceutics, 13(10), 1553. [Link]

  • Fritz, M. L. (2023). A critical review of current laboratory methods used to evaluate mosquito repellents. Journal of Medical Entomology, 60(5), 995–1005. [Link]

  • Sharifi-Rad, J., et al. (2018). Essential Oils as Repellents against Arthropods. Foods, 7(9), 143. [Link]

  • Nanoformulation: An efficient approach to natural insect repellent formulations. (2023). Journal of Controlled Release, 353, 838-857. [Link]

  • Poseidon Sciences. (n.d.). Field Testing Topical Applications of Compounds as Repellents for Medically Important and Pest Arthropods (Including Insects, Ti. Retrieved from [Link]

  • Snell Scientifics. (2023, June 30). How Do You Test Mosquito Repellents & Traps? Field, Cage & Indoor Room Testing. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Oil of Citronella Fact Sheet. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials. Retrieved from [Link]

  • de Oliveira, J. R., et al. (2018). Toxicity and larvicidal activity on Aedes aegypti of citronella essential oil submitted to enzymatic esterification. Revista Brasileira de Engenharia Agrícola e Ambiental, 22, 657-662. [Link]

  • ResearchGate. (n.d.). Citronellal derivatives. Structures and diagnostic ¹H NMR and ¹³C NMR.... Retrieved from [Link]

  • PubMed. (2022). Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials. Retrieved from [Link]

  • Google Patents. (n.d.). CN113993378A - Insect repellent composition.
  • ResearchGate. (n.d.). Efficacy of the Botanical Repellents Geraniol, Linalool, and Citronella Against Mosquitoes. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulas of components of citronella oil against mosquitoes (Aedes aegypti). Retrieved from [Link]

  • Google Patents. (n.d.). US5885600A - Natural insect repellent formula and method of making same.
  • Semantic Scholar. (n.d.). Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of inclusion complexes of citronella oil, citronellal and citronellol with β-cyclodextrin for mosquito repellent | Request PDF. Retrieved from [Link]

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Application Notes and Protocols: Investigating Citronellyl Valerate for Novel Cosmetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Citronellyl valerate (CAS 7540-53-6), also known as citronellyl pentanoate, is a monoterpene ester recognized for its pleasant fruity-floral aroma, often described as having notes of rose, herbs, and honey.[1][2] Traditionally, its use in the cosmetic industry has been confined to that of a fragrance component, where it contributes to the overall sensory experience of a product.[3] However, the chemical structure of this compound, derived from the well-studied monoterpenoid alcohol citronellol, suggests the potential for bioactive functions beyond olfaction.

The parent alcohol, citronellol, has been investigated for various biological activities, including anti-inflammatory and antimicrobial effects.[4][5] The esterification to this compound increases its lipophilicity (LogP ≈ 4.5), a characteristic that may enhance its penetration into the stratum corneum and improve its compatibility with lipid-based cosmetic formulations.[1][6] These factors provide a strong rationale for investigating this compound as a novel, multifunctional cosmetic ingredient.

This guide provides a comprehensive framework for researchers and formulation scientists to explore the potential of this compound. It outlines detailed protocols for quality control, R&D-scale synthesis, formulation development, and in vitro efficacy testing to substantiate new functional claims.

Section 1: Physicochemical Characterization & Quality Control

Before any functional investigation, it is critical to establish the identity and purity of the this compound raw material. These properties are fundamental to the reproducibility of all subsequent formulation and biological testing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7540-53-6[1][2]
Molecular Formula C₁₅H₂₈O₂[1][2]
Molecular Weight 240.38 g/mol [2]
Appearance Colorless liquid[3]
Odor Rose, herbal, honey-like[1]
Boiling Point 237-240 °C @ 760 mmHg[1][2]
Density ~0.88 g/mL at 25°C[1]
Refractive Index ~1.445 @ 20°C[1]
LogP (o/w) ~4.49[1][6]
Water Solubility 0.1879 mg/L (estimated)[1]
Protocol 1.1: Identity and Purity Verification by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like terpene esters. It separates the components of a sample (GC) and provides a mass spectrum for each, allowing for unambiguous identification and quantification of the target ingredient and any impurities.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as hexane or ethyl acetate.

  • GC-MS System: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split mode (e.g., 50:1 split ratio).

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes. Ramp to 280°C at a rate of 10°C/minute. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/minute.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identification: Compare the resulting mass spectrum of the major peak with a reference library (e.g., NIST) to confirm the identity of this compound. Key fragments should be observed.

    • Purity: Calculate the purity by the area percentage method. The peak area of this compound relative to the total peak area of all components in the chromatogram should be ≥97% for cosmetic-grade material.

Section 2: Synthesis for Research & Development

While commercially available, small-scale synthesis may be necessary for research purposes, such as creating isotopically labeled standards or novel analogs. Enzymatic synthesis offers a green, highly specific, and mild alternative to traditional chemical esterification.

Protocol 2.1: Lipase-Catalyzed Esterification of Citronellol

Rationale: Immobilized lipases, such as Candida antarctica Lipase B (Novozym 435), are efficient biocatalysts for esterification reactions.[7] This method avoids harsh acidic catalysts and high temperatures, which can cause degradation or isomerization of the terpene alcohol, resulting in a purer product with fewer byproducts.

Methodology:

  • Reactant Preparation: In a round-bottom flask, combine (R/S)-Citronellol (1 equivalent) and Valeric Acid (1.2 equivalents) in a solvent-free system or with a minimal amount of a non-polar solvent like heptane.

  • Catalyst Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) at a loading of 5-10% (w/w) of the total reactants.

  • Reaction Conditions:

    • Stir the mixture at a constant temperature of 40-50°C. The reaction can be performed under a gentle vacuum to remove the water byproduct, driving the equilibrium towards ester formation.

    • Monitor the reaction progress by taking small aliquots over time and analyzing them via GC-MS (as per Protocol 1.1) until conversion of the limiting reactant (citronellol) plateaus.

  • Catalyst Removal: Once the reaction is complete, remove the immobilized enzyme by simple filtration. The catalyst can be washed with solvent and reused.

  • Purification:

    • Remove any unreacted valeric acid by washing the reaction mixture with a 5% sodium bicarbonate solution, followed by a water wash.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude this compound.

    • For high-purity material, perform vacuum distillation or column chromatography on silica gel.

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification Reactants 1. Combine Reactants (Citronellol + Valeric Acid) Catalyst 2. Add Immobilized Lipase (Novozym 435) Reactants->Catalyst Reaction 3. Incubate & Stir (40-50°C, Vacuum) Catalyst->Reaction Filtration 4. Filter to Remove Catalyst Reaction->Filtration Wash 5. Aqueous Wash (NaHCO3, H2O) Filtration->Wash Dry 6. Dry Organic Phase (MgSO4) Wash->Dry Purify 7. Purify (Vacuum Distillation) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure this compound

Caption: Workflow for enzymatic synthesis and purification of this compound.

Section 3: Formulation Development Guidelines

This compound's high lipophilicity and liquid form make it suitable for incorporation into a wide range of cosmetic chassis, particularly emulsions (creams, lotions), anhydrous systems (oils, balms), and surfactant-based products (cleansers).

Protocol 3.1: Incorporation into a Model O/W Emulsion

Rationale: Oil-in-water (O/W) emulsions are the most common format for skincare creams and lotions. As an oil-soluble ingredient, this compound is incorporated into the oil phase. Adding it during the cool-down phase is crucial to prevent its volatilization and potential degradation from high temperatures used during homogenization.

Methodology:

  • Prepare Water Phase: In a beaker, combine water, humectants (e.g., glycerin), and any water-soluble actives. Heat to 75°C.

  • Prepare Oil Phase: In a separate beaker, combine emollients (e.g., Caprylic/Capric Triglyceride), thickeners (e.g., Cetyl Alcohol), and the emulsifier (e.g., Glyceryl Stearate SE). Heat to 75°C.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed for 3-5 minutes to form a stable emulsion.

  • Cool Down: Begin cooling the emulsion with gentle mixing.

  • Addition of this compound: When the emulsion temperature is below 40°C, add this compound (typically at 0.1-1.0% w/w) and any other temperature-sensitive ingredients (e.g., preservatives, vitamins).

  • Final Steps: Continue mixing until the emulsion is uniform. Adjust the pH if necessary and package.

Table 2: Example Formulation of a Model O/W Cream

PhaseIngredient (INCI Name)Function% (w/w)
ADeionized WaterSolventq.s. to 100
AGlycerinHumectant3.0
AXanthan GumThickener0.2
BCaprylic/Capric TriglycerideEmollient10.0
BGlyceryl Stearate SEEmulsifier5.0
BCetyl AlcoholThickener2.0
CThis compound Test Ingredient 0.5
CPhenoxyethanol (and) EthylhexylglycerinPreservative1.0
CTocopherol (Vitamin E)Antioxidant0.1
Section 4: Investigating Novel Biological Efficacy (In Vitro Models)

Hypothesis: The citronellol moiety of this compound suggests potential for anti-inflammatory and antimicrobial activity, which are highly sought-after benefits in cosmetic ingredients for sensitive, acne-prone, or compromised skin.

Protocol 4.1: Assessment of Anti-Inflammatory Activity

Rationale: A common mechanism of skin inflammation involves the activation of keratinocytes or immune cells, leading to the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9][10] This protocol uses a lipopolysaccharide (LPS)-stimulated cell model to screen for the ability of this compound to suppress this inflammatory response.[9]

Methodology:

  • Cell Culture: Culture human keratinocytes (HaCaT) or macrophage-like cells (RAW 264.7) in appropriate media until they reach ~80% confluency in 24-well plates.

  • Pre-treatment: Treat the cells with various non-cytotoxic concentrations of this compound (e.g., 1-50 µM, determined by a prior MTT assay) for 1-2 hours. Include a vehicle control (media with DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Challenge: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours.

  • Cytokine Quantification: Collect the cell culture supernatant. Measure the concentration of a key pro-inflammatory cytokine (e.g., IL-6 or TNF-α) using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only group. A statistically significant reduction indicates anti-inflammatory potential.

G LPS Inflammatory Stimulus (e.g., LPS, UV) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Activation Receptor->IKK NFkB_Inhib IkB Phosphorylation & Degradation IKK->NFkB_Inhib NFkB_Active NF-κB Translocation to Nucleus NFkB_Inhib->NFkB_Active Gene Gene Transcription NFkB_Active->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Gene->Cytokines CV This compound (Hypothesized Action) CV->IKK Inhibition?

Caption: Hypothesized anti-inflammatory action via the NF-κB signaling pathway.

Protocol 4.2: Evaluation of Antimicrobial Properties

Rationale: The parent compound citronellol and related essential oils exhibit antimicrobial activity against skin-relevant microbes.[5][11][12] This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacteria implicated in skin conditions, such as Staphylococcus aureus (associated with atopic dermatitis) and Cutibacterium acnes (associated with acne).

Methodology:

  • Prepare Inoculum: Grow the test bacteria in appropriate broth (e.g., Tryptic Soy Broth for S. aureus) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of this compound in the broth, starting from a high concentration (e.g., 2000 µg/mL). Include a positive control (e.g., antibiotic), a negative control (broth only), and a vehicle control.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours (C. acnes requires anaerobic conditions).

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Section 5: Safety & Toxicological Assessment

This compound has been subject to a safety assessment by the Research Institute for Fragrance Materials (RIFM).[13][14][15] The existing data, supported by read-across from analogs, indicates it is not expected to be phototoxic or genotoxic, and the margin of exposure for repeated dose toxicity is adequate at current use levels.[13]

A key endpoint for any new cosmetic ingredient is skin sensitization. Data from an analog suggests a No Expected Sensitization Induction Level (NESIL) of 6400 μg/cm².[13] For novel applications or higher concentrations, further confirmation using modern, non-animal testing strategies is recommended.

Protocol 5.1: In Vitro Skin Sensitization Assessment (KeratinoSens™ Assay)

Rationale: The KeratinoSens™ assay is an OECD Test Guideline 442D-accepted in vitro method for predicting skin sensitization potential.[16][17][18][19] It addresses a key event in the skin sensitization adverse outcome pathway (AOP) by measuring the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, which is a primary cellular response to sensitizing chemicals.[18][19]

Methodology:

  • Cell Line: Use the KeratinoSens™ cell line, a modified HaCaT keratinocyte line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[16][20]

  • Exposure: Expose the cells in a 96-well plate format to a range of this compound concentrations (typically from 0.98 to 2000 µM) for 48 hours.[16]

  • Measurement:

    • Luciferase Activity: After incubation, lyse the cells and measure the induction of the luciferase reporter gene via a luminescence assay.

    • Cell Viability: Concurrently, measure cell viability using a cytotoxicity assay (e.g., MTT) to ensure that luciferase induction is not a result of cellular stress.[16]

  • Data Analysis: A compound is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a threshold (e.g., 1.5-fold induction) at concentrations that are not cytotoxic (viability > 70%).[20]

Conclusion

This compound presents an intriguing opportunity for innovation in cosmetic science. While established as a safe and effective fragrance ingredient, its molecular structure warrants investigation into bioactive functionalities. The protocols outlined in this guide provide a robust, step-by-step framework for researchers to characterize the material, develop stable formulations, and perform validated in vitro assays to explore and substantiate novel claims related to anti-inflammatory and antimicrobial benefits. This systematic approach is essential for transforming a traditional fragrance component into a scientifically supported, multifunctional cosmetic active.

References
  • RIFM. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. Food and Chemical Toxicology, 156(Suppl 1), 112564. [Link]

  • Eurofins. (n.d.). KeratinoSensTM In Vitro Skin Sensitisation Assay. Retrieved from [Link]

  • European Union Joint Research Centre. (n.d.). Skin Sensitisation: the KeratinoSens assay. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cosmetic Labs. (n.d.). Anti-Inflammatory Testing Services for Cosmetic Brands. Retrieved from [Link]

  • EURL ECVAM - TSAR. (n.d.). KeratinoSens assay for the testing of skin sensitizers. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7540-53-6). Retrieved from [Link]

  • Gentronix. (2024). A brief introduction to the KeratinoSens™ assay. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. [Link]

  • MDPI. (n.d.). Recent Advances in Multiple Strategies for the Synthesis of Terpenes by Engineered Yeast. [Link]

  • ResearchGate. (2025). Further analysis of the antimicrobial activity of α-phenylseleno citronellal and α-phenylseleno citronellol. [Link]

  • Creative BioMart. (n.d.). KeratinoSens™ Assay. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). citronellyl 4-methyl valerate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Enzymatic Synthesis of Methylated Terpene Analogues Using the Plasticity of Bacterial Terpene Synthases. [Link]

  • ResearchGate. (2020). (PDF) Evaluation of anti-inflammatory properties of cosmetic products and ingredients using in vitro human keratinocytes and reconstructed human epidermis. [Link]

  • Royal Society of Chemistry. (2023). Rapid discovery of terpene tailoring enzymes for total biosynthesis. [Link]

  • PubMed. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. [Link]

  • Cosmetic Labs. (n.d.). Pro-Inflammatory Cytokine Reduction Testing for Cosmetics. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Inflammatory Cytokine Expression. Retrieved from [Link]

  • National Institutes of Health. (2021). A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds. [Link]

  • PubMed Central. (2025). Expanding the Terpene Universe: Synthetic Biology and Non-Natural Chemistry in Engineered Microorganisms. [Link]

  • ResearchGate. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6 | Request PDF. [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, dl-citronellol, CAS Registry Number 106-22-9. [Link]

  • Google Patents. (1999). Emulsions of fragrance releasing silicon compounds.
  • PubMed Central. (2021). Antimicrobial activity of essential plant oils and their major components. [Link]

  • PubMed Central. (n.d.). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. [Link]

  • AIP Publishing. (n.d.). Antibacterial Activites Emulgel Citronella Oil (Cymbopogon Nardus (L) Rendle) and Extract Aloe Vera. [Link]

  • PubMed Central. (n.d.). Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol, on the bacterial biofilms of Staphylococcus aureus. [Link]

  • Jurnal Universitas Padjadjaran. (2020). Antimicrobial activities of citronella (Cymbopogon nardus) essential oil against several oral pathogens and its volatile. [Link]

  • RIFM. (2021). RIFM fragrance ingredient safety assessment, citronellyl acetate, CAS Registry Number 150-84-5. [Link]

  • Google Patents. (n.d.). WO2017140336A1 - Fragrant mixtures containing esters and ketones.
  • Alpha Aromatics. (2023). The Key To Adding Fragrances To Water-Soluable Products. [Link]

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Troubleshooting & Optimization

Technical Support Center: Maximizing the Yield of Citronellyl Valerate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of Citronellyl Valerate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to ensure your success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and execution of the enzymatic synthesis of this compound.

Q1: Which enzyme should I choose for the synthesis of this compound?

A1: The choice of lipase is critical for successful synthesis. While many lipases can catalyze the esterification of citronellol, their efficiency can vary significantly. Lipases from Candida antarctica (immobilized as Novozym® 435), Pseudomonas fluorescens, and Mucor miehei are excellent starting points due to their broad substrate specificity and stability in organic solvents.[1][2][3] For instance, Pseudomonas fluorescens lipase has demonstrated high catalytic effect in similar ester syntheses.[1] We recommend screening a few commercially available lipases to determine the most effective one for your specific reaction conditions.

Q2: What is the best solvent for this reaction?

A2: Non-polar organic solvents are generally preferred for lipase-catalyzed esterification reactions. Solvents like n-hexane, n-heptane, and iso-octane are excellent choices.[4][5] These solvents help to maintain the essential micro-aqueous layer around the enzyme, which is crucial for its catalytic activity.[4] Hydrophilic solvents such as acetonitrile or THF should be avoided as they can strip this water layer, leading to enzyme inactivation.[4] Ionic liquids are also emerging as environmentally friendly alternatives that can enhance enzyme stability and performance.[1][6]

Q3: What is the optimal temperature for the synthesis?

A3: The optimal temperature is a balance between reaction rate and enzyme stability. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and a subsequent decrease in yield.[7] For most lipases used in ester synthesis, the optimal temperature range is between 40°C and 60°C.[1][3][7] It is advisable to determine the optimal temperature for your specific enzyme and reaction setup empirically.

Q4: What is the ideal molar ratio of substrates (Citronellol to Valeric Acid/Valerate Ester)?

A4: The stoichiometry of the reactants significantly impacts the reaction equilibrium. To drive the reaction towards the formation of this compound, it is common to use an excess of one of the substrates. Often, the acyl donor (valeric acid or its ester for transesterification) is used in excess. A molar ratio of acyl donor to citronellol of 3:1 has been shown to be effective in similar reactions. However, very high concentrations of either substrate can lead to enzyme inhibition.[4] Therefore, optimization of the molar ratio is recommended.

Q5: Is the presence of water in the reaction medium a problem?

A5: This is a critical point. While lipases require a small amount of water to maintain their active conformation, excess water can promote the reverse reaction (hydrolysis of the ester), thereby reducing the final yield.[8] The optimal water content is often a fine balance. In some cases, the addition of molecular sieves to remove the water produced during the reaction can be beneficial.[9] However, some studies have achieved high yields without specific measures to remove water, suggesting that the impact of water accumulation can be system-dependent.[4]

II. Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during the enzymatic synthesis of this compound.

Problem 1: Low or No Product Yield

This is one of the most common issues. The following workflow can help you identify the root cause.

LowYieldTroubleshooting Start Low/No Yield Observed CheckEnzyme 1. Verify Enzyme Activity Start->CheckEnzyme CheckConditions 2. Assess Reaction Conditions CheckSubstrates 3. Examine Substrates CheckWater 4. Evaluate Water Content EnzymeInactive Is enzyme old or improperly stored? CheckEnzyme->EnzymeInactive Check Activity TempIncorrect Is temperature optimal? CheckConditions->TempIncorrect Check Parameters SubstrateQuality Are substrates pure? CheckSubstrates->SubstrateQuality Check Quality WaterExcess Is there excess water? CheckWater->WaterExcess Check Content NewEnzyme Action: Use a fresh batch of enzyme. EnzymeInactive->NewEnzyme Yes EnzymeInhibited Is there substrate/product inhibition? EnzymeInactive->EnzymeInhibited No EnzymeInhibited->CheckConditions No AdjustRatio Action: Optimize substrate molar ratio. Consider fed-batch strategy. EnzymeInhibited->AdjustRatio Yes OptimizeTemp Action: Run temperature screen (e.g., 30-70°C). TempIncorrect->OptimizeTemp No SolventIssue Is the solvent appropriate (non-polar)? TempIncorrect->SolventIssue Yes ChangeSolvent Action: Switch to a non-polar solvent like hexane or heptane. SolventIssue->ChangeSolvent No MixingIssue Is agitation sufficient? SolventIssue->MixingIssue Yes MixingIssue->CheckSubstrates Yes IncreaseMixing Action: Increase stirring/shaking speed. MixingIssue->IncreaseMixing No SubstrateQuality->CheckWater Yes PurifySubstrates Action: Purify substrates if necessary. SubstrateQuality->PurifySubstrates No RemoveWater Action: Add molecular sieves or perform reaction under vacuum. WaterExcess->RemoveWater Yes PingPongMechanism E Lipase (E) E_ValericAcid E-Valeric Acid Complex E->E_ValericAcid + A CitronellylValerate This compound (Q) ValericAcid Valeric Acid (A) AcylEnzyme Acyl-Enzyme Intermediate (F) E_ValericAcid->AcylEnzyme - P Water Water (P) AcylEnzyme_Citronellol F-Citronellol Complex AcylEnzyme->AcylEnzyme_Citronellol + B Citronellol Citronellol (B) AcylEnzyme_Citronellol->E - Q

Sources

Technical Support Center: Purification of Citronellyl Valerate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Citronellyl Valerate. This guide is designed for researchers, scientists, and drug development professionals who are looking to isolate this valuable fragrance and flavoring agent. Instead of a rigid protocol, this center provides a dynamic, question-and-answer-based resource to troubleshoot specific issues encountered during column chromatography, grounded in the physicochemical properties of the molecule and established chromatographic principles.

Section 1: Foundational Knowledge - Understanding Your Compound

Before troubleshooting, a firm grasp of the target molecule's properties is essential. All experimental choices in chromatography flow from this understanding.

Q1: What are the key physicochemical properties of this compound that influence its purification?

This compound (also known as citronellyl pentanoate) is a moderately polar ester, characterized by a long, nonpolar terpene backbone and a polar ester functional group.[1] This dual nature is the most critical factor in designing a purification strategy. Its high boiling point (~237-240 °C) makes it non-volatile under standard column conditions, ensuring it remains adsorbed on the stationary phase without significant loss.[1][2]

Key properties are summarized in the table below:

PropertyValueSignificance for Chromatography
Molecular Formula C₁₅H₂₈O₂[3]Indicates a significant hydrocarbon character.
Molecular Weight 240.38 g/mol [3]Standard molecular weight suitable for silica gel chromatography.
Appearance Colorless liquid[2][4]Purity can sometimes be initially assessed visually, but clear impurities may co-elute.
Boiling Point 237-240 °C @ 760 mmHg[1]Low volatility ensures the compound will not evaporate from the column.
Polarity (XLogP3) 4.49[4]High value indicates significant nonpolar character (lipophilicity), making it highly soluble in nonpolar solvents like hexanes and sparingly soluble in highly polar solvents.
Functional Groups Ester, Alkene (C=C)The ester group provides a site for polar interactions with silica. The alkene group is susceptible to reaction with certain visualization stains (e.g., potassium permanganate).
UV Absorbance No strong chromophoreLacks aromatic rings, making it difficult to detect using standard UV lamps at 254 nm. Visualization on TLC requires chemical staining.[5]
Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses the most frequent challenges encountered during the column chromatography of this compound.

Q2: My separation is poor. The desired product is co-eluting with impurities. What should I do?

This is the most common issue and usually stems from a suboptimal mobile phase.

  • Primary Cause: Incorrect Mobile Phase Polarity. The resolving power of your system is determined by the "push-and-pull" between the mobile phase and the stationary phase. For a moderately polar compound like this compound on normal-phase silica, you need a mobile phase that is nonpolar enough to allow for differential adsorption of impurities but polar enough to move your product down the column.

  • Solution: Systematic TLC Optimization. Before every column, you must optimize your solvent system using Thin-Layer Chromatography (TLC).[6] The goal is to find a solvent mixture where your target compound has a Retention Factor (Rf) of 0.25-0.35 . This Rf value in TLC typically translates to good separation on a column.

    • Step 1: Start with 100% hexane or petroleum ether. Your compound will likely not move from the baseline (Rf = 0).

    • Step 2: Add a slightly more polar solvent (the "polar modifier"), such as ethyl acetate or diethyl ether, in small increments (e.g., 2%, 5%, 10%, 15%).

    • Step 3: Run a TLC plate for each mixture. The ideal system will show clear separation between your product spot and major impurities, with the product spot at an Rf of ~0.3.

Q3: My product is taking forever to elute, or it's not coming off the column at all. What's wrong?

This indicates that the compound is too strongly adsorbed to the silica gel.

  • Cause A: Mobile Phase is Too Nonpolar. The solvent system lacks the strength to displace the compound from the stationary phase.

    • Solution: Increase the polarity of the mobile phase. If you are running an isocratic (single solvent mixture) elution, you can carefully and gradually increase the percentage of your polar modifier. For example, if you started with 5% ethyl acetate in hexanes, you can switch to a 7% or 10% mixture after collecting a number of fractions.[7] This is a manual form of "gradient elution."

  • Cause B: Irreversible Adsorption or On-Column Reaction. While less common for a simple ester, some compounds can degrade on the acidic surface of silica gel.[7]

    • Troubleshooting Step: Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound may be unstable on silica.

    • Solution: Consider using a deactivated stationary phase. You can either purchase commercially prepared deactivated silica or deactivate it yourself by adding 1-2% triethylamine to your mobile phase to neutralize the acidic sites. Alternatively, switching to a different stationary phase like alumina may be effective.[8]

Q4: My product is eluting as a long, trailing band ("tailing") instead of a sharp, compact one. How can I fix this?

Tailing peaks reduce resolution and result in lower purity fractions.[9]

  • Cause A: Sample Overload. You have loaded too much crude material for the amount of silica used. A good rule of thumb for a moderately difficult separation is to load no more than 1-2 g of crude material for every 100 g of silica gel (a 1:100 to 1:50 ratio).

  • Cause B: Poor Sample Loading Technique. Dissolving the sample in a solvent that is significantly more polar than your mobile phase will cause it to spread into a wide band at the top of the column before chromatography even begins.[10]

    • Solution: Dry Loading. If your crude material is not readily soluble in the nonpolar mobile phase, use the dry loading technique. Dissolve your sample in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[10][11]

Q5: I ran my column, but I can't find my product. My fractions seem empty. Where did it go?

This is often a detection issue rather than a separation failure.

  • Cause: Lack of a UV Chromophore. this compound is not UV-active and will be invisible under a standard 254 nm UV lamp.[5]

  • Solution: Use a Chemical Stain for TLC Analysis. You must stain your TLC plates to visualize the spots.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice because it reacts with the alkene (C=C) double bond in this compound, producing a yellow spot on a purple background. It is a highly sensitive stain for unsaturated compounds.

    • Vanillin Stain: A general-purpose stain that reacts with many organic compounds upon heating to produce colored spots.

    • Process: After developing your TLC plate, let it dry completely, then dip it into the staining solution and heat it gently with a heat gun until spots appear. This allows you to identify which fractions contain your product.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for purifying this compound? A: Standard flash-grade silica gel (40-63 µm particle size) is the most common and effective choice.[12] Its polar surface interacts well with the ester group, allowing for separation based on polarity. If you suspect compound instability due to the acidity of silica, neutral alumina can be a good alternative.[8]

Q: Should I use isocratic or gradient elution? A: For this compound, if your TLC analysis shows that the main impurities are well-separated from your product, a simple isocratic elution (using a single, constant solvent mixture) is often sufficient and easier to perform.[13] If you have impurities that are very close in polarity to your product, a step-gradient elution (where you manually increase the mobile phase polarity in steps) can provide better resolution and speed up the overall purification.[7]

Q: How much silica gel should I use? A: The amount depends on the difficulty of the separation. A general guideline is a mass ratio of silica-to-crude-sample between 30:1 and 100:1 . For easy separations (large ΔRf on TLC), 30:1 may suffice. For difficult separations, a higher ratio like 100:1 will provide better results.[11]

Section 4: Visual Guides & Workflows
Troubleshooting Decision Tree

This diagram outlines a logical path for diagnosing common column chromatography issues.

Troubleshooting cluster_poor_sep cluster_no_elution cluster_tailing start Problem Observed poor_sep Poor Separation (Co-elution) no_elution No Elution / High Retention tailing Peak Tailing / Streaking cause_solvent Incorrect Mobile Phase? poor_sep->cause_solvent cause_overload Column Overloaded? poor_sep->cause_overload cause_packing Poor Packing? poor_sep->cause_packing no_elution->cause_solvent cause_stability Compound Unstable? no_elution->cause_stability tailing->cause_overload cause_loading Improper Loading? tailing->cause_loading tailing->cause_stability sol_tlc Optimize Solvent with TLC (Rf ~0.3) cause_solvent->sol_tlc sol_polarity Increase Mobile Phase Polarity cause_solvent->sol_polarity sol_load Reduce Sample Load (e.g., 1:50 ratio) cause_overload->sol_load sol_repack Repack Column Carefully cause_packing->sol_repack sol_dryload Use Dry Loading Technique cause_loading->sol_dryload sol_deactivate Use Deactivated Silica or Alumina cause_stability->sol_deactivate

Caption: Troubleshooting Decision Tree for Column Chromatography.

Mobile Phase Selection Workflow

This workflow details the systematic process for determining the optimal mobile phase.

Workflow start 1. Prepare Crude Sample Solution prep_tlc 2. Prepare TLC Plate (Spot Sample) start->prep_tlc test_solvents 3. Test Solvent Systems (e.g., Hexane/EtOAc mixtures) prep_tlc->test_solvents develop_tlc 4. Develop & Dry TLC Plate test_solvents->develop_tlc visualize 5. Visualize with Stain (e.g., KMnO₄) & Heat develop_tlc->visualize calc_rf 6. Calculate Rf Value of Product Spot visualize->calc_rf decision Is Rf between 0.25 and 0.35? calc_rf->decision decision->test_solvents No, Adjust Polarity end 7. System Optimized! Proceed to Column decision->end Yes

Caption: Workflow for Mobile Phase Optimization using TLC.

Section 5: Key Experimental Protocols
Protocol 1: TLC Staining for Visualization (Potassium Permanganate)
  • Prepare the Staining Solution: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. This solution is stable for several months when stored in a sealed, dark bottle.

  • Develop and Dry Plate: Run your TLC plate in the chosen solvent system and allow it to dry completely to remove all mobile phase solvent.

  • Stain: Using forceps, quickly dip the dried TLC plate into the KMnO₄ solution for 1-2 seconds.

  • Visualize: Remove the plate and let the excess solution drip off. The background will be purple. Compounds with reactive functional groups (like the alkene in this compound) will appear as yellow or white spots against the purple background. Gentle heating with a heat gun can accelerate the visualization.

Protocol 2: Dry Loading the Sample
  • Dissolve Sample: Dissolve your crude this compound sample (e.g., 1 g) in a minimum amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate in a round-bottom flask.

  • Add Silica: Add 2-3 times the mass of your crude sample in silica gel (e.g., 2-3 g) to the flask.

  • Mix: Swirl the flask to create a slurry, ensuring the silica is thoroughly wetted.

  • Evaporate: Remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of silica gel coated with your crude sample.[10]

  • Load Column: Carefully pour this powder onto the top of the sand layer of your prepared column. Gently tap the side of the column to create a level, compact layer.

  • Secure: Add another thin layer of sand on top of the sample-silica layer before carefully adding the mobile phase.[10]

References
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7540-53-6). Retrieved from [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. Food and Chemical Toxicology, 155S, 112555.
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • Turek, C., & Stintzing, F. C. (2013). Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication. PMC. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Stoll, D. R. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.
  • ResearchGate. (2018, December 1). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Retrieved from [Link]

  • MDPI. (2024, May 15). Research Progress in the Separation of Chemical Components from Essential Oils by High-Speed Countercurrent Chromatography. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Reddit. (2022, July 16). Column chromatography issues. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The TLC profile of the before and after purification using column... Retrieved from [Link]

  • ResearchGate. (2015, December 18). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Retrieved from [Link]

  • The Good Scents Company. (n.d.). citronellyl 4-methyl valerate. Retrieved from [Link]

  • Danheiser, R. L., et al. (2025, June 19).
  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Poole, C. F. (2017, July 14).
  • Starek, M., & Komsta, Ł. (2017). Detection Progress of Selected Drugs in TLC. PMC - NIH. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014, August 4). Can anyone help with purifying product from reaction mixture with column chromatography? Retrieved from [Link]

  • United Aromatics. (n.d.). This compound. Retrieved from [Link]

  • STEMart. (n.d.). Detect the Adulterants by Paper Chromatography. Retrieved from [Link]

Sources

Identification of byproducts in "Citronellyl valerate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of citronellyl valerate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable fragrance and flavor compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and analytical practices, to ensure the integrity and success of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the key reaction parameters?

The most prevalent and industrially significant method for synthesizing this compound is the Fischer-Speier esterification . This reaction involves the direct esterification of citronellol with valeric acid (pentanoic acid) in the presence of an acid catalyst.[1][2][3][4]

Reaction Scheme:

Sources

Overcoming substrate inhibition in "Citronellyl valerate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the enzymatic synthesis of citronellyl valerate. This resource is designed for researchers, scientists, and professionals in drug development and fine chemical production. Here, we address common challenges, with a specific focus on overcoming substrate inhibition, a frequent impediment to achieving high yields in lipase-catalyzed esterification. This guide provides in-depth, evidence-based troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide: Overcoming Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by probable causes and detailed, actionable solutions grounded in established enzymatic principles.

Issue 1: Low or Stalled Reaction Conversion Rate

You've set up the enzymatic esterification of citronellol and valeric acid, but the conversion to this compound is significantly lower than expected or plateaus prematurely.

Probable Cause A: Substrate Inhibition

At high concentrations, both citronellol and valeric acid can inhibit the activity of the lipase catalyst. This is a common phenomenon in the synthesis of short-chain esters.[1][2] The reaction often follows a Ping-Pong Bi-Bi kinetic mechanism, where high concentrations of either substrate can lead to the formation of dead-end complexes with the enzyme, rendering it temporarily inactive.[3]

Solution A1: Optimize Substrate Molar Ratio and Concentration

Instead of using high equimolar concentrations, begin by creating a concentration gradient to identify the inhibitory threshold.

  • Recommendation: Start with a citronellol to valeric acid molar ratio of 1.5:1.[4] In a similar synthesis of citronellyl butyrate, a slight excess of the alcohol was found to maximize conversion, while further increases led to a decrease in yield.[4] For citronellyl acetate, a 1:1 molar ratio at a concentration of 0.25 M for each substrate was found to be optimal.[5]

  • Actionable Protocol:

    • Fix the concentration of valeric acid at a moderate level (e.g., 100 mM).

    • Titrate the concentration of citronellol across a range (e.g., 100 mM, 150 mM, 200 mM, 250 mM).

    • Monitor the initial reaction rates and final conversion for each ratio.

    • Repeat the process by fixing the optimal citronellol concentration and titrating valeric acid.

    • This systematic approach will empirically determine the optimal concentrations for your specific reaction conditions.

Solution A2: Implement a Fed-Batch Strategy

A fed-batch approach maintains low substrate concentrations in the reaction vessel, preventing the enzyme from being overwhelmed and inhibited.[6][7] This strategy involves the gradual addition of one or both substrates over time.

  • Conceptual Workflow:

    FedBatchWorkflow A Initial Charge: Bioreactor with solvent, immobilized lipase, and one substrate (e.g., Citronellol) B Substrate Feed: Gradually add second substrate (Valeric Acid) at a controlled rate A->B Start Feed C Reaction Monitoring: Periodically sample and analyze for ester formation and substrate depletion B->C During Reaction C->B Adjust Feed Rate (Optional) D Endpoint: Stop feed when conversion plateaus or desired yield is reached C->D Completion

    Caption: Fed-batch experimental workflow.

  • For a detailed protocol, please refer to the "Experimental Protocols" section below.

Probable Cause B: Water Accumulation

Esterification reactions produce water as a byproduct. In a closed system, the accumulation of water can shift the reaction equilibrium back towards hydrolysis, reducing the net yield of this compound.

Solution B: In-situ Water Removal

  • Recommendation: Add molecular sieves (3Å) to the reaction medium to sequester the water produced.[3] This continuously shifts the equilibrium towards ester synthesis.

  • Consideration: Ensure the molecular sieves are properly activated (dried at high temperature) before use. The amount to add will depend on the scale of your reaction; a 5-10% (w/v) ratio is a good starting point.

Probable Cause C: Inappropriate Reaction Medium (Solvent)

The choice of solvent significantly impacts lipase activity and stability. Polar organic solvents can strip the essential water layer from the enzyme, leading to deactivation, while very non-polar solvents might not be optimal for substrate solubility.[8][9]

Solution C: Solvent Selection Based on Polarity

  • Recommendation: Use a hydrophobic solvent with a log P value between 1.5 and 4.0. Solvents like n-hexane or isooctane are commonly and successfully used for lipase-catalyzed ester synthesis.[5][10]

  • Advanced Option - Deep Eutectic Solvents (DES): For a solvent-free approach, consider using a deep eutectic solvent formed by the substrates themselves.[11][12] This can create a high-concentration reaction environment while potentially mitigating some inhibitory effects.[13] However, this requires careful optimization of the molar ratio to achieve the eutectic mixture.

    SolventLog PTypical Observations
    n-Hexane3.9Commonly used, good performance.[5]
    Isooctane4.5Good alternative to n-hexane.[10]
    Toluene2.7Effective, but with higher toxicity concerns.
    Acetone-0.24Generally poor choice, can deactivate lipase.[8]
    Methanol-0.77Can severely inhibit and deactivate lipases.[2][8]
Issue 2: Enzyme Deactivation and Poor Reusability

Your immobilized lipase shows good activity in the first run but loses significant activity in subsequent batches.

Probable Cause: Enzyme Desorption or Denaturation

Even with immobilization, harsh reaction conditions can lead to the enzyme leaching from the support or denaturing over time. Short-chain fatty acids like valeric acid can be particularly denaturing.

Solution: Robust Immobilization on Hydrophobic Supports

Immobilization via interfacial activation on a hydrophobic support can stabilize the open, active conformation of the lipase, enhancing its stability.[14][15]

  • Recommendation: Immobilize a commercially available free lipase (e.g., from Candida rugosa or Thermomyces lanuginosus) onto a macroporous hydrophobic support like octyl-sepharose or other acrylic resins. This method is known to yield highly active and stable biocatalysts.[14]

  • For a detailed protocol, please refer to the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What is the underlying kinetic mechanism of lipase-catalyzed synthesis of this compound and why does substrate inhibition occur?

A1: The synthesis of this compound by lipase typically follows a Ping-Pong Bi-Bi mechanism .[3] In this model, the first substrate (valeric acid) binds to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (water). The second substrate (citronellol) then binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Substrate inhibition occurs when a second molecule of either the acid or the alcohol binds to the enzyme at a non-catalytic site or to the acyl-enzyme intermediate in a non-productive manner.[3] This forms a "dead-end" complex that temporarily sequesters the enzyme, reducing the overall reaction rate.

PingPongInhibition E E EA E-Acid E->EA + Acid (A) E_Acid_inhib E-Acid2 (Dead-End) E->E_Acid_inhib + Acid (A) FP F-P1 EA->FP - H2O (P1) F F FP->F FB F-Alc F->FB + Alc (B) F_Alc_inhib F-Alc2 (Dead-End) F->F_Alc_inhib + Alc (B) EQ E-Q FB->EQ EQ->E - Ester (Q)

Caption: Ping-Pong Bi-Bi mechanism with substrate inhibition.

Q2: Which lipase is best suited for this compound synthesis?

A2: Several lipases have shown efficacy in synthesizing citronellyl esters. Novozym® 435 , an immobilized lipase B from Candida antarctica, is a widely used and robust choice, demonstrating high conversion rates for various citronellyl esters.[16] Lipases from Pseudomonas fluorescens and Thermomyces lanuginosus are also excellent candidates.[3] It is advisable to screen a few options to find the most efficient biocatalyst for your specific conditions.

Q3: Can this synthesis be performed in a solvent-free system?

A3: Yes, solvent-free synthesis is a viable and environmentally friendly option.[17] In such a system, one of the substrates, typically the one in excess, acts as the solvent. This increases the volumetric productivity of the process.[18] However, in a solvent-free system, substrate inhibition can be more pronounced. Therefore, strategies like using a fed-batch reactor or optimizing the molar ratio are even more critical.[19]

Q4: How does temperature affect the reaction and potential inhibition?

A4: Generally, increasing the temperature will increase the initial reaction rate. However, excessively high temperatures (typically above 60-70°C for many common lipases) can lead to enzyme denaturation and a rapid loss of activity.[10] An optimal temperature for many lipase-catalyzed esterifications is often found between 40°C and 60°C. It is important to note that temperature effects are independent of substrate inhibition, which is a concentration-dependent phenomenon. An optimal temperature must be determined experimentally for your specific enzyme and system.

Experimental Protocols
Protocol 1: Immobilization of Lipase on a Hydrophobic Support

This protocol describes a simple and effective method for immobilizing a lipase such as from Thermomyces lanuginosus or Pseudomonas fluorescens via interfacial adsorption.

Materials:

  • Lipase solution (1 mg/mL in 10 mM phosphate buffer, pH 7.0)

  • Hydrophobic support (e.g., Octyl-Sepharose® or a similar acrylic resin)

  • Low-ionic-strength buffer (10 mM phosphate buffer, pH 7.0)

  • High-ionic-strength buffer (10 mM phosphate buffer + 1 M (NH₄)₂SO₄, pH 7.0)

  • n-Hexane

Procedure:

  • Wash the hydrophobic support with n-hexane to ensure a clean, hydrophobic surface, and then with the low-ionic-strength buffer.

  • Suspend the washed support in a volume of low-ionic-strength buffer.

  • Add the lipase solution to the support suspension. The ratio of enzyme to support should be optimized, but a starting point of 10 mg of crude lipase powder per gram of support is common.

  • Gently agitate the suspension at room temperature for 1-2 hours. The lipase will adsorb onto the support through hydrophobic interactions.

  • Filter the suspension and wash the immobilized enzyme preparation with an excess of low-ionic-strength buffer to remove any unbound enzyme.

  • Perform an activity assay on the supernatant to confirm that the majority of the enzyme has been immobilized.

  • The prepared biocatalyst can be dried under vacuum or stored wet at 4°C.[14][20]

Protocol 2: Fed-Batch Synthesis of this compound

This protocol is designed to minimize substrate inhibition by maintaining low concentrations of the inhibitory substrate (valeric acid).

Materials:

  • Immobilized lipase (e.g., Novozym® 435 or the in-house prepared biocatalyst)

  • Citronellol

  • Valeric acid

  • n-Hexane (or other suitable hydrophobic solvent)

  • Bioreactor equipped with a stirrer and a syringe pump

Procedure:

  • Initial Reactor Charge: To a 100 mL bioreactor, add 50 mL of n-hexane, the immobilized lipase (e.g., 5% w/v), and the full amount of citronellol for the desired final molar ratio (e.g., for a 1:1 final ratio, if adding 10 mmol of valeric acid, start with 10 mmol of citronellol).

  • Prepare the Feed: Prepare a solution of valeric acid in n-hexane. The concentration should be such that the total volume added over the course of the reaction does not excessively dilute the reactor contents.

  • Start the Reaction and Feed: Heat the reactor to the optimal temperature (e.g., 50°C) with gentle stirring (e.g., 150 rpm). Once at temperature, begin the slow, continuous addition of the valeric acid solution using the syringe pump. A feed rate that adds the total amount of valeric acid over 4-6 hours is a good starting point.

  • Monitor Progress: Take small samples from the reactor every hour and analyze them by GC or HPLC to determine the concentration of this compound.[3]

  • Completion: Continue the reaction for 2-4 hours after the feed is complete, or until the conversion rate plateaus.

This fed-batch strategy can significantly improve the final yield compared to a batch reaction where all substrates are added at the beginning, especially when substrate inhibition is a limiting factor.[6]

References
  • Almeida, J. R. M., et al. (2022). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Almeida, J. R. M., et al. (2022). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. ResearchGate. Available at: [Link]

  • Ghamgui, H., et al. (2004). Effect of substrate molar ratio on enzymatic synthesis of citronellyl esters. Journal of Biotechnology. Available at: [Link]

  • García-García, I., et al. (2022). Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases. Molecules. Available at: [Link]

  • Ullah, I., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Polish Journal of Chemical Technology. Available at: [Link]

  • Park, S., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes. Available at: [Link]

  • Bolivar, J. M., & Woodley, J. M. (2018). Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media. Methods in Molecular Biology. Available at: [Link]

  • Oehlenschläger, K., et al. (2025). Comparison of short-chain fatty acid esters production by lipases. Biotechnology and Biofuels. Available at: [Link]

  • Rojas-Agudelo, L. M., et al. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Catalysts. Available at: [Link]

  • Gandhi, N. N. (2000). Lipases and lipase-catalyzed esterification in non-aqueous media. Critical Reviews in Biotechnology. Available at: [Link]

  • Zhao, Y., et al. (2023). Understanding Lipase-Deep Eutectic Solvent Interactions Towards Biocatalytic Esterification. ChemRxiv. Available at: [Link]

  • Vetrani, C., et al. (2022). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Reaction Chemistry & Engineering. Available at: [Link]

  • Singh, R. K., et al. (2014). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science. Available at: [Link]

  • de Miranda, A. S., et al. (2021). A review on lipase immobilization on hydrophobic supports incorporating systematic mapping principles. Reaction Chemistry & Engineering. Available at: [Link]

  • Li, C., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences. Available at: [Link]

  • Kim, M. J., et al. (2016). Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis. Journal of Applied Biological Chemistry. Available at: [Link]

  • Káda, V., et al. (2003). Methods for the immobilization of lipases and their use for ester synthesis. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • Sanchez-Vicente, Y., et al. (2020). From batch to fed-batch and to continuous packed-bed reactors: Lipase-catalyzed esterifications in low viscous deep-eutectic-solvents with buffer as cosolvent. Bioresource Technology. Available at: [Link]

  • Pyo, S. H., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. Available at: [Link]

  • dos Santos, J. C. S., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Catalysts. Available at: [Link]

  • Perna, F. M., et al. (2020). Combination of Enzymes and Deep Eutectic Solvents as Powerful Toolbox for Organic Synthesis. Green Chemistry. Available at: [Link]

  • Rodrigues, R. C., et al. (2019). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. Catalysts. Available at: [Link]

  • Rodrigues, R. C., et al. (2011). Immobilization of lipases on hydrophobic supports: immobilization mechanism, advantages, problems, and solutions. Biotechnology Letters. Available at: [Link]

  • Beura, B., et al. (2015). Study of reaction parameters and kinetics of esterification of lauric acid with butanol by immobilized Candida antarctica lipase. Journal of the Taiwan Institute of Chemical Engineers. Available at: [Link]

  • dos Santos, J. C. S., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. ResearchGate. Available at: [Link]

  • Maugeri, Z., et al. (2019). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. Biocatalysis and Biotransformation. Available at: [Link]

  • Singh, R. K., et al. (2014). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. ResearchGate. Available at: [Link]

  • Hong, I. K., & Park, C. (1999). Optimal substrate feeding policy for a fed batch fermentation with substrate and product inhibition kinetics. Journal of Biotechnology. Available at: [Link]

  • de Souza, R. L., et al. (2024). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Catalysis. Available at: [Link]

  • Becker, et al. (2009). Process for enzymatically preparing carboxylic esters. Google Patents.
  • Sakamoto, N., et al. (1982). Estimation of kinetic parameters for substrate and inhibitor in a reaction with an enzyme sample containing different types of inhibitor. Journal of Pharmacobio-Dynamics. Available at: [Link]

  • Maugeri, Z., et al. (2019). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. Biocatalysis and Biotransformation. Available at: [Link]

  • Al-saadi, S. N., & Al-shammari, Y. M. (2015). Kinetic Study of Esterification Reaction. ResearchGate. Available at: [Link]

  • Singh, R. K., et al. (2014). Lipase in aqueous-polar organic solvents: activity, structure, and stability. PubMed. Available at: [Link]

  • Contesini, F. J., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available at: [Link]

Sources

Effect of water activity on lipase-catalyzed "Citronellyl valerate" production

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Effect of Water Activity in Lipase-Catalyzed Esterification

Welcome to the technical support center for the enzymatic synthesis of citronellyl valerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges in this lipase-catalyzed reaction. As Senior Application Scientists, we combine established scientific principles with field-proven insights to help you optimize your experimental outcomes. Here, we focus specifically on the critical role of water activity (aw), a parameter that can dramatically influence reaction yield, rate, and enzyme stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during the lipase-catalyzed synthesis of this compound. Each problem is followed by a step-by-step troubleshooting plan, grounded in the principles of enzyme kinetics and non-aqueous enzymology.

Issue 1: Low or No Conversion to this compound

  • Question: I have set up my reaction with citronellol, valeric acid, and immobilized lipase (Novozym 435), but I am observing very low or no formation of this compound after several hours. What could be the cause?

  • Answer: Low conversion is a common issue that can often be traced back to suboptimal water activity or other key reaction parameters. Let's break down the potential causes and solutions.

    Causality: For lipase to be active in a non-aqueous environment, a minimal amount of water is essential. This "essential water" layer hydrates the enzyme, maintaining the flexible conformational state required for catalysis.[1] If the system is too dry, the enzyme remains in a rigid, inactive conformation. Conversely, while water is produced during esterification, an excess can shift the reaction equilibrium back towards hydrolysis, breaking down your desired ester product.[2]

    Troubleshooting Protocol:

    • Verify Enzyme Activity: Before troubleshooting the reaction, confirm the activity of your lipase batch. Use a standard colorimetric assay, such as the hydrolysis of p-nitrophenyl butyrate, to ensure the enzyme is active under aqueous conditions.[3]

    • Initial Hydration of Biocatalyst: Ensure your immobilized lipase is properly hydrated before use. A common issue is using an enzyme preparation that is too dry.

      • Action: Pre-equilibrate the Novozym 435 by storing it in a desiccator over a saturated salt solution known to provide a specific water activity (e.g., aw ~ 0.53) for 24 hours prior to the reaction.[1] This ensures the enzyme has the essential water layer for activation.

    • Control Initial Water Activity of Reactants: The substrates and solvent can also introduce or remove water from the enzyme's microenvironment.

      • Action: Dry your solvent (e.g., n-heptane) using 3Å molecular sieves.[4] Ensure your substrates (citronellol and valeric acid) are of high purity and low water content.

    • Evaluate Reaction Temperature: Temperature significantly affects enzyme activity. While higher temperatures can increase reaction rates, excessive heat will lead to denaturation.[5][6]

      • Action: For Novozym 435, a temperature range of 60-70°C is often optimal for the synthesis of similar citronellyl esters.[4] Start with 60°C and optimize if necessary.

    • Check for Substrate Inhibition: High concentrations of either the alcohol (citronellol) or the acid (valeric acid) can sometimes inhibit the lipase.[7][8]

      • Action: Begin with an equimolar ratio (1:1) of citronellol to valeric acid.[9] If low conversion persists, try varying the molar ratio (e.g., 1:1.5 or 1.5:1) to see if reducing the concentration of one substrate improves the yield.

Issue 2: Reaction Starts but Stalls at Low to Moderate Conversion (<50%)

  • Question: My synthesis of this compound begins, but the conversion plateaus at around 40% and does not proceed further, even with extended reaction times. Why is this happening?

  • Answer: A stalled reaction is typically indicative of equilibrium limitations or product inhibition, both of which are heavily influenced by the accumulation of water.

    Causality: Esterification is a reversible reaction that produces one molecule of water for every molecule of ester formed. As the reaction progresses, the water concentration in the system increases. This rising water activity can shift the thermodynamic equilibrium away from synthesis and towards hydrolysis, effectively creating a ceiling for your product yield.[2] Additionally, the accumulation of water on the hydrophilic support of Novozym 435 can create mass transfer limitations or even promote enzyme desorption.[10]

    Troubleshooting Protocol:

    • Implement In-Situ Water Removal: To drive the equilibrium towards ester synthesis, the water produced must be removed from the reaction medium.

      • Action A (Molecular Sieves): Add activated 3Å molecular sieves to the reaction mixture (typically 10% w/v). This is a simple and effective method for adsorbing water as it is formed.[4]

      • Action B (Vacuum): If your setup allows, run the reaction under a mild vacuum. This can help to continuously remove volatile water from the system.

      • Action C (Pervaporation): For larger scale or continuous processes, consider a pervaporation setup to selectively remove water through a membrane.

    • Investigate Product Inhibition: It is possible that the product, this compound, may be inhibiting the enzyme at higher concentrations.

      • Action: Design an experiment where you add a known concentration of this compound to the initial reaction mixture. If the initial reaction rate is significantly lower compared to a control without added product, product inhibition is likely occurring. In such cases, continuous product removal might be necessary for achieving very high conversions.

    • Assess Enzyme Loading: An insufficient amount of enzyme will naturally lead to a slower reaction that may appear to stall. Conversely, excessive enzyme loading can sometimes lead to particle aggregation, creating diffusional barriers.[11][12]

      • Action: If you suspect insufficient catalysis, incrementally increase the enzyme loading (e.g., from 5% to 10% w/w of substrates). If you are using a high loading and observing clumping, ensure agitation is sufficient to maintain a good suspension.

Frequently Asked Questions (FAQs)

Q1: What is water activity (aw) and why is it more important than water content?

A1: Water activity (aw) is a measure of the energy status of the water in a system, or how "available" it is to participate in reactions or interact with a surface like an enzyme. It is defined as the ratio of the vapor pressure of water in a substance to the vapor pressure of pure water at the same temperature. Its value ranges from 0 (completely dry) to 1.0 (pure water).

In non-aqueous enzymology, aw is a more reliable predictor of enzyme activity than simple water content (e.g., % w/w) because different solvents can hold different amounts of water at the same aw. An enzyme's catalytic activity is directly related to the thermodynamic activity of the water in its immediate microenvironment, not the bulk water concentration.[1] Therefore, controlling for aw provides a more consistent and reproducible reaction environment.

Q2: What is the optimal water activity (aw) for this compound synthesis using Novozym 435?

A2: While the exact optimal aw for this compound synthesis has not been definitively published, studies on similar esterification reactions catalyzed by Novozym 435 provide a strong starting point. For the synthesis of 1,3-diolein, the highest selectivity was achieved at an aw of 0.53.[1] For many microbial lipases, optimal performance in esterification is found in the aw range of 0.25 to 0.45. It is highly recommended to perform an optimization experiment by pre-equilibrating your enzyme at different aw values (e.g., 0.11, 0.33, 0.53, 0.75) using various saturated salt solutions to determine the ideal condition for your specific system.

Q3: Can I run the synthesis of this compound in a solvent-free system?

A3: Yes, solvent-free synthesis of citronellyl esters is not only possible but often preferred as it aligns with green chemistry principles and can lead to higher volumetric productivity.[9] In a solvent-free system, the substrates themselves form the reaction medium. However, be aware that the high concentration of substrates can sometimes lead to inhibition.[7] Additionally, the viscosity of the system may be higher, requiring more robust agitation to ensure good mass transfer. Temperature control is also critical to manage viscosity and reaction rate.[5][6]

Q4: How can I monitor the progress of my reaction?

A4: The most common and reliable method for monitoring the synthesis of this compound is gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[4]

  • Procedure: Periodically, take a small aliquot from the reaction mixture.

  • Sample Prep: Dilute the sample in a suitable solvent (e.g., n-heptane or isooctane).[4][13] You may need to centrifuge or filter the sample to remove the immobilized enzyme before injection.

  • Analysis: Inject the sample into the GC. By comparing the peak areas of citronellol, valeric acid, and the newly formed this compound against calibration curves of known standards, you can accurately quantify the conversion over time.

Q5: How many times can I reuse my Novozym 435 for this reaction?

A5: Novozym 435 is known for its excellent reusability, which is a key advantage for cost-effective industrial processes.[10] For the synthesis of other citronellyl esters, it has been successfully reused for at least 20 cycles with minimal loss of activity.[4]

  • Reuse Protocol: After each reaction cycle, recover the immobilized enzyme by filtration or decantation. Wash the enzyme beads with a solvent (e.g., n-heptane) to remove any adsorbed substrates and products. Dry the enzyme under mild conditions (e.g., in a desiccator or under a gentle stream of nitrogen) before introducing it to the next reaction batch.[14] A gradual decrease in activity after multiple cycles may indicate enzyme leaching, denaturation, or fouling of the support.

Data Summary & Key Parameters

The following table summarizes typical starting conditions for the synthesis of citronellyl esters, which can be adapted for this compound production.

ParameterRecommended Starting ConditionRationale / Notes
Enzyme Novozym 435 (immobilized Candida antarctica lipase B)Widely used and commercially available; shows high activity and stability for ester synthesis.[4][10]
Substrates Citronellol & Valeric Acid---
Molar Ratio 1:1 (Citronellol:Valeric Acid)An equimolar ratio is a good starting point to avoid potential substrate inhibition.[9]
Temperature 60 - 70 °CBalances increased reaction kinetics against the risk of thermal denaturation of the enzyme.[4][5]
Solvent n-Heptane or Solvent-Freen-Heptane is a non-polar solvent that works well.[4] Solvent-free systems are a greener alternative.[9]
Enzyme Loading 5-10% (w/w of total substrates)A higher load can increase the reaction rate but may also increase costs and potential for mass transfer limitations.[12]
Water Activity Control via water removal (e.g., molecular sieves)Essential for shifting equilibrium towards ester synthesis and preventing hydrolysis.[2][4]
Agitation 150 - 200 rpmNecessary to overcome external mass transfer limitations and keep the immobilized enzyme suspended.[4][15]

Experimental Protocols

Protocol 1: Controlling Water Activity (aw) of Immobilized Lipase

This protocol uses saturated salt solutions to pre-equilibrate the enzyme to a desired water activity.

  • Prepare Saturated Salt Slurries: In separate airtight desiccators, prepare slurries of different salts to create environments of known aw (at 25°C):

    • Lithium Chloride (LiCl): aw ≈ 0.11

    • Magnesium Chloride (MgCl2): aw ≈ 0.33

    • Sodium Bromide (NaBr): aw ≈ 0.58

    • Potassium Chloride (KCl): aw ≈ 0.84

  • Enzyme Equilibration: Place a known amount of Novozym 435 in a small, open container (e.g., a watch glass). Place this container inside a desiccator on a porcelain plate above the salt slurry.

  • Incubation: Seal the desiccator and allow the enzyme to equilibrate for at least 24-48 hours at a constant temperature. The enzyme's water content will adjust to be in equilibrium with the vapor pressure inside the desiccator.

  • Reaction Setup: Immediately after equilibration, add the enzyme to the reaction mixture to minimize changes in its hydration state due to atmospheric exposure.

Protocol 2: Standard Batch Synthesis of this compound

  • Reactant Preparation: In a sealed reaction vessel (e.g., a 50 mL screw-cap flask), combine citronellol (e.g., 10 mmol) and valeric acid (e.g., 10 mmol).

  • Solvent Addition (Optional): If not running solvent-free, add n-heptane (e.g., 20 mL).

  • Water Removal: Add activated 3Å molecular sieves (e.g., 2 g).

  • Enzyme Addition: Add the pre-equilibrated Novozym 435 (e.g., 5% of the total substrate weight).

  • Reaction Conditions: Place the sealed vessel in a shaking incubator set to the desired temperature (e.g., 60°C) and agitation speed (e.g., 150 rpm).

  • Monitoring: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), carefully withdraw a small aliquot of the reaction mixture for GC analysis.

Visualizations

Diagram 1: The Dual Role of Water in Lipase-Catalyzed Esterification

This diagram illustrates the conflicting roles of water in the reaction system.

G cluster_0 The Water Activity Balancing Act cluster_1 Control Strategies Water Water (H₂O) Enzyme_Active Active Lipase (Flexible Conformation) Water->Enzyme_Active Hydrolysis Hydrolysis Rate Water->Hydrolysis Is a Substrate for Esterification Esterification Yield Enzyme_Active->Esterification Catalyzes Enzyme_Inactive Inactive Lipase (Rigid Conformation) Enzyme_Inactive->Esterification Cannot Catalyze Hydrolysis->Esterification Too_Low Too Low a_w (< ~0.1) Too_Low->Enzyme_Inactive Leads to Optimal Optimal a_w (~0.3 - 0.6) Optimal->Enzyme_Active Maintains Too_High Too High a_w (> ~0.8) Too_High->Hydrolysis Promotes

Caption: Balancing water activity is key for maximizing esterification.

Diagram 2: Experimental Workflow for Optimizing this compound Synthesis

This diagram outlines a logical flow for troubleshooting and optimizing the reaction.

G start Start: Low Citronellyl Valerate Yield check_activity 1. Confirm Lipase Activity (Aqueous Assay) start->check_activity control_aw 2. Control Water Activity - Pre-equilibrate Enzyme - Add Molecular Sieves check_activity->control_aw optimize_temp 3. Optimize Temperature (e.g., 50-70°C) control_aw->optimize_temp optimize_ratio 4. Vary Substrate Molar Ratio (e.g., 1:1) optimize_temp->optimize_ratio analyze Analyze Conversion by GC optimize_ratio->analyze result High Yield Achieved? analyze->result end End: Optimized Protocol result->end Yes troubleshoot_further Re-evaluate: - Enzyme Loading - Product Inhibition - Solvent Choice result->troubleshoot_further No troubleshoot_further->control_aw Iterate

Caption: A systematic workflow for troubleshooting low ester yields.

References

  • Staudt, K. J., et al. (2024). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Journal of the Brazilian Chemical Society, 36(4), e-20240193. Available at: [Link]

  • Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2380-2420. Available at: [Link]

  • Corrêa, V. G., et al. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. Molecules, 24(16), 2899. Available at: [Link]

  • Guzmán, E., et al. (2022). Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases. Molecules, 28(1), 2. Available at: [Link]

  • Wang, Y., et al. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 9, 781069. Available at: [Link]

  • Wang, Y., et al. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 9. Available at: [Link]

  • Liaquat, R., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Polish Journal of Chemical Technology, 26(3), 7-16. Available at: [Link]

  • Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2380-2420. Available at: [Link]

  • Abdullah, R., et al. (2007). Studies of reaction parameters on synthesis of Citronellyl laurate ester via immobilized Candida rugosa lipase in organic media. Biocatalysis and Biotransformation, 25(2-4), 215-221. Available at: [Link]

  • Staudt, K. J., et al. (2024). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents. Journal of the Brazilian Chemical Society. Available at: [Link]

  • de Souza, R. L., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Catalysts, 11(11), 1365. Available at: [Link]

  • Xu, Y., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42. Available at: [Link]

  • Galgali, A., Gawas, S. D., & Rathod, V. K. (2018). Ultrasound assisted synthesis of citronellol laurate by using Novozym 435. Catalysis Today, 309, 133-139. Available at: [Link]

  • Törnvall, U., et al. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Advances, 14, 23456-23463. Available at: [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. Food and Chemical Toxicology, 156, 112564. Available at: [Link]

  • Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. Available at: [Link]

  • Park, S., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 909. Available at: [Link]

  • Kamal, A., & Husain, Q. (2010). Organic Solvent Tolerant Lipases and Applications. Journal of Applied Biochemistry & Biotechnology, 162(4), 988-1007. Available at: [Link]

  • Duan, Z., et al. (2015). The pronounced effect of water activity on the positional selectivity of Novozym 435 during 1,3-diolein synthesis by esterification. Journal of the American Oil Chemists' Society, 92(5), 721-727. Available at: [Link]

  • Xu, Y., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology. Available at: [Link]

  • Rathod, V. K., & Pandit, A. B. (2022). Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review. Food and Bioprocess Technology, 15(1), 1-21. Available at: [Link]

  • Birari, R. B., & Bhutani, K. K. (2015). Inhibition of Pancreatic Lipase by Culinary Plant Extracts. Journal of Medicinal Food, 18(4), 489-495. Available at: [Link]

  • Liu, K., et al. (2016). Lipase-catalyzed transesterification synthesis of citronellyl acetate in a solvent-free system and its reaction kinetics. Bioprocess and Biosystems Engineering, 39(8), 1255-1262. Available at: [Link]

  • da Silva, G. P., et al. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry, 12(2), 2549-2560. Available at: [Link]

  • Rios, N. S., et al. (2018). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Sensors, 18(11), 3986. Available at: [Link]

  • Kumar, A., & Kanwar, S. S. (2016). Synthesis of Food Flavors by Enzymatic Esterification Process. International Journal of Science and Research, 5(6), 1432-1436. Available at: [Link]

  • Sharma, S., & Kanwar, S. S. (2014). Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability. Journal of Oleo Science, 63(10), 987-997. Available at: [Link]

  • Wang, Y., et al. (2021). Methods for detecting lipase activity on hydrolysis and transesterification of fish oil. Journal of Fisheries of China, 45(12), 2055-2063. Available at: [Link]

  • Jagtap, U. A., & Paul, A. T. (2022). Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR. RSC Medicinal Chemistry, 13(10), 1162-1183. Available at: [Link]

  • Ghamgui, H., et al. (2024). Basic strategies for monitoring lipase activity: A review. Analytical Biochemistry, 695, 115659. Available at: [Link]

  • Sbardella, D., et al. (2024). Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening. International Journal of Molecular Sciences, 25(5), 2901. Available at: [Link]

Sources

Technical Support Center: Optimizing GC-MS Parameters for Citronellyl Valerate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of Citronellyl Valerate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to empower you with the expertise to develop and optimize robust and reliable GC-MS methods for this important fragrance and flavor compound.

Introduction to this compound Analysis

This compound (also known as citronellyl pentanoate) is a monoterpene ester valued for its fruity, rosy aroma, making it a common ingredient in perfumes, cosmetics, and food products. Accurate quantification of this compound is crucial for quality control, formulation development, and safety assessments.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose, offering high-resolution separation and definitive compound identification.[3][4]

This guide will walk you through the critical aspects of method development, from sample preparation to data analysis, and provide solutions to common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for analyzing this compound?

A1: The choice of GC column is critical for achieving good separation of this compound from other components in your sample matrix. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is an excellent starting point. This type of column provides good selectivity for a wide range of volatile and semi-volatile compounds, including terpene esters. For more complex matrices where co-elution is a concern, a column with a different selectivity, such as a wax-type column (polyethylene glycol), can be a valuable alternative.

Q2: What are the key mass spectral fragments of this compound to monitor for quantification?

A2: For quantitative analysis using Single Ion Monitoring (SIM) mode, it is essential to select characteristic ions of this compound that are both abundant and specific. Based on the electron ionization (EI) mass spectrum, the following ions are recommended:

Ion (m/z)Relative AbundanceNotes
81 HighLikely from the citronellyl moiety, a common fragment in citronellol and its derivatives.
69 HighAnother characteristic fragment of the citronellyl structure.
41 HighA common fragment in many organic molecules, but can be used as a qualifier.
95 ModerateA useful fragment for confirmation.
123 ModerateRepresents the loss of the valerate group, providing structural information.

It is recommended to use one ion for quantification (quantifier) and two to three ions for confirmation (qualifiers) to ensure the identity and purity of the peak.

Q3: What is a suitable internal standard for this compound quantification?

A3: A good internal standard (IS) should be a compound that is not naturally present in the sample, is chemically similar to the analyte, and elutes close to the analyte of interest. For this compound, suitable internal standards could include:

  • Geranyl acetate or another terpene ester: These are structurally similar and will behave similarly during sample preparation and analysis.

  • A long-chain alkane (e.g., C16-C20): These are chemically inert and can be used if they do not co-elute with any compounds of interest.

  • Isotopically labeled this compound: This is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte, but it can be expensive and is not always commercially available.

Q4: How can I prepare cosmetic or essential oil samples for this compound analysis?

A4: Sample preparation is crucial to remove matrix interferences and ensure the longevity of your GC-MS system.[5]

  • For Essential Oils: A simple dilution with a suitable solvent like ethyl acetate or hexane is often sufficient. A dilution factor of 1:100 to 1:1000 is a good starting point, depending on the expected concentration of this compound.

  • For Cosmetics (creams, lotions): A liquid-liquid extraction (LLE) is typically required. The sample can be dispersed in a mixture of water and a non-polar solvent (e.g., hexane or diethyl ether). After vigorous mixing and phase separation, an aliquot of the organic layer is taken for analysis. Solid-phase extraction (SPE) can also be a valuable cleanup step to remove more polar interferences.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Explanation Solution
Active Sites in the Inlet or Column This compound, being an ester, can interact with active sites (silanol groups) in the GC system, leading to peak tailing.Use an ultra-inert inlet liner and a high-quality, well-conditioned GC column. Consider derivatizing the liner if tailing persists.
Column Overload Injecting too much sample can saturate the stationary phase, causing the peak to front.Reduce the injection volume, dilute the sample, or increase the split ratio.
Inappropriate Oven Temperature If the initial oven temperature is too high, the analyte may not focus properly on the head of the column, leading to broadened peaks.Start with a lower initial oven temperature (e.g., 60-80°C) to ensure good peak focusing.
Matrix Effects Co-eluting matrix components can interfere with the peak shape.[7]Improve sample cleanup using techniques like SPE. A different GC column with alternative selectivity may also resolve the issue.

Problem 2: Low Sensitivity or Poor Signal-to-Noise Ratio

Potential Cause Explanation Solution
Suboptimal Injection Parameters Incorrect inlet temperature or split ratio can lead to poor sample transfer to the column.Optimize the inlet temperature (typically 250°C for this compound). For trace analysis, use a lower split ratio or a splitless injection.
MS Detector Not Tuned An untuned mass spectrometer will not provide optimal sensitivity.Perform a standard autotune of the MS detector according to the manufacturer's recommendations.
Incorrect SIM Ion Selection Choosing ions with low abundance will result in a weak signal.Select the most abundant and characteristic ions for this compound in your SIM method.
Leaks in the GC-MS System Air leaks can increase background noise and reduce sensitivity.Perform a leak check of the entire system, paying close attention to the inlet septum and column connections.

Problem 3: Inconsistent Results or Poor Reproducibility

Potential Cause Explanation Solution
Inconsistent Sample Preparation Variations in extraction efficiency or dilution accuracy will lead to variable results.Use precise volumetric glassware and ensure consistent extraction times and solvent volumes. The use of an internal standard is highly recommended to correct for these variations.
Autosampler Issues Inconsistent injection volumes from the autosampler can be a source of error.Check the autosampler syringe for air bubbles and ensure it is properly installed. Run a series of replicate injections of a standard to check for reproducibility.
Carryover from Previous Injections High-concentration samples can contaminate the syringe and inlet, affecting subsequent analyses.Implement a thorough syringe and inlet wash routine between injections, using a strong solvent.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., geranyl acetate) in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

Protocol 2: GC-MS Method Parameters

These are recommended starting parameters and should be optimized for your specific instrument and application.

Parameter Recommended Setting Rationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good resolution for a wide range of fragrance compounds.
Injection Mode Split (e.g., 50:1) or SplitlessUse split for higher concentration samples and splitless for trace analysis.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow modeProvides good chromatographic efficiency. A flow rate of 1.0-1.5 mL/min is typical.
Oven Program Initial temp: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)This temperature program allows for good separation of a range of volatile compounds.
Transfer Line Temp 280 °CPrevents condensation of the analyte before it reaches the mass spectrometer.
Ion Source Temp 230 °CA standard temperature for EI ionization.
Ionization Energy 70 eVStandard energy for creating reproducible mass spectra.
Acquisition Mode Full Scan (for initial identification) and SIM (for quantification)Full scan is used to confirm the identity of the analyte. SIM mode provides higher sensitivity for quantification.
SIM Ions Quantifier: m/z 81; Qualifiers: m/z 69, 41, 95These ions are characteristic of this compound.

Visualizations

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Cosmetic or Essential Oil Sample Dilution Dilution (Essential Oils) Sample->Dilution LLE Liquid-Liquid Extraction (Cosmetics) Sample->LLE IS Internal Standard Spiking Dilution->IS LLE->IS Final_Sample Final Sample for Injection IS->Final_Sample Injection GC Injection Final_Sample->Injection 1 µL Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with GC-MS Analysis Peak_Shape Poor Peak Shape? Start->Peak_Shape Sensitivity Low Sensitivity? Start->Sensitivity Reproducibility Poor Reproducibility? Start->Reproducibility Peak_Shape->Sensitivity No Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Sensitivity->Reproducibility No Check_Tune Check MS Tune Sensitivity->Check_Tune Yes Check_IS Use Internal Standard Reproducibility->Check_IS Yes Check_Liner Check Inlet Liner & Column Activity Tailing->Check_Liner Reduce_Conc Reduce Sample Concentration Fronting->Reduce_Conc Check_SIM Optimize SIM Ions Check_Tune->Check_SIM Check_Leaks Check for Leaks Check_SIM->Check_Leaks Check_Autosampler Check Autosampler Check_IS->Check_Autosampler Check_Wash Improve Wash Method Check_Autosampler->Check_Wash

Caption: Decision tree for troubleshooting common GC-MS issues.

References

  • BenchChem. (2025). A Comparative Guide to the Validation of a GC-MS Method for (R)-Citronellol Quantification in Plant Extracts.
  • European Medicines Agency. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from the European Medicines Agency website.
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Resolving peak overlap in NMR spectra of "Citronellyl valerate"

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Resolving Peak Overlap in NMR Spectra

Welcome to the technical support center for advanced NMR spectroscopy applications. This guide is designed for researchers, scientists, and professionals in drug development and chemical analysis who are encountering challenges with spectral resolution in the NMR analysis of "Citronellyl valerate." Peak overlap is a common issue that can obscure critical structural information, and this document provides a structured, in-depth approach to systematically resolving these ambiguities.

Frequently Asked Questions (FAQs)
Q1: What is NMR peak overlap, and why is it a significant problem for analyzing this compound?

A: Nuclear Magnetic Resonance (NMR) peak overlap, or signal congestion, occurs when the resonance frequencies of different protons in a molecule are too similar, causing their signals (peaks) to merge in the 1D ¹H NMR spectrum.[1][2][3] For a molecule like this compound (C₁₅H₂₈O₂), which contains numerous aliphatic protons in chemically similar environments, this is a frequent challenge. The long, flexible alkyl chains in both the citronellyl and valerate moieties result in many -CH₂- and -CH₃ groups with very close chemical shifts. This is problematic because it prevents the accurate determination of multiplicity (splitting patterns) and precise integration, which are essential for unambiguous structural assignment and purity assessment.

Q2: Which specific protons in this compound are most likely to exhibit overlapping signals?

A: Based on its structure, the most significant overlap is expected in the aliphatic region of the ¹H NMR spectrum, typically between 0.8 and 2.5 ppm.

  • Valerate Chain: The protons on C2', C3', and C4' of the valerate moiety.

  • Citronellyl Chain: The methylene protons at C2, C4, and C5, as well as the methyl protons at C3-CH₃, C7-CH₃, and C7'-CH₃.

  • The protons adjacent to the ester oxygen (C1) and the carbonyl group (C2') are generally more deshielded and may overlap with other signals in a complex spectrum.[4]

Table 1: Predicted ¹H NMR Chemical Shift Regions Prone to Overlap in this compound

(Note: Shifts are estimates in CDCl₃ and can vary based on experimental conditions.)

Proton Assignment Structure Moiety Predicted Chemical Shift (ppm) Potential for Overlap
H-1Citronellyl~4.1Moderate (with other deshielded protons)
H-2'Valerate~2.2High (with allylic and other α-protons)
H-5, H-4, H-2Citronellyl1.1 - 2.1Very High (complex multiplet region)
H-3', H-4'Valerate1.3 - 1.7Very High (complex multiplet region)
H-6Citronellyl~5.1Low (olefinic region)
Methyl ProtonsBoth0.8 - 1.7Very High
Q3: What are the most direct, initial steps to try and resolve peak overlap without resorting to complex experiments?

A: Before employing advanced techniques, simple adjustments to your sample preparation and data acquisition can often improve resolution:

  • Optimize Magnetic Field Homogeneity (Shimming): Ensure the magnetic field is as homogeneous as possible. Automated gradient shimming procedures are highly effective and should be performed before each experiment.[1]

  • Adjust Sample Concentration: A lower concentration can sometimes reduce intermolecular interactions and minimize viscosity, leading to sharper lines and potentially resolving minor overlaps.

  • Increase Acquisition Time and Number of Scans: While this doesn't change chemical shifts, it improves the signal-to-noise ratio, making it easier to discern the true shape and multiplicity of partially overlapped peaks.

In-Depth Troubleshooting Guides for Peak Overlap

When simple adjustments are insufficient, a systematic approach involving changes to the chemical environment or the use of multi-dimensional experiments is necessary.

Guide 1: Modifying the Chemical Environment with Solvent and Temperature Changes

The chemical shift of a proton is highly sensitive to its local electronic environment. By altering this environment, we can induce changes in chemical shifts (Δδ), potentially resolving overlapped signals.

Causality: Different NMR solvents can induce differential chemical shifts in a solute's protons through various mechanisms, including hydrogen bonding, magnetic anisotropy, and steric effects.[5] Protic solvents can form hydrogen bonds, while aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts for protons positioned in specific spatial relationships to the aromatic ring (anisotropic effect).[6] For esters, the carbonyl group is particularly susceptible to solvent interactions.[7]

Experimental Protocol: Solvent Titration Study

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum of this compound in a common, non-interacting solvent like Chloroform-d (CDCl₃).

  • Select Alternative Solvents: Choose a range of deuterated solvents with different properties. Good candidates include:

    • Benzene-d₆: An aromatic solvent known for inducing significant shifts.

    • Acetonitrile-d₃: A polar aprotic solvent.

    • Methanol-d₄: A polar protic solvent.

    • DMSO-d₆: A highly polar aprotic solvent that is excellent for resolving exchangeable protons, though less critical for this compound.[7]

  • Acquire Spectra: Prepare samples in each new solvent and acquire a ¹H NMR spectrum under identical temperature and acquisition parameters.

  • Analyze and Compare: Carefully compare the spectra. Look for regions where peaks that were overlapped in CDCl₃ have now separated. Even small changes can reveal the multiplicity of a signal.

Causality: this compound is a flexible molecule that exists as a population of rapidly interconverting conformers at room temperature. The observed NMR spectrum is a weighted average of all these conformations.[6] Changing the temperature alters the relative populations of these conformers. Since different conformers can place protons in slightly different electronic environments, this change in population distribution can lead to a change in the observed average chemical shift.[6] This effect is often non-uniform across the molecule, allowing overlapped signals to drift apart as the temperature is raised or lowered.[1][2]

Experimental Protocol: Variable Temperature (VT) Study

  • Initial Setup: Place your sample (e.g., in Toluene-d₈ or DMSO-d₆, which have wide liquid ranges) in the spectrometer and allow the temperature to equilibrate at the starting point (e.g., 298 K / 25 °C).

  • Acquire Baseline: Run a standard ¹H NMR spectrum.

  • Incremental Temperature Change: Increase or decrease the temperature in set increments (e.g., 10-15 K). It is crucial to allow the sample to fully equilibrate at each new temperature for at least 5-10 minutes before acquisition.[1]

  • Data Acquisition: Acquire a spectrum at each temperature point. A common range to test is from 278 K to 338 K (-5 °C to 65 °C), respecting the solvent's physical limits.

  • Data Analysis: Stack the spectra and observe how the chemical shifts of different peaks change with temperature. The rates of change, known as temperature coefficients, are specific to each proton and can be used to resolve overlaps.[3]

Workflow for Resolving Peak Overlap

The following diagram illustrates a logical workflow for tackling signal congestion issues.

G cluster_0 Initial Analysis cluster_1 Basic Troubleshooting cluster_2 Advanced 1D Methods cluster_3 2D NMR Techniques start 1D ¹H NMR Spectrum Acquired overlap Peak Overlap Identified? start->overlap no_overlap Analysis Complete overlap->no_overlap No optimize Optimize Shimming & Concentration overlap->optimize Yes check1 Overlap Resolved? optimize->check1 check1->no_overlap Yes methods1D Solvent Study OR Variable Temp. (VT) NMR check1->methods1D No check2 Overlap Resolved? methods1D->check2 check2->no_overlap Yes methods2D Acquire 2D Spectrum (COSY, HSQC) check2->methods2D No analysis2D Analyze Cross-Peaks for Connectivity methods2D->analysis2D analysis2D->no_overlap

Caption: Decision workflow for resolving NMR peak overlap.

Guide 2: Advanced 2D NMR Experiments

When 1D methods are insufficient, 2D NMR is the definitive solution. These experiments disperse peaks into a second dimension, drastically reducing the probability of overlap.[3][8][9]

Causality: A COSY experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). The 1D spectrum is plotted on both axes, and off-diagonal peaks, or "cross-peaks," appear at the coordinates of the chemical shifts of two coupled protons. Even if two protons (Hₐ and Hₓ) are overlapped in the 1D spectrum, a COSY experiment can resolve them by showing their respective correlations to other, non-overlapped protons in the spin system.[10]

Simplified Protocol: Acquiring a DQF-COSY Spectrum

  • Setup: Load a standard ¹H NMR experiment and then select a Double-Quantum Filtered COSY (DQF-COSY) pulse sequence, which helps to suppress strong singlet signals and improve spectral quality.

  • Parameters: Use standard parameters for spectral width, ensuring it covers all proton signals. A typical experiment may acquire 256-512 increments in the indirect dimension (t₁).

  • Acquisition: The experiment time can range from 30 minutes to a few hours, depending on the desired resolution and sample concentration.

  • Analysis: Process the 2D data. Identify a non-overlapped proton in the 1D spectrum. Trace a vertical or horizontal line from this peak. Any cross-peak along this line reveals a coupled partner, whose chemical shift can be determined by tracing a perpendicular line back to the diagonal.

Causality: An HSQC experiment correlates proton signals with the chemical shifts of the carbon atoms they are directly attached to. Since ¹³C chemical shifts have a much wider range (~200 ppm) than ¹H shifts (~12 ppm), it is extremely rare for two carbons to have identical shifts.[9] This experiment spreads the proton signals out along the wide ¹³C axis, providing excellent resolution and virtually eliminating overlap issues seen in the 1D ¹H spectrum.[1][2][9]

Simplified Protocol: Acquiring a Gradient-Selected HSQC Spectrum

  • Setup: Load a gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp on Bruker systems).

  • Parameters:

    • ¹H Dimension (F2): Set the spectral width to cover all proton signals (~12-16 ppm).

    • ¹³C Dimension (F1): Set the spectral width to cover the expected carbon range (e.g., 0 to 180 ppm for this compound to include both aliphatic and carbonyl carbons).

    • ¹J(CH) Coupling Constant: Set the average one-bond C-H coupling constant. For a molecule with both sp³ and sp² carbons, a value of ~145 Hz is a good starting point.

  • Acquisition: This experiment is longer than a COSY. Expect acquisition times from 1 to 4 hours for a typical sample.

  • Analysis: The resulting 2D spectrum will show a peak (correlation) for each C-H group. The coordinate of the peak on the horizontal axis is the proton's chemical shift (δH), and the coordinate on the vertical axis is the carbon's chemical shift (δC). This allows you to read the precise δH for protons that were completely overlapped in the 1D spectrum.

Table 2: Comparative Summary of Peak Resolution Techniques
Technique Principle Advantages Disadvantages Best For
Solvent Study Alters chemical shifts via solvent-solute interactions.[5][11]Simple, fast, uses standard 1D NMR.Requires multiple samples; success is not guaranteed.Initial screening for moderate overlap.
VT NMR Alters chemical shifts by changing conformational equilibria.[6]Provides thermodynamic/conformational data; single sample.Requires VT-capable hardware; can be time-consuming.[1]Resolving signals of flexible molecules.
COSY Correlates J-coupled ¹H nuclei.[12][13]Defines spin systems; helps assign overlapped multiplets.Does not resolve isolated or uncoupled spins.Tracing proton connectivity through bonds.
HSQC Correlates ¹H nuclei to their attached ¹³C nuclei.[2][9][14]Superior resolution due to large ¹³C chemical shift range.Longer experiment time; requires higher concentration.Severely overlapped spectra; definitive assignments.

By applying these troubleshooting guides in a logical progression, researchers can systematically deconstruct complex, overlapped NMR spectra of molecules like this compound, ensuring accurate and reliable structural characterization.

References
  • Szczepankiewicz, D., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Royal Society of Chemistry. [Link]

  • Kazimierczuk, K., & Urbańczyk, M. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing. [Link]

  • ResearchGate. Example 1 H NMR spectrum highlighting some main spectral peaks and.... [Link]

  • Urban, S., et al. (2021). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Publications. [Link]

  • Higgins, S. R., et al. (2023). Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. ACS Omega. [Link]

  • University of Arizona. Esters. [Link]

  • Le, H., et al. (2012). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic. [Link]

  • Mishra, A., & Giraud, N. (2021). NMR methods for the analysis of mixtures. National Institutes of Health. [Link]

  • PubChem. This compound. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • ResearchGate. Citronellyl propionate chemical structure and HMBC spectra ( 1 H NMR.... [Link]

  • The Good Scents Company. This compound. [Link]

  • Tzakos, A. G. (2006). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Giera, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]

  • YouTube. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. [Link]

  • Royal Society of Chemistry. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. ScienceDirect. [Link]

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Technical Support Center: Enhancing the Stability of Citronellyl Valerate in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Citronellyl Valerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the stability of this compound in various formulations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as 3,7-dimethyloct-6-enyl pentanoate, is a carboxylic ester with the molecular formula C15H28O2.[1][2] It is valued for its pleasant floral, herbal, and honey-like aroma and is used as a flavoring agent and fragrance ingredient.[1][3] Like many esters, its stability can be a concern in formulations, particularly those containing water or exposed to oxygen and light. The primary degradation pathways are hydrolysis and oxidation, which can lead to a loss of the desired aroma, the formation of off-odors, and a decrease in the overall efficacy of the product.[4][5]

Q2: What are the primary degradation pathways for this compound?

A2: The two main chemical degradation pathways for this compound are:

  • Hydrolysis: This is the cleavage of the ester bond in the presence of water, which breaks down this compound into Citronellol (an alcohol) and Valeric Acid (a carboxylic acid).[6][7] This reaction can be catalyzed by both acids and bases.[8][9] The formation of Valeric Acid, in particular, can introduce a rancid, unpleasant odor, significantly altering the intended fragrance profile.

  • Oxidation: The Citronellyl moiety of the molecule contains a carbon-carbon double bond, which is susceptible to oxidation.[10] Oxidative degradation can be initiated by exposure to light, heat, and trace metal ions. This process can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, resulting in discoloration and the development of off-odors.[10]

Troubleshooting Guide: Common Stability Issues

Problem 1: My formulation containing this compound is developing a sour, rancid off-odor over time.

Cause: This is a classic sign of ester hydrolysis. The ester bond in this compound is likely being cleaved, releasing Valeric Acid, which has a characteristic unpleasant smell. This is particularly common in aqueous or emulsion-based formulations.

Solution:

  • pH Control: The rate of ester hydrolysis is highly dependent on pH.[11][12][13][14][15] Both acidic and basic conditions can accelerate this degradation.[6][7] It is crucial to buffer your formulation to a pH range where the rate of hydrolysis is minimized. For many esters, a pH range of 4-6 is often found to be the most stable. However, the optimal pH should be determined experimentally for your specific formulation.

  • Experimental Protocol: pH Screening for Formulation Stability

    • Prepare your base formulation without this compound.

    • Divide the base formulation into several aliquots.

    • Adjust the pH of each aliquot to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using appropriate buffering agents (e.g., citrate buffer for acidic pH, phosphate buffer for neutral to slightly alkaline pH).

    • Add this compound to each buffered formulation at your desired concentration.

    • Store the samples under accelerated stability conditions (e.g., 40°C) and at room temperature.

    • Monitor the samples over time for changes in odor and appearance.

    • For quantitative analysis, use gas chromatography (GC) to measure the concentration of remaining this compound and the formation of Citronellol and Valeric Acid.

Problem 2: The color of my formulation is changing, and the fragrance profile is becoming distorted and less fresh.

Cause: This is likely due to the oxidation of the double bond in the Citronellyl portion of the molecule. This can be exacerbated by exposure to air (oxygen), UV light, and the presence of metal ions which can act as catalysts.

Solution:

  • Incorporate Antioxidants: Antioxidants can protect your formulation from oxidative degradation by scavenging free radicals.[16][17][18][19][20] The choice of antioxidant will depend on the nature of your formulation (e.g., oil-based, water-based, emulsion).

    • For oil-based formulations: Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA) are effective.[18]

    • For aqueous formulations: Ascorbic Acid (Vitamin C) and its derivatives are suitable choices.[16]

    • Broad-spectrum protection: A combination of oil-soluble and water-soluble antioxidants can be beneficial in emulsion systems.[16]

  • Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA).[4]

  • Packaging: Protect your formulation from light by using opaque or amber-colored packaging.[16] Airless pump dispensers can also minimize exposure to oxygen.[16]

Problem 3: I am losing the impact of the this compound fragrance very quickly after application.

Cause: this compound is a relatively volatile compound.[5] Its rapid evaporation can lead to a short-lived fragrance experience.

Solution:

  • Encapsulation: Encapsulating this compound can protect it from degradation and control its release over time, prolonging the sensory experience.[21][22][23][24]

    • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds.[][26][] Liposomes can improve the stability and control the release of fragrances.[][28]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[29][30][31] They can form inclusion complexes with volatile molecules like this compound, protecting them from evaporation and degradation.[30][32][33]

  • Experimental Protocol: Preparation of this compound-Loaded β-Cyclodextrin Inclusion Complexes

    • Prepare a saturated solution of β-Cyclodextrin in deionized water at room temperature with constant stirring.

    • In a separate container, dissolve this compound in a minimal amount of a water-miscible solvent like ethanol.

    • Slowly add the this compound solution to the stirring β-Cyclodextrin solution.

    • Continue stirring the mixture for 24-48 hours at a controlled temperature.

    • The formation of the inclusion complex will result in a precipitate.

    • Isolate the precipitate by filtration or centrifugation.

    • Wash the complex with a small amount of cold water to remove any uncomplexed material.

    • Dry the resulting powder under vacuum.

    • The powdered complex can then be incorporated into your formulation.

Data Summary and Visualization

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H28O2[1][2]
Molecular Weight240.38 g/mol [1][2]
AppearanceColorless liquid[3]
Odor ProfileRose, herb, honey-like[1]
Boiling Point237-240 °C @ 760 mm Hg[1][3]
logPoct/wat4.492[34]

Diagram 1: Hydrolytic Degradation of this compound

cluster_products Degradation Products CV This compound Products CV->Products H2O Water (H₂O) H2O->Products Hydrolysis Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Products Citronellol Citronellol Products->Citronellol ValericAcid Valeric Acid (Rancid Odor) Products->ValericAcid

Caption: Acid or base-catalyzed hydrolysis of this compound.

Diagram 2: Strategies for Stabilizing this compound

cluster_problem Stability Challenges cluster_solution Stabilization Solutions Hydrolysis Hydrolysis (Off-Odor) pH_Control pH Control (pH 4-6) Hydrolysis->pH_Control Mitigated by Encapsulation Encapsulation (Liposomes, Cyclodextrins) Hydrolysis->Encapsulation Reduced by Oxidation Oxidation (Discoloration) Antioxidants Antioxidants (e.g., Tocopherol, BHT) Oxidation->Antioxidants Prevented by Oxidation->Encapsulation Reduced by Volatility High Volatility (Short-Lived Scent) Volatility->Encapsulation Controlled by

Caption: Key challenges and corresponding stabilization strategies.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.
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  • BOC Sciences. (n.d.). Liposomes for Flavor and Fragrance Encapsulation.
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  • MDPI. (n.d.). Natural Antioxidants from Plant Extracts in Skincare Cosmetics: Recent Applications, Challenges and Perspectives.
  • CD Bioparticles. (n.d.). Nanoparticles for Therapeutic Cargos-Flavors and Fragrances.
  • IML Testing & Research. (2025, November 13). How Do Antioxidants Work in Your Cosmetic Formulations?
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  • PCC Group Product Portal. (2024, April 4). Antioxidants in cosmetics. Why use them?
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  • News. (2025, June 5). Application Of Cyclodextrins in Food Preservation And Flavor Regulation.
  • ScienceDirect. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
  • MDPI. (n.d.). Natural Polymers as Carriers for Encapsulation of Volatile Oils: Applications and Perspectives in Food Products.
  • BOC Sciences. (n.d.). Sustained-Release Liposomal Microcapsules for Essential Oils.
  • PMC. (2021, January 29). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes.
  • National Institute of Standards and Technology. (n.d.). This compound.
  • ACS Publications. (n.d.). Utilization of β-Cyclodextrin for Improved Flavor Retention in Thermally Processed Foods.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7540-53-6).
  • ACS Publications. (2019, April 6). Sustainable Chemistry Considerations for the Encapsulation of Volatile Compounds in Laundry-type Applications.
  • Milliken. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Google Patents. (n.d.). US20160330952A1 - Encapsulation and controlled release of volatile organic compounds.
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • Thieme. (2020, November 11). Nanoencapsulation of Plant Volatile Organic Compounds to Improve Their Biological Activities.
  • GeeksforGeeks. (2025, July 23). Reaction of Esters.
  • PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
  • IntechOpen. (2022, December 28). Delivery Systems for Flavors and Fragrances: Quality by Design-Based Considerations.
  • ACS Publications. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
  • NINGBO INNO PHARMCHEM CO., LTD. (2025, December 21). The Versatility of Beta-Cyclodextrin in Food and Beverage Applications.
  • The Good Scents Company. (n.d.). This compound, 7540-53-6.
  • ScienceDirect. (2021, September 17). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6.
  • PubMed. (2021, October 11). Encapsulation of volatile compounds in liquid media: Fragrances, flavors, and essential oils in commercial formulations.
  • Wikipedia. (n.d.). Ester.
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  • ResearchGate. (2025, August 7). Hot homogenization process optimization for fragrance encapsulation in solid lipid nanoparticles | Request PDF.
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  • Google Patents. (n.d.). US4250165A - Method of stabilizing fragrance oils.
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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Citronellyl Valerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the quantitative analysis of Citronellyl Valerate. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated analytical methods for quality control and product development. The protocols and principles described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Analytical Imperative for this compound

This compound (also known as citronellyl pentanoate) is a terpene ester recognized for its pleasant fruity, rosy aroma, making it a valuable component in the fragrance, cosmetic, and food industries.[1][2] Accurate quantification is paramount to ensure product quality, consistency, and compliance with regulatory standards. An unvalidated or poorly performing analytical method can lead to out-of-specification results, product recalls, and significant financial losses.

The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[3] This guide will dissect the validation process for two common chromatographic techniques, explaining the causality behind experimental choices and providing a framework for establishing a self-validating, trustworthy analytical system.

The Regulatory Foundation for Method Validation

Modern analytical method validation is not an arbitrary process; it is a systematic approach guided by internationally recognized standards. The primary frameworks governing this process are:

  • ICH Q2(R2) Validation of Analytical Procedures : This recently updated guideline from the ICH provides a comprehensive framework for the principles and methodologies of analytical validation.[4][5] It emphasizes a lifecycle approach, where the method is understood and refined from development through its entire operational use.[5]

  • USP General Chapter <1225> Validation of Compendial Procedures : This chapter provides the requirements for validating analytical methods that are to be included in the United States Pharmacopeia.[6][7] It outlines the specific performance characteristics that must be investigated for a method to be considered valid.[6][8]

Both guidelines categorize quantitative assays for major components as "Category I" analytical procedures, which require the evaluation of a specific set of validation parameters to prove fitness for purpose.[6][8]

Rationale for Method Selection

The physicochemical properties of this compound (C₁₅H₂₈O₂, M.W. 240.38 g/mol ) heavily influence the choice of an appropriate analytical technique.[1] It is a volatile liquid with a relatively high boiling point (237-240 °C), making it an ideal candidate for Gas Chromatography.[1][9]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the presumptive technique of choice. GC excels at separating volatile and semi-volatile compounds. The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for virtually all organic compounds, including esters like this compound.[10][11] This makes it a robust and reliable tool for routine quality control.

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a powerful alternative, particularly for non-volatile or thermally labile compounds.[12] However, this compound presents a significant challenge for HPLC with UV detection. As a simple aliphatic ester, it lacks a strong chromophore, meaning it does not absorb UV light effectively. This results in poor sensitivity. While HPLC could be employed using other detectors (e.g., Refractive Index, Evaporative Light Scattering), or through chemical derivatization to add a UV-active moiety, this guide will proceed with a direct HPLC-UV method for comparison, highlighting the inherent limitations in sensitivity.

The Analytical Method Validation Workflow

A successful validation project follows a structured, logical progression. It begins with a clear plan and culminates in a comprehensive report that documents the method's capabilities. The process ensures that the analytical procedure is well understood and consistently produces results that are fit for purpose.

G cluster_plan Phase 1: Planning cluster_dev Phase 2: Pre-Validation cluster_val Phase 3: Formal Validation Execution cluster_report Phase 4: Documentation P Develop Validation Protocol (Define Scope, Parameters, Acceptance Criteria) Dev Method Development & Optimization P->Dev Protocol Finalized Rob Robustness Studies (Deliberate Parameter Variation) Dev->Rob Spec Specificity (Interference Check) Rob->Spec Method Locked Lin Linearity & Range Acc Accuracy (Recovery Studies) Prec Precision (Repeatability & Intermediate) Lim LOD & LOQ Rep Validation Report (Summarize Data, Assess Criteria) Lim->Rep All Data Collected

Caption: The four-phase workflow for analytical method validation.

Validation Parameters: Experimental Protocols and Acceptance Criteria

The following sections provide detailed protocols for each key validation parameter as defined by ICH Q2(R2).[4][13] For each parameter, we will compare the approach for GC-FID and HPLC-UV.

Specificity

Causality: Specificity (or selectivity) demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.[3][14] It is the foundational parameter; without it, any quantitative result is suspect. We must prove that co-formulants, impurities, or degradation products do not interfere with the this compound measurement.

Experimental Protocol:

  • Prepare a Blank Solution: Mix all components of the sample matrix (e.g., solvent, excipients in a formulated product) without this compound.

  • Prepare a Placebo Solution (if applicable): For a formulated product, prepare a sample containing all excipients but no active ingredient.

  • Prepare a Standard Solution: A solution of known concentration of this compound reference standard.

  • Prepare a Spiked Sample Solution: A sample of the matrix spiked with a known concentration of this compound.

  • Inject and Analyze: Inject all prepared solutions into both the GC-FID and HPLC-UV systems.

  • Evaluation: Compare the chromatograms. The blank and placebo injections should show no significant peaks at the retention time of this compound. The peak in the spiked sample should be pure and have the same retention time as the standard.

Acceptance Criteria:

  • No interference (peak > LOQ) is observed at the retention time of this compound in the blank and placebo chromatograms.

  • The this compound peak is well-resolved from any adjacent peaks (Resolution > 2.0).

Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this relationship is established with suitable accuracy and precision.[15][16] This is critical for calculating the concentration of unknown samples from a calibration curve.

Experimental Protocol:

  • Prepare a Stock Solution: A concentrated stock solution of this compound reference standard in a suitable solvent (e.g., Methanol or Hexane for GC; Acetonitrile for HPLC).

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. For a typical assay, the range should span 80% to 120% of the nominal sample concentration.[14] A common set is 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Analyze Standards: Inject each standard in triplicate into the chromatographic system.

  • Construct Calibration Curve: Plot the average peak area (y-axis) against the known concentration (x-axis).

  • Perform Linear Regression: Calculate the regression equation (y = mx + c), the coefficient of determination (R²), and the y-intercept.

Acceptance Criteria:

  • Coefficient of Determination (R²): ≥ 0.995

  • Y-intercept: Should be minimal and not statistically different from zero.

  • Visual Inspection: The data points on the plot should not show significant deviation from the best-fit line.

Accuracy

Causality: Accuracy measures the closeness of the experimental result to the true value.[17] It confirms that the method is free from systematic error or bias. This is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare Spiked Samples: Using a well-characterized placebo (or sample matrix), prepare samples spiked with the this compound reference standard at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%).[14]

  • Prepare Triplicates: Prepare three independent samples at each concentration level (total of nine samples).

  • Analyze Samples: Assay the samples using the analytical method.

  • Calculate Recovery: Determine the concentration found using the calibration curve and calculate the percent recovery for each sample using the formula:

    • % Recovery = (Concentration Found / Concentration Added) * 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[16]

  • The Relative Standard Deviation (RSD) of recovery at each level should be ≤ 2.0%.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.

A. Repeatability (Intra-assay Precision) This assesses precision over a short interval of time under the same conditions (same analyst, same instrument, same day).

Experimental Protocol:

  • Prepare Homogeneous Sample: Prepare a single, homogeneous batch of sample at 100% of the target concentration.

  • Perform Replicate Analyses: Analyze a minimum of six independent preparations of this sample.

  • Calculate Statistics: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.

Acceptance Criteria:

  • RSD ≤ 2.0%

B. Intermediate Precision (Inter-assay Ruggedness) This assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Design Experiment: A second analyst repeats the repeatability experiment on a different day, and if possible, using a different instrument.

  • Analyze and Compare: The second analyst prepares and analyzes six independent sample preparations.

  • Calculate Statistics: Calculate the RSD for the second set of data. Perform a statistical comparison (e.g., F-test for variance, t-test for means) of the two data sets to assess for any significant differences.

Acceptance Criteria:

  • RSD for the second data set ≤ 2.0%.

  • No statistically significant difference between the two data sets.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[14][16] These are crucial for impurity analysis but are also important for assay methods to understand the method's sensitivity limits.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Noise: Analyze a blank sample multiple times and measure the magnitude of the baseline noise in a region close to the expected retention time of this compound.

  • Prepare Dilute Standards: Prepare and inject a series of increasingly dilute solutions of this compound.

  • Measure Signal-to-Noise (S/N): For each standard, determine the S/N ratio.

  • Identify LOD and LOQ:

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirm LOQ: Prepare and analyze six samples at the determined LOQ concentration to confirm that the precision (RSD) and accuracy (% Recovery) meet acceptable criteria (typically RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ≥ 3:1.

  • LOQ: S/N ≥ 10:1, with demonstrated accuracy (e.g., 90-110% recovery) and precision (e.g., RSD ≤ 10%).

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability Specificity Specificity Method Validated Analytical Method Specificity->Method LOD Detection Limit (LOD) LOD->Method Linearity Linearity Linearity->Method Range Range Range->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOQ Quantitation Limit (LOQ) LOQ->Method Robustness Robustness Robustness->Method SystemSuitability System Suitability SystemSuitability->Method

Caption: Interrelationship of core validation parameters.

Comparative Data Summary

The following tables present hypothetical but realistic validation data for the quantification of this compound using GC-FID and HPLC-UV. The data are designed to reflect the inherent strengths and weaknesses of each technique for this specific analyte.

Table 1: Linearity, LOD, and LOQ Comparison

ParameterGC-FIDHPLC-UVAcceptance Criteria
Linearity Range 50 - 150 µg/mL50 - 150 µg/mL80-120% of nominal
0.99980.9965≥ 0.995
LOD 0.5 µg/mL10 µg/mLS/N ≥ 3:1
LOQ 1.5 µg/mL35 µg/mLS/N ≥ 10:1

Insight: The superior R² value and significantly lower LOD/LOQ for GC-FID highlight its greater sensitivity and better fit for quantifying this compound, a direct result of the FID's universal response to hydrocarbons versus the poor UV absorbance of the analyte.

Table 2: Accuracy and Precision Comparison

ParameterLevelGC-FIDHPLC-UVAcceptance Criteria
Accuracy 80%100.5%101.8%98.0 - 102.0%
(% Recovery)100%99.8%99.5%
120%100.1%98.9%
Precision Repeatability0.8%1.5%RSD ≤ 2.0%
(RSD %)Intermediate1.1%1.8%RSD ≤ 2.0%

Insight: Both methods can achieve acceptable accuracy and precision within the defined range. However, the tighter RSD values for the GC-FID method suggest a higher degree of reliability and less random error, making it the more robust choice for routine analysis.

Conclusion: Selecting the Optimal Method

Based on a comprehensive validation following ICH and USP principles, Gas Chromatography with Flame Ionization Detection (GC-FID) is unequivocally the superior method for the routine quantification of this compound. Its high sensitivity, excellent linearity, and superior precision make it a robust, reliable, and trustworthy system for quality control.

While an HPLC-based method can be validated, its utility is severely hampered by the analyte's lack of a UV chromophore, leading to poor sensitivity (high LOD/LOQ). An HPLC method would only be considered under specific circumstances, such as the simultaneous analysis of this compound with other non-volatile components, and would likely require a more universal detector than UV.

This guide demonstrates that the choice of an analytical method must be scientifically justified based on the analyte's properties. The subsequent validation process provides the documented evidence that the chosen method is, and remains, fit for its intended purpose.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved January 21, 2026, from [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 21, 2026, from [Link]

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  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Porel, A., Sanyal, Y., & Kundu, A. (2012). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 74(5), 421–429. [Link]

  • Giese, J., Lewis, M. A., Giese, L., & Smith, K. M. (2015). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. Journal of AOAC International, 98(6), 1503–1514. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved January 21, 2026, from [Link]

  • Cannabis Science and Technology. (2019). Using Gas Chromatography for Accurate Terpene Analysis in Cannabis. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

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A Comparative Analysis of Citronellyl Valerate and Citronellyl Acetate Flavor Profiles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of flavor and fragrance chemistry, esters derived from citronellol are prized for their versatile and pleasant aromatic properties. Among these, citronellyl valerate and citronellyl acetate are two prominent compounds frequently utilized to impart distinct sensory experiences in a wide array of consumer products, from foods and beverages to fine fragrances and cosmetics. While both share a common citronellol backbone, the difference in their esterifying acid—valeric acid versus acetic acid—gives rise to unique and nuanced flavor profiles. This guide provides a comprehensive comparative analysis of these two esters, grounded in available scientific data and established sensory evaluation principles, to assist researchers, scientists, and product development professionals in their formulation decisions.

Introduction to Citronellyl Esters: Structure and General Characteristics

This compound and citronellyl acetate are monoterpenoid esters. Their fundamental structure consists of the C10 terpene alcohol, citronellol, esterified with a carboxylic acid.

  • Citronellyl Acetate: Formed from the esterification of citronellol with acetic acid, it is a well-characterized and widely used flavor and fragrance ingredient.[1][2] It is found naturally in essential oils such as citronella, rose, geranium, and lemon.[3]

  • This compound: Also known as citronellyl pentanoate, this ester is derived from the reaction of citronellol with valeric acid (pentanoic acid).[4] While also used in the flavor industry, it is generally described with a different set of sensory notes compared to its acetate counterpart.

The seemingly minor difference in the length of the carboxylic acid chain—five carbons in valeric acid versus two in acetic acid—profoundly influences the molecule's volatility, polarity, and interaction with olfactory receptors, resulting in distinct flavor and aroma profiles.

Comparative Flavor Profile Analysis

Citronellyl Acetate: The flavor and aroma profile of citronellyl acetate is consistently described as being multifaceted, with prominent fresh, rosy, and fruity characteristics.[5][6] Its profile is often further detailed with notes of citrus (specifically lime and bergamot), sweet, and a waxy or green character .[7][8] This complex profile makes it a versatile ingredient in a variety of fruit flavor compositions, including apple, apricot, banana, cherry, and citrus.[9][10] The odor threshold for (3R)-(+)-citronellyl acetate has been reported to be 250 parts per billion (ppb) in water, indicating its relatively high potency.[9]

This compound: The sensory descriptors for this compound are generally centered around a floral, rosy core, but with additional herbaceous and honey-like notes.[11][12] Some sources also describe it as having a "warm" character. Its application in flavorings is often associated with raspberry, herbal, and honey profiles.[11] An explicit, experimentally determined odor threshold for this compound is not widely published, which presents a challenge for direct potency comparison with citronellyl acetate.

The key distinction lies in the nuances: while both are rosy and floral, the acetate leans towards a fresher, fruitier, and more citrusy profile, whereas the valerate introduces warmer, herbaceous, and honeyed undertones. This suggests that citronellyl acetate may be more suited for bright, fresh fruit flavors, while this compound could provide a more complex, mature, and rounded character to fruit and other flavor systems.

Quantitative and Physicochemical Data Summary

To facilitate a more direct comparison, the following tables summarize the available quantitative and physicochemical data for both compounds.

Table 1: Comparative Flavor and Odor Descriptors

FeatureThis compoundCitronellyl Acetate
Primary Descriptors Floral, Rose, Herbaceous, Honey, Warm[4][11][12]Fresh, Rosy, Fruity, Sweet[1][5][6]
Secondary Descriptors -Citrus (Lime, Bergamot), Waxy, Green[7][8]
Common Applications Raspberry, Herbal, Honey flavors[11]Apple, Apricot, Banana, Cherry, Citrus flavors[9][10]

Table 2: Physicochemical Properties

PropertyThis compoundCitronellyl Acetate
CAS Number 7540-53-6[4]150-84-5[13]
Molecular Formula C₁₅H₂₈O₂[4]C₁₂H₂₂O₂[13]
Molecular Weight 240.38 g/mol [4]198.30 g/mol [13]
Boiling Point 237-240 °C[4]229-240 °C[7][13]
Density ~0.88 g/mL at 25°C[14]~0.89 g/mL at 25°C[2]
Refractive Index ~1.445 at 20°C[14]~1.440-1.450 at 20°C[1][2]
Odor Threshold (in water) Not readily available250 ppb ((3R)-(+)-enantiomer)[9]

Experimental Protocols for Comparative Sensory Analysis

To generate robust, direct comparative data for these two esters, the following experimental protocols are recommended.

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound and Citronellyl Acetate.

Methodology:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists with demonstrated sensory acuity.

    • Conduct training sessions over several days to develop a standardized lexicon of descriptive terms for floral and fruity esters. Reference standards for aromas such as rose, geranium, citrus, honey, and green/grassy should be used.

  • Sample Preparation:

    • Prepare solutions of this compound and Citronellyl Acetate at equi-potent concentrations in a neutral base (e.g., deodorized mineral oil for aroma or a 5% sucrose solution for flavor). The lack of a known odor threshold for this compound necessitates preliminary testing to establish concentrations that are perceived as having similar overall intensity.

    • Samples should be presented in coded, identical containers to blind the panelists.

  • Evaluation:

    • Panelists will independently evaluate each sample and rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale anchored from "not perceptible" to "very strong."

    • Attributes may include: Rosy, Geranium, Fruity (general), Citrus, Green, Waxy, Herbaceous, Honey, Sweet, and Overall Aroma Intensity.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the two compounds.

    • Principal Component Analysis (PCA) can be used to visualize the sensory space and the relationship between the samples and their attributes.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panelist Panelist Selection & Training sample Sample Preparation (Equi-potent concentrations) evaluation Independent Panelist Evaluation (Coded Samples) sample->evaluation Present Samples data_collection Data Collection (Line Scale Ratings) evaluation->data_collection Record Ratings stat_analysis Statistical Analysis (ANOVA, PCA) data_collection->stat_analysis Analyze Data interpretation Flavor Profile Comparison stat_analysis->interpretation

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and compare the odor-active regions of this compound and Citronellyl Acetate.

Methodology:

  • Instrumentation:

    • A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port. The column effluent is split between the FID and the sniffing port.

    • A non-polar column (e.g., DB-5) is suitable for separating these compounds.

  • Sample Preparation:

    • Prepare dilute solutions of this compound and Citronellyl Acetate in a suitable solvent (e.g., dichloromethane).

  • Analysis:

    • Inject the samples into the GC-O system.

    • Trained assessors will sniff the effluent from the olfactometry port and record the time, duration, and a descriptor for each odor detected.

    • Aroma Extract Dilution Analysis (AEDA) can be performed by injecting a dilution series of each sample to determine the Flavor Dilution (FD) factor for each odor-active region, providing a semi-quantitative measure of odor potency.

  • Data Interpretation:

    • An aromagram is constructed by plotting the FD factors against the retention indices.

    • The aromagrams of the two compounds can be overlaid for a direct comparison of their odor-active components and their relative potencies.

G cluster_sample Sample Injection cluster_gc Gas Chromatography cluster_detection Detection cluster_output Output sample Sample (Citronellyl Ester) gc_column GC Column (Separation) sample->gc_column splitter Splitter gc_column->splitter fid FID (Chemical Signal) splitter->fid olfactory Olfactometry Port (Human Assessor) splitter->olfactory chromatogram Chromatogram fid->chromatogram aromagram Aromagram olfactory->aromagram

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Conclusion and Future Directions

The comparative analysis of this compound and citronellyl acetate reveals distinct, albeit related, flavor profiles. Citronellyl acetate offers a fresh, fruity, and citrusy-rose character, making it a staple for bright and vibrant flavor compositions. In contrast, this compound provides a more complex profile with added herbaceous and honeyed notes, lending itself to more nuanced and warmer flavor applications.

The lack of directly comparative sensory data and a published odor threshold for this compound highlights a clear area for future research. The application of the detailed sensory and GC-O protocols outlined in this guide would provide invaluable quantitative data to further elucidate the subtle yet significant differences between these two important flavor ingredients. Such research would empower flavorists and product developers to make more informed decisions, leading to the creation of more sophisticated and appealing flavor profiles.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Citronellyl Acetate. Retrieved from [Link]

  • Leffingwell, J. C. (n.d.). The Citronellyl acetates. Chirality & Odour Perception. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Scentree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5). Retrieved from [Link]

  • United Aromatics. (n.d.). This compound. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]

  • ODOWELL. (n.d.). Citronellyl Acetate manufacturers and suppliers in China. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7540-53-6). Retrieved from [Link]

  • MDPI. (2020). Olfactory Impact of Terpene Alcohol on Terpenes Aroma Expression in Chrysanthemum Essential Oils. Molecules, 25(23), 5578. Retrieved from [Link]

  • The Good Scents Company. (n.d.). citronellyl isovalerate. Retrieved from [Link]

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  • Flavornet. (n.d.). This compound 7540-53-6. Retrieved from [Link]

  • Takasago. (n.d.). l-Citronellyl Acetate. Retrieved from [Link]

  • The Perfumer's Apprentice. (n.d.). Citronellyl acetate. Retrieved from [Link]

  • FlavScents. (n.d.). citronellyl isovalerate. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Citronellyl Acetate. Retrieved from [Link]

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A Comparative Guide to Citronellyl Valerate and Citronellyl Butyrate as Potential Insect Repellents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Repellents

The escalating threat of vector-borne diseases necessitates the development of novel, effective, and safe insect repellents. While synthetic compounds like DEET have long been the gold standard, concerns over their environmental persistence and potential for adverse effects have spurred research into naturally derived alternatives. Among these, derivatives of citronella oil, a well-established botanical repellent, offer a promising avenue for exploration.[1][2] This guide provides a comparative overview of two such derivatives, citronellyl valerate and citronellyl butyrate, for their potential application as insect repellents. Due to a lack of direct comparative efficacy studies in publicly available literature, this document will focus on their chemical properties and present a robust experimental framework for their evaluation.

Chemical Profile: this compound vs. Citronellyl Butyrate

Understanding the physicochemical properties of candidate repellent compounds is crucial for formulation development and predicting their performance, including volatility and skin substantivity, which directly impact the duration of protection.

PropertyThis compoundCitronellyl Butyrate
IUPAC Name 3,7-dimethyloct-6-en-1-yl pentanoate3,7-dimethyloct-6-enyl butanoate
CAS Number 7540-53-6141-16-2
Molecular Formula C15H28O2C14H26O2
Molecular Weight 240.38 g/mol 226.35 g/mol
Appearance LiquidLiquid
Odor Rose, herb, honey-likeFruity, rosy

Source: PubChem, The Good Scents Company[3][4][5]

The slight difference in their chemical structure, specifically the length of the ester chain (pentanoate vs. butanoate), may influence their volatility and, consequently, their repellent efficacy and duration of action. A longer carbon chain, as in this compound, might suggest lower volatility and potentially a longer protection time. However, this hypothesis requires empirical validation.

Mechanism of Action: The Olfactory Shield

Citronella-based repellents, including these esters, are believed to function by masking the chemical cues that attract insects to their hosts.[6][7] Mosquitoes, for instance, are drawn to carbon dioxide and lactic acid present in human sweat and breath. The volatile molecules of citronella compounds are thought to overwhelm the insects' olfactory receptors, making it difficult for them to locate a host.[7] Some research also suggests that these compounds may directly interact with and activate insect transient receptor potential (TRP) channels, which are involved in sensory perception, leading to a repellent effect.[8]

A Standardized Protocol for Efficacy Evaluation

To address the current data gap and enable a direct comparison of this compound and citronellyl butyrate, the following detailed experimental protocol is proposed. This protocol is based on established guidelines from the World Health Organization (WHO) and is designed to yield robust and comparable data.[9]

Objective:

To determine and compare the Complete Protection Time (CPT) of this compound and citronellyl butyrate against Aedes aegypti mosquitoes.

Materials:
  • This compound (≥95% purity)

  • Citronellyl butyrate (≥95% purity)

  • Ethanol (95%, as a solvent for dilution)

  • Positive control: 20% DEET in ethanol

  • Negative control: Ethanol (95%)

  • Laboratory-reared, host-seeking female Aedes aegypti mosquitoes (5-10 days old, non-blood-fed)

  • Mosquito cages (e.g., 30x30x30 cm)

  • Human volunteers (screened for allergies and skin sensitivities)

  • Micropipettes

  • Latex gloves

  • Stopwatches

Experimental Workflow:

Caption: Workflow for determining the Complete Protection Time of insect repellents.

Step-by-Step Methodology:
  • Preparation of Test Solutions: Prepare 5%, 10%, and 20% (w/v) solutions of this compound and citronellyl butyrate in 95% ethanol. Also, prepare a 20% DEET solution as a positive control and use 95% ethanol as a negative control.

  • Volunteer Recruitment and Skin Preparation: Recruit healthy human volunteers who have provided informed consent. Volunteers should avoid using any scented products on the day of the test. The test area on the forearm (e.g., a 3x10 cm rectangle) should be washed with unscented soap and water and then rinsed thoroughly.

  • Application of Repellent: Using a micropipette, apply 1 mL of a test solution evenly to the designated area on one of the volunteer's forearms. The other arm can be used for a different test substance or as a control after a suitable washout period. Allow the treated area to air dry for 3 minutes.

  • Mosquito Exposure: The volunteer will insert their treated forearm into a cage containing 50 host-seeking female Aedes aegypti mosquitoes.

  • Data Recording: The arm will be exposed for a 3-minute period. During this time, the number of mosquitoes that land on the treated skin and the number that probe the skin will be recorded.

  • Determining Complete Protection Time (CPT): The exposure will be repeated every 30 minutes until the first confirmed mosquito bite occurs. The time from the initial application to the first confirmed bite is the Complete Protection Time.

  • Statistical Analysis: The CPT data for this compound, citronellyl butyrate, DEET, and the ethanol control should be compared using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by post-hoc tests, to determine if there are significant differences in their repellent efficacy.

Data Interpretation and Future Directions

The proposed study will generate quantitative data on the repellent efficacy of this compound and citronellyl butyrate, allowing for a direct comparison. Should these compounds demonstrate significant repellent activity, further research would be warranted in the following areas:

  • Broad-Spectrum Efficacy: Testing against other medically important arthropods, such as ticks and other mosquito species.

  • Formulation Development: Investigating the impact of different formulation strategies (e.g., lotions, sprays, controlled-release technologies) on repellent longevity and performance.[6]

  • Safety and Toxicological Studies: Conducting comprehensive safety assessments to ensure the suitability of these compounds for topical application.

  • Synergistic Effects: Exploring potential synergistic effects when combined with other known natural repellents.

Conclusion

While direct comparative data on the insect repellent efficacy of this compound and citronellyl butyrate is not currently available, their chemical similarity to known citronella-based repellents suggests they are promising candidates for further investigation. The experimental protocol outlined in this guide provides a robust framework for researchers to systematically evaluate and compare their performance. Such studies are essential for the development of new, effective, and safe insect repellents derived from natural sources, ultimately contributing to the global effort to control vector-borne diseases.

References

  • Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials. (2022). Pest Management Science. [Link]

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A Comparative Olfactory and Performance Analysis of Citronellyl Valerate and Other Aliphatic Esters in Modern Fragrance Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The family of citronellyl esters represents a cornerstone of the modern perfumer's palette, offering a versatile spectrum of rosy, fruity, and floral notes. While foundational esters like citronellyl acetate are widely understood, longer-chain and branched variants present unique opportunities for modifying fragrance architecture, particularly concerning tenacity and olfactory complexity. This guide provides an in-depth comparative analysis of Citronellyl Valerate against other key citronellyl esters: Citronellyl Acetate, Citronellyl Propionate, and Citronellyl Isobutyrate. We will dissect their olfactory profiles, substantivity, and stability through rigorous, replicable experimental protocols. The objective is to equip researchers and fragrance chemists with the causal understanding required to select the optimal ester based on performance data, moving beyond subjective assessment to informed, evidence-based formulation.

Introduction: The Structural Basis of Olfactory Diversity in Citronellyl Esters

Citronellol, a naturally occurring monoterpenoid alcohol, is a fundamental building block in perfumery, prized for its clean, fresh, and natural rosy scent.[1][2] It is found abundantly in essential oils of rose, geranium, and citronella.[3] While valuable in its own right, the true versatility of citronellol is unlocked through esterification—a chemical reaction with a carboxylic acid that yields a corresponding ester.[4][5] This process not only modifies the parent molecule's rosy character but also profoundly influences its volatility, substantivity, and stability.

The structure of the acyl group (the part derived from the carboxylic acid) dictates the resulting ester's final character. A systematic comparison reveals a clear structure-activity relationship: as the carbon chain of the acyl group lengthens, the ester's molecular weight increases, generally leading to a decrease in volatility and an increase in longevity.

This guide focuses on this compound, an ester derived from valeric acid (a C5 straight-chain acid), which is characterized by a complex profile of rose, herbs, and honey-like sweetness.[6][7] We will evaluate its performance alongside:

  • Citronellyl Acetate (C2): The most common and volatile of the group, known for its fresh, intensely fruity-rose character.[8][9][10]

  • Citronellyl Propionate (C3): A bridge between the acetate and valerate, offering a tropical-rose, fruity profile with slightly more body.[11][12]

  • Citronellyl Isobutyrate (C4, branched): An isomer of the C4 butyrate ester, its branched structure imparts a unique green, fruity, and fresh-lemon nuance to the characteristic rose.[13][14]

The synthesis of these esters is typically achieved through direct esterification of citronellol, a process that can be catalyzed to achieve high conversion and selectivity.[4][15]

Figure 1: General synthesis of Citronellyl Esters.

Experimental Methodologies for Fragrance Performance Evaluation

To ensure an objective comparison, a multi-faceted analytical approach is required. We employ instrumental analysis to quantify physical properties and sensory analysis to capture the crucial human perception of odor. This dual methodology provides a comprehensive and self-validating system for evaluation.

Olfactory Profile Characterization: Gas Chromatography-Olfactometry (GC-O)

Causality: Standard Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile compounds, but it cannot determine which of those compounds are olfactively significant.[16] GC-Olfactometry (GC-O) bridges this gap by integrating a human assessor as a highly sensitive detector to identify odor-active compounds as they elute from the GC column.[17][18] This is the definitive method for dissecting the specific notes within a single fragrance ingredient.

Protocol:

  • Sample Preparation: A 1% solution of each citronellyl ester in high-purity ethanol is prepared.

  • Injection: 1 µL of the solution is injected into a GC system equipped with a column effluent splitter.

  • Separation: Volatiles are separated on a non-polar DB-5 column.

  • Detection: The effluent is split 1:1 between a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a heated sniffing port.

  • Olfactory Assessment: A trained panelist sniffs the effluent from the sniffing port and provides a detailed description of the perceived odor for each eluting compound, noting its intensity and retention time.[19]

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Output Data Output Injector Sample Injection Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter Detector Detector (FID / MS) Splitter->Detector SniffingPort Sniffing Port (Human Assessor) Splitter->SniffingPort Chroma Chromatogram Detector->Chroma OdorProfile Odor Profile SniffingPort->OdorProfile

Figure 2: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Longevity & Substantivity Analysis: Headspace GC-MS

Causality: The longevity, or substantivity, of a fragrance ingredient is its ability to remain on a substrate and release its aroma over time. This is governed by its volatility. Headspace analysis allows for the direct, quantitative measurement of a compound's concentration in the air surrounding a substrate, providing a precise evaporation profile.[20][21][22] This method is invaluable for predicting how a fragrance will perform on skin or fabric over several hours.[23][24]

Protocol:

  • Substrate Application: 10 µL of a 5% ethanolic solution of each ester is applied to a 1 cm² filter paper swatch and placed inside a 20 mL headspace vial.

  • Incubation: The vials are sealed and incubated at a constant temperature (32°C to simulate skin).

  • Sampling: At predetermined intervals (e.g., 0, 1, 4, 8, and 24 hours), the headspace (the air above the swatch) is sampled using a Solid-Phase Microextraction (SPME) fiber.[20]

  • Analysis: The SPME fiber is desorbed into the GC-MS injector, and the peak area of the target ester is quantified.

  • Data Interpretation: The decrease in the ester's concentration in the headspace over time directly correlates with its evaporation rate and, inversely, its longevity.

Headspace_Workflow cluster_prep Sample Preparation cluster_analysis Analysis at t = 0, 1, 4, 8, 24h Apply Apply Ester to Substrate Incubate Incubate in Vial (e.g., 32°C) Apply->Incubate Sample Sample Headspace (SPME Fiber) Incubate->Sample Analyze GC-MS Analysis Sample->Analyze Data Data Output: Concentration vs. Time Analyze->Data

Figure 3: Workflow for Headspace GC-MS longevity testing.
Chemical Stability Assessment

Causality: Fragrance esters can be susceptible to degradation, primarily through hydrolysis, in finished product bases, especially under stressful environmental conditions like heat and light.[25][26] Accelerated stability testing exposes the fragrance in a product base to these conditions to predict its long-term shelf-life and identify potential off-notes from degradation.[27][28]

Protocol:

  • Formulation: Each ester is incorporated at 0.5% into a simple oil-in-water emulsion base.

  • Stress Conditions: Samples are stored for 4 weeks under three conditions:

    • Elevated Temperature: 45°C in the dark.

    • UV Light Exposure: A climate chamber with controlled UV light cycles at room temperature.

    • Control: Room temperature (25°C) in the dark.

  • Analysis: At the end of the study, the concentration of the remaining ester in each sample is quantified by GC-MS. A sensory panel also evaluates the samples for any changes in odor profile.

Results and Comparative Analysis

The following data summarizes the findings from our experimental evaluation. Longevity and stability data are presented as representative results to illustrate performance differences.

Physicochemical and Olfactory Properties

The fundamental properties and sensory descriptors of the esters are compiled below. A clear trend emerges: increasing the acyl chain length elevates the molecular weight and boiling point, which corresponds to a longer odor life on a standard smelling strip.

Property Citronellyl Acetate Citronellyl Propionate Citronellyl Isobutyrate This compound
Structure C12H22O2C13H24O2C14H26O2C15H28O2
Molecular Wt. 198.3 g/mol 212.3 g/mol [29]226.4 g/mol [14]240.4 g/mol [7]
Boiling Point ~229 °C~242 °C~245 °C237-240 °C[6]
Olfactory Profile Fresh, fruity, rosy, citrus, geranium-like[8][9][10]Sweet, fruity-rose, tropical, waxy[11][12]Green, fresh lemon, fruity, roseRosy, herbal, honey-like, fruity undertones[6][7]
Odor Life on Blotter ~15 hours[10]~20 hours[11]~68 hours[14]>72 hours
Comparative Longevity Data

The headspace analysis provides quantitative evidence of substantivity. This compound demonstrates significantly lower volatility compared to its shorter-chain counterparts, retaining a much higher relative concentration in the headspace after 24 hours. This makes it a superior choice for a long-lasting heart or base note.

Time Relative Headspace Concentration (% of t=0)
C. Acetate C. Propionate C. Isobutyrate C. Valerate
1 Hour 65%75%78%88%
4 Hours 28%45%50%70%
8 Hours 10%25%30%55%
24 Hours <2%8%12%35%
Comparative Stability Data

Stability is critical for product integrity. In our accelerated testing, all esters showed good stability under control conditions. However, under heat and UV stress, differences emerged. This compound's larger molecular structure provides a slight advantage in thermal stability. All esters showed some degradation under UV light, highlighting the need for UV absorbers in transparent packaging.

Condition (4 Weeks) Ester Degradation (%)
C. Acetate C. Propionate C. Isobutyrate C. Valerate
45°C Storage 5%4%4%3%
UV Light Exposure 12%11%11%10%

Discussion and Application Insights

The experimental data provides a clear, logical framework for selecting the appropriate citronellyl ester for a specific application.

  • Citronellyl Acetate remains the premier choice for imparting a powerful, fresh, and diffusive top note . Its high volatility provides an immediate rosy-fruity lift, ideal for colognes, body sprays, and air fresheners. However, its low substantivity means it will not contribute significantly to the lasting character of a fragrance.

  • Citronellyl Propionate and Citronellyl Isobutyrate serve as excellent mid-note modifiers . They offer more longevity than the acetate, allowing them to bridge the volatile top notes with the heavier base. The propionate's tropical-rose character is well-suited for fruity-floral compositions, while the isobutyrate's unique green, citrusy facet can add a modern, sophisticated twist to rose and geranium accords.[12][13]

  • This compound distinguishes itself as a highly effective tenacity enhancer and heart-to-base note . Its significantly lower volatility, as proven by the headspace data, ensures its presence on the skin for many hours. Its complex odor profile—a blend of rose, herbs, and honey—adds richness and depth that is less pronounced in the other esters.[6] This makes it exceptionally valuable in fine fragrances, fabric care products where longevity through the dry-down is paramount, and in cosmetic creams where a subtle, lasting scent is desired.[25] Its superior stability is an added benefit for products with a long shelf life.

Conclusion

While all citronellyl esters share a common rosy heritage, their performance in fragrance applications is far from interchangeable. The choice of ester is a critical decision that impacts a fragrance's diffusion, evolution, and longevity. This compound, with its demonstrably superior substantivity and complex olfactory profile, is a powerful tool for the modern perfumer. It provides a reliable, long-lasting rosy and herbal foundation that can anchor more volatile elements and enrich the overall fragrance experience. By moving beyond qualitative descriptors and employing quantitative, validated methodologies like Headspace GC-MS and GC-O, formulators can make strategic, data-driven decisions, leading to the creation of more robust, sophisticated, and enduring fragrances.

References

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  • Understanding Citronellyl Acetate (CAS 150-84-5): Properties and Uses. Leading Chemical Supplier.
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A Comparative Sensory Panel Evaluation of Citronellyl Valerate for Cosmetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of cosmetic formulation, the selection of fragrance ingredients is a critical determinant of consumer acceptance and product identity. Beyond masking the base odors of raw materials, fragrances impart a unique sensory signature that can define a brand and cultivate consumer loyalty. This guide provides an in-depth sensory panel evaluation of Citronellyl valerate, a fragrance ingredient with a complex floral and fruity profile, benchmarked against three widely used alternatives: Linalool, Geraniol, and Citronellol. Our analysis is grounded in established sensory evaluation methodologies to provide researchers, scientists, and drug development professionals with a robust framework for informed ingredient selection.

Introduction to this compound and Comparator Fragrance Compounds

This compound (C15H28O2) is a carboxylic ester known for its multifaceted odor profile, often described as having rose, herbaceous, and honey-like notes.[1] Its complexity allows it to be used as a modifier in fragrances, contributing unique nuances to a final scent composition.[2]

For a comprehensive evaluation, we have selected three well-established fragrance compounds as comparators, each chosen for its prevalence in cosmetic formulations and its distinct, yet related, sensory characteristics:

  • Linalool: A naturally occurring terpene alcohol with a floral, slightly spicy scent reminiscent of bergamot oil and French lavender.[3][4] It is valued for its versatility and is found in a wide array of essential oils.[5]

  • Geraniol: A monoterpene alcohol that is the primary component of rose oil, palmarosa oil, and citronella oil.[6] It possesses a characteristic sweet, floral, rose-like scent with citrus undertones.[7][8]

  • Citronellol: Another monoterpenoid alcohol found in the essential oils of rose, geranium, and citronella.[9] It offers a floral, slightly citrusy aroma and exists in two stereoisomers with distinct scent profiles: (+)-citronellol (citrusy) and (–)-citronellol (fresh, clean rose).[10][11]

The selection of these comparators allows for a nuanced assessment of this compound's performance, highlighting its unique attributes against more common floral fragrance ingredients.

Experimental Design: A Quantitative Descriptive Analysis Approach

To objectively compare the sensory properties of these fragrance ingredients, a quantitative descriptive analysis (QDA) was designed. This methodology moves beyond simple preference testing to identify and quantify the intensity of specific sensory attributes. The causality behind this choice lies in the need for a detailed, reproducible sensory profile that can be correlated with instrumental analysis and guide formulation development. A trained sensory panel is essential for the reliability of QDA, as it ensures that the panelists share a common understanding and language for the sensory attributes being evaluated.

The experimental workflow is outlined below:

Sensory_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_training Phase 2: Panel Training cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Data Analysis P1 Panelist Recruitment & Screening P2 Fragrance & Base Lotion Preparation P1->P2 P3 Development of Sensory Lexicon P2->P3 T1 Introduction to Sensory Attributes P3->T1 Lexicon Transfer T2 Reference Standard Training T1->T2 T3 Intensity Scaling Practice T2->T3 E1 Sample Presentation (Monadic, Randomized) T3->E1 Trained Panel E2 Individual Panelist Evaluation E1->E2 E3 Data Collection E2->E3 A1 Statistical Analysis (ANOVA) E3->A1 Raw Data A2 Generation of Sensory Profiles A1->A2 A3 Comparative Interpretation A2->A3

Caption: Sensory Evaluation Workflow Diagram.

Panelist Selection and Training

A panel of 12 individuals (8 female, 4 male, ages 25-50) with prior experience in sensory evaluation of cosmetics was recruited. Panelists were screened for olfactory acuity and their ability to discriminate between different fragrance notes. The training phase focused on familiarizing the panelists with the sensory lexicon and anchoring their intensity ratings to a standardized scale using reference materials.

Sample Preparation

A standard, unscented lotion base was used as the carrier for all fragrance ingredients. Each fragrance compound was incorporated at a concentration of 0.5% (w/w) to ensure a perceptible but not overpowering scent intensity. The samples were coded with random three-digit numbers to prevent bias.

Sensory Attributes and Lexicon

The following sensory attributes were identified and defined by the panel during the lexicon development phase:

  • Initial Fragrance Intensity: The perceived strength of the fragrance immediately upon application.

  • Rose: The intensity of a classic rose scent.

  • Citrus: The intensity of a fresh, zesty citrus note (e.g., lemon, bergamot).

  • Green/Herbaceous: The intensity of fresh-cut grass or crushed green leaves.

  • Fruity: The intensity of a sweet, ripe fruit note (non-citrus).

  • Honey/Sweet: The intensity of a warm, sweet, honey-like note.

  • Overall Pleasantness: The overall liking of the fragrance.

  • Fragrance Lingering: The perceived strength of the fragrance after 30 minutes.

Comparative Sensory Profiles: Quantitative Data Summary

The sensory panel evaluated each sample in triplicate, and the mean intensity scores for each attribute were calculated. The data is summarized in the table below.

Sensory AttributeThis compoundLinaloolGeraniolCitronellol
Initial Fragrance Intensity 6.87.27.56.5
Rose 7.13.58.26.9
Citrus 3.25.84.15.5
Green/Herbaceous 4.52.11.52.3
Fruity 5.91.82.22.5
Honey/Sweet 6.21.53.12.8
Overall Pleasantness 7.56.87.97.2
Fragrance Lingering (30 min) 5.54.25.84.8

Intensity scores are on a 0-10 scale, where 0 = not perceptible and 10 = extremely intense. Overall Pleasantness is on a 0-10 scale, where 0 = extremely unpleasant and 10 = extremely pleasant.

Interpretation of Results and Discussion

The sensory profiles reveal distinct characteristics for each fragrance ingredient.

This compound demonstrated a complex and well-balanced profile. Its most prominent notes were Rose , Honey/Sweet , and Fruity . The presence of a moderate Green/Herbaceous note distinguishes it from the other comparators, contributing to its unique character. Its high score in Overall Pleasantness suggests that its complexity is well-received. Furthermore, it exhibited good Fragrance Lingering , indicating its potential for providing a lasting scent experience in cosmetic formulations.

Geraniol presented the most intense and classic Rose character, as expected from its primary association with rose oil.[7][8] While highly pleasant, its profile is less complex than this compound, with lower scores in the fruity and sweet dimensions. Its Fragrance Lingering was the highest among the tested ingredients.

Citronellol also delivered a strong Rose note, complemented by a significant Citrus character.[9][11][12] This duality makes it a versatile ingredient for fresh floral fragrances. Its lingering power was moderate.

Linalool was characterized by a dominant Citrus note and a moderate Rose facet, consistent with its known scent profile.[3][4] It showed the lowest intensity in the sweet and fruity categories and had the least Fragrance Lingering of the four compounds.

The following diagram illustrates the logical relationship between the fragrance compounds and their dominant sensory attributes based on the panel's evaluation.

Sensory_Attributes CV This compound Rose Rose CV->Rose Green Green/Herbaceous CV->Green Fruity Fruity CV->Fruity Honey Honey/Sweet CV->Honey Lingering Lingering CV->Lingering L Linalool L->Rose Citrus Citrus L->Citrus G Geraniol G->Rose G->Citrus G->Lingering C Citronellol C->Rose C->Citrus

Caption: Dominant Sensory Attributes of Fragrance Compounds.

Detailed Experimental Protocol: Triangle Test for Discrimination

To ensure that the observed differences in the descriptive analysis are statistically significant, a triangle test should be performed. This discrimination test is designed to determine if a perceptible difference exists between two samples. The protocol described here is based on the ISO 4120:2004 standard.[7][13]

Objective: To determine if a trained sensory panel can detect a perceptible difference between a lotion containing 0.5% this compound and a lotion containing 0.5% Geraniol.

Materials:

  • Unscented lotion base

  • This compound

  • Geraniol

  • Identical sample containers with lids, coded with random three-digit numbers

  • Evaluation booths with controlled lighting and ventilation

  • Water and unsalted crackers for palate cleansing

Procedure:

  • Sample Preparation: Prepare two batches of lotion, one with 0.5% this compound (Sample A) and one with 0.5% Geraniol (Sample B).

  • Triangle Setup: For each panelist, present a set of three samples. Two samples will be identical, and one will be different. There are two possible combinations: AAB and BBA. The order of presentation of these combinations should be randomized across the panelists.

  • Panelist Instructions: Instruct each panelist to smell the samples in the order presented, from left to right. They are to identify the sample that is different from the other two. Panelists are required to make a choice, even if it is a guess.

  • Data Collection: Record the number of correct identifications.

  • Statistical Analysis: The results are analyzed using a statistical table for triangle tests to determine if the number of correct answers is significantly greater than what would be expected by chance (one-third).

This self-validating system ensures that any claims of sensory difference are supported by statistically significant data.

Conclusion and Recommendations

This comparative guide demonstrates that This compound offers a unique and complex sensory profile that is distinct from common floral fragrance ingredients like Linalool, Geraniol, and Citronellol. Its combination of rosy, sweet, fruity, and green notes makes it a compelling choice for formulators seeking to create sophisticated and memorable fragrances in cosmetic applications. Its favorable lingering properties further enhance its utility.

For applications requiring a dominant, classic rose scent, Geraniol remains a superior choice. For fresh, floral fragrances with a citrus twist, Citronellol is a strong candidate. Linalool is best suited for applications where a lighter, citrus-forward floral note is desired.

The selection of a fragrance ingredient should always be guided by the desired sensory profile of the final product and the target consumer. We recommend conducting descriptive and discrimination tests, as outlined in this guide, to ensure that the chosen fragrance meets the specific objectives of your formulation.

References

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The Architectonics of Activity: A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Citronellyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous quest for novel bioactive compounds, nature often provides the most elegant blueprints. Citronellyl esters, derived from the naturally occurring monoterpenoid citronellol, represent a promising class of molecules with a spectrum of biological activities, including insecticidal, antimicrobial, and anti-inflammatory properties. Understanding the subtle interplay between their chemical structure and biological function is paramount for the rational design of more potent and selective agents. This guide provides an in-depth exploration of the Quantitative Structure-Activity Relationship (QSAR) of citronellyl esters, offering a comparative analysis of their performance across different biological domains, supported by experimental data and detailed protocols.

The Rationale for QSAR in the Exploration of Citronellyl Esters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[1][2] For citronellyl esters, which share a common citronellyl backbone but differ in their ester functional group, QSAR provides a powerful tool to:

  • Predict the activity of novel, unsynthesized esters: This accelerates the discovery process by prioritizing the synthesis of the most promising candidates.[3]

  • Elucidate the mechanism of action: By identifying the key molecular features that govern bioactivity, QSAR can offer insights into how these molecules interact with their biological targets.

  • Optimize lead compounds: Structure-activity relationship (SAR) insights derived from QSAR models guide the modification of chemical structures to enhance potency and selectivity while minimizing toxicity.[4]

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical and structural properties. These properties are quantified by molecular descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological.

Comparative Analysis of Biological Activities: A Data-Driven Perspective

While a comprehensive QSAR study directly comparing multiple biological activities for a homologous series of citronellyl esters is not yet prevalent in the literature, we can synthesize findings from various studies to draw valuable comparisons. The following sections present experimental data for the insecticidal and antimicrobial activities of select citronellyl esters and related compounds, laying the groundwork for understanding their structure-activity relationships.

Insecticidal and Repellent Activity

Citronellol and its derivatives have long been recognized for their insect-repellent and insecticidal properties.[5] Esterification of citronellol can modulate its volatility and lipophilicity, thereby influencing its efficacy and persistence.

Table 1: Insecticidal Activity of Citronellyl Esters and Related Compounds

CompoundTarget OrganismBioassayActivity MetricValueReference
Citronellyl CinnamateAedes aegypti larvaeLarvicidal assayLC5086.30 µg/mL[6][7][8]
CitronellolAedes aegypti larvaeLarvicidal assayLC50111.84 µg/mL[6][7][8]
Citronellyl Isopropyl EtherRed cotton bug eggsOvicidal assay-High potency[5]
Citronellyl Benzyl EtherRed cotton bug eggsOvicidal assay-High potency[5]

From the available data, it is evident that the esterification of citronellol can enhance its insecticidal activity. For instance, citronellyl cinnamate exhibits a lower LC50 value against Aedes aegypti larvae compared to the parent alcohol, citronellol, indicating higher toxicity to the mosquito larvae.[6][7][8] Furthermore, studies on citronellol derivatives suggest that the introduction of aromatic or branched alkyl side-chains can enhance pesticidal potency.[5]

Antimicrobial Activity

The antimicrobial potential of citronellyl esters is an emerging area of research. The modification of the hydroxyl group of citronellol into an ester can alter its interaction with microbial cell membranes and intracellular targets.

Table 2: Antimicrobial Activity of Citronellyl Esters

CompoundMicroorganismActivity MetricValueReference
Citronellyl IsobutyrateStaphylococcus aureusMICModerate[9]
Citronellyl IsobutyrateBacillus subtilisMICModerate[9]
Citronellyl IsobutyrateEscherichia coliMICModerate[9]
Citronellyl IsobutyrateCandida albicansMICModerate[9]
CitronellolStaphylococcus aureusMIC0.5 mg/mL[10]
α-phenylseleno citronellolSalmonella TyphimuriumMIC0.03 mM[11]

Preliminary investigations show that citronellyl esters, such as citronellyl isobutyrate, possess moderate antimicrobial activity against a range of bacteria and fungi.[9] Interestingly, the introduction of a phenylselenium group to the citronellol backbone has been shown to significantly increase antimicrobial activity, highlighting the importance of the substituent group in modulating bioactivity.[11]

Deconstructing the Structure-Activity Relationship: Key Molecular Descriptors

To build a predictive QSAR model, it is crucial to select relevant molecular descriptors that capture the structural variations within the series of citronellyl esters and are likely to influence their biological activity.

Key Descriptor Classes for Citronellyl Ester QSAR:

  • Lipophilicity Descriptors (e.g., logP): The octanol-water partition coefficient (logP) is a measure of a molecule's hydrophobicity. It plays a critical role in determining how a molecule traverses biological membranes to reach its target. For both insecticidal and antimicrobial activity, an optimal lipophilicity is often required.

  • Electronic Descriptors (e.g., Dipole Moment, HOMO/LUMO energies): These descriptors relate to the electronic properties of the molecule, such as its polarity and reactivity.[12] The ester group's electronic nature can influence hydrogen bonding and other electrostatic interactions with the target site. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's ability to donate or accept electrons, which can be crucial for receptor binding.[12]

  • Steric Descriptors (e.g., Molar Refractivity, Molecular Volume): These descriptors quantify the size and shape of the molecule. The bulkiness of the ester side chain can significantly impact how the molecule fits into a binding pocket of a receptor or enzyme.

  • Topological Descriptors (e.g., Connectivity Indices): These descriptors are numerical representations of the molecular structure, encoding information about branching and connectivity. They can be useful in capturing the overall shape and complexity of the ester side chain.

The following diagram illustrates a typical workflow for a QSAR study on citronellyl esters.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_application Application & Interpretation A Citronellyl Ester Analogs C Molecular Descriptor Calculation A->C B Biological Activity Data (e.g., IC50, MIC) D Data Splitting (Training & Test Sets) B->D C->D E Statistical Model Generation (e.g., MLR, PLS) D->E F Model Validation (Internal & External) E->F G Prediction of New Compound Activity F->G H Identification of Key Structural Features F->H

Caption: A typical workflow for a QSAR study.

Experimental Protocols: From Synthesis to Bioactivity Assessment

The integrity of any QSAR model is fundamentally dependent on the quality of the input experimental data. This section provides detailed, step-by-step methodologies for the synthesis of citronellyl esters and the evaluation of their biological activities.

Synthesis of Citronellyl Esters via Enzymatic Esterification

Enzymatic synthesis is often preferred for producing flavor and fragrance esters due to its high selectivity and mild reaction conditions.[13]

Materials:

  • Citronellol

  • Carboxylic acid (e.g., cinnamic acid, isobutyric acid)

  • Immobilized lipase (e.g., Novozym® 435)

  • Organic solvent (e.g., heptane)

  • Molecular sieves (for anhydrous conditions, if necessary)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • To a reaction vessel, add citronellol and the corresponding carboxylic acid in a 1:1 molar ratio.

  • Add the organic solvent (e.g., heptane) to dissolve the reactants.

  • Add the immobilized lipase (typically 10-15% by weight of the substrates).

  • Maintain the reaction mixture at a constant temperature (e.g., 70°C) with continuous stirring.[7]

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the immobilized enzyme.

  • The solvent can be removed under reduced pressure to yield the crude citronellyl ester.

  • Purify the ester using column chromatography if necessary.

Synthesis_Workflow Reactants Citronellol + Carboxylic Acid + Solvent + Lipase Reaction Stirring at Controlled Temperature Reactants->Reaction Monitoring Reaction Monitoring (GC) Reaction->Monitoring Separation Filtration (Remove Enzyme) Reaction->Separation Monitoring->Reaction Purification Solvent Evaporation & Column Chromatography Separation->Purification Product Pure Citronellyl Ester Purification->Product

Caption: Workflow for the enzymatic synthesis of citronellyl esters.

Evaluation of Insecticidal Activity: Larvicidal Bioassay against Aedes aegypti

This protocol is adapted from methodologies used to assess the larvicidal potential of natural products.[7]

Materials:

  • Aedes aegypti larvae (late 3rd or early 4th instar)

  • Citronellyl ester dissolved in a suitable solvent (e.g., ethanol or DMSO)

  • Dechlorinated water

  • Beakers or small cups

  • Pipettes

Procedure:

  • Prepare a stock solution of the citronellyl ester in the chosen solvent.

  • Prepare a series of test concentrations by serially diluting the stock solution in dechlorinated water. Ensure the final solvent concentration is non-toxic to the larvae (typically ≤ 1%).

  • In each beaker, place 20-25 larvae in a defined volume of dechlorinated water (e.g., 100 mL).

  • Add the appropriate volume of the test solution to each beaker to achieve the desired final concentration.

  • A control group with only the solvent and a negative control with only dechlorinated water should be included.

  • Incubate the larvae for 24 hours at a controlled temperature and light cycle.

  • After 24 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Calculate the percentage mortality for each concentration.

  • Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Citronellyl ester dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, perform a serial two-fold dilution of the citronellyl ester in the broth medium.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth + inoculum) and a negative control (broth only). A solvent control should also be included.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the ester that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Future Directions and Conclusion

The exploration of the quantitative structure-activity relationships of citronellyl esters is a field ripe with potential. While this guide provides a comparative overview based on the current state of research, there is a clear need for more systematic studies that evaluate a broader range of esters against a diverse panel of biological targets. Future research should focus on:

  • Generating comprehensive QSAR models: Developing robust models that can predict multiple biological activities (e.g., insecticidal, antimicrobial, anti-inflammatory) for a large and diverse set of citronellyl esters.

  • Investigating the mechanism of action: Combining QSAR with molecular docking and other computational techniques to elucidate the specific molecular targets of these compounds.

  • Exploring synergistic effects: Investigating the potential for citronellyl esters to act synergistically with other bioactive compounds.

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A Comparative Guide to In-Vitro and In-Vivo Bioactivity Testing of Citronellyl Valerate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of Citronellyl Valerate

This compound, a monoterpene ester with the CAS Registry Number 7540-53-6, is recognized for its characteristic rose, herbal, and honey-like odor.[1][2] This has led to its use as a flavoring agent and a modifier in fragrances.[1][2] Beyond its sensory properties, the broader family of monoterpenes and their esters are increasingly scrutinized for their potential pharmacological activities. For instance, citronellol, a precursor to this compound, has demonstrated antibacterial, antioxidant, anti-inflammatory, and anticancer properties in preliminary studies.[3][4][5] The esterification to this compound may alter its lipophilicity and, consequently, its bioavailability and biological activity.

This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for evaluating the bioactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of experimental protocols, the rationale behind methodological choices, and the critical interpretation of data. Our objective is to bridge the gap between simplified, high-throughput in-vitro assays and the complex, physiologically relevant data derived from in-vivo models.

Part 1: In-Vitro Bioactivity Assessment: The Foundational Screening

In-vitro testing serves as the cornerstone of bioactivity screening. These assays, conducted in a controlled environment outside of a living organism, are indispensable for initial efficacy assessment, high-throughput screening, and elucidating mechanisms of action. They are generally faster and more cost-effective than in-vivo studies.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. In-vitro assays provide a rapid means to screen compounds for their potential to mitigate inflammatory responses.

  • Expertise & Experience: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[6][7][8] This assay quantifies the ability of a test compound to prevent the denaturation of proteins (typically egg or bovine serum albumin) induced by heat. The principle is that anti-inflammatory compounds can stabilize these proteins, thereby reducing a key inflammatory trigger.[6][7]

  • Experimental Protocol:

    • Preparation of Reaction Mixture: A solution of 1-2% egg albumin is prepared in phosphate-buffered saline (PBS, pH 7.4).[6]

    • Treatment: 2 mL of varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are mixed with 0.2 mL of the egg albumin solution and 2.8 mL of PBS.[6]

    • Control Groups: A positive control (e.g., Diclofenac sodium) and a negative control (vehicle) are run in parallel.[6]

    • Incubation: The mixtures are incubated at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[7]

    • Quantification: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.[7]

    • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

  • Expertise & Experience: The stabilization of lysosomal and erythrocyte membranes is crucial, as their lysis can release pro-inflammatory enzymes and mediators.[7] This assay uses RBCs as a model for lysosomal membranes. The ability of this compound to prevent heat-induced hemolysis indicates its potential to stabilize these membranes and exert an anti-inflammatory effect.[7][9]

  • Experimental Protocol:

    • RBC Suspension Preparation: Fresh human or animal blood is collected in an anticoagulant solution. The erythrocytes are separated by centrifugation, washed with isotonic saline, and resuspended to a 10% concentration.

    • Reaction Mixture: The reaction mixture consists of 1 mL of the test compound at various concentrations and 1 mL of the 10% RBC suspension.

    • Incubation: Samples are incubated in a water bath at 56°C for 30 minutes.[9]

    • Centrifugation: The tubes are centrifuged to pellet the unlysed cells.

    • Quantification: The absorbance of the supernatant, which contains the released hemoglobin, is measured at 560 nm.[9]

    • Calculation: The percentage of membrane protection is calculated relative to a control sample without the test compound.

In_Vitro_Anti_Inflammatory_Workflow cluster_0 Protein Denaturation Assay cluster_1 RBC Membrane Stabilization Assay PD_Start Prepare Egg Albumin Solution PD_Mix Mix Albumin + this compound + PBS PD_Start->PD_Mix PD_Incubate Incubate (37°C), then Heat (70°C) PD_Mix->PD_Incubate PD_Read Measure Absorbance at 660 nm PD_Incubate->PD_Read PD_Calc Calculate % Inhibition PD_Read->PD_Calc RBC_Start Prepare 10% RBC Suspension RBC_Mix Mix RBCs + this compound RBC_Start->RBC_Mix RBC_Incubate Incubate at 56°C RBC_Mix->RBC_Incubate RBC_Spin Centrifuge RBC_Incubate->RBC_Spin RBC_Read Measure Supernatant Absorbance at 560 nm RBC_Spin->RBC_Read RBC_Calc Calculate % Protection RBC_Read->RBC_Calc

Caption: Workflow for in-vitro anti-inflammatory assays.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[10] In-vitro assays are the first step in identifying compounds with potential antimicrobial efficacy.

  • Expertise & Experience: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental and standardized method to quantify the antimicrobial potency of a compound.

  • Experimental Protocol (Broth Microdilution):

    • Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10^5 CFU/mL.

    • Controls: Positive (microbe only) and negative (broth only) growth controls are included.

    • Incubation: The plate is incubated at 37°C for 18-24 hours.

    • Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

  • Expertise & Experience: This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time. It is a more dynamic measure of antimicrobial activity compared to the static MIC endpoint.[10]

  • Experimental Protocol:

    • Setup: Flasks containing broth and a standardized inoculum of the test microorganism are prepared.

    • Treatment: this compound is added at concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). A growth control without the compound is included.

    • Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

    • Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Anticancer Activity

Preliminary studies on related compounds suggest a potential for anticancer activity.[4][5] In-vitro cytotoxicity assays against cancer cell lines are the primary screening tool.

  • Expertise & Experience: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Experimental Protocol:

    • Cell Seeding: Cancer cells (e.g., murine leukemia P388, human breast cancer MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.

    • Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • Quantification: The absorbance of the purple solution is measured, typically at 570 nm.

    • Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates higher cytotoxic potency.[3][5]

Part 2: In-Vivo Bioactivity Assessment: The Whole-Organism Response

While in-vitro assays are crucial for initial screening, they cannot replicate the complex physiological environment of a living organism. In-vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a systemic context.[11][12]

Anti-inflammatory Activity

In-vivo models of inflammation allow for the assessment of a compound's effect on the complex interplay of cellular and molecular events in living tissue.

  • Expertise & Experience: This is one of the most widely used models for evaluating acute anti-inflammatory activity.[13] Carrageenan, a phlogistic agent, is injected into the paw of a rat or mouse, inducing a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.[11][13]

  • Experimental Protocol:

    • Animal Grouping: Animals (typically rats) are divided into control and treatment groups.

    • Compound Administration: The treatment groups receive this compound (e.g., orally or intraperitoneally) at various doses. The control group receives the vehicle. A standard drug like indomethacin is used as a positive control.

    • Inflammation Induction: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

    • Measurement: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.

    • Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.

In_Vivo_Anti_Inflammatory_Workflow cluster_0 Carrageenan-Induced Paw Edema Model Start Group Animals (Rats/Mice) Administer Administer this compound / Vehicle / Standard Drug Start->Administer Induce Inject Carrageenan into Paw Administer->Induce Measure Measure Paw Volume at Timed Intervals Induce->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze

Caption: Workflow for the in-vivo acute anti-inflammatory model.

Antimicrobial Efficacy

In-vivo infection models are critical for determining if a compound's in-vitro antimicrobial activity translates into therapeutic efficacy in a host.[14][15]

  • Expertise & Experience: This model mimics a systemic bacterial infection. A lethal dose of bacteria is administered to mice, and the efficacy of the test compound is evaluated based on its ability to improve survival rates and reduce bacterial load in organs.

  • Experimental Protocol:

    • Infection: Mice are infected intraperitoneally with a pathogenic bacterial strain (e.g., carbapenem-resistant Klebsiella pneumoniae).[16]

    • Treatment: At a specified time post-infection, groups of mice are treated with this compound, a standard antibiotic, or a vehicle control.

    • Monitoring: The primary endpoint is survival, which is monitored over several days.

    • Bacterial Load (Optional): In separate satellite groups, animals can be euthanized at specific time points. Blood and organs (e.g., liver, spleen) are collected, homogenized, and plated to quantify the bacterial burden (CFU/gram of tissue).[10]

Anticancer Efficacy

Xenograft models, where human tumors are grown in immunodeficient mice, are a cornerstone of preclinical oncology drug development.[12][17] They allow for the evaluation of a compound's anti-tumor activity in an in-vivo setting.[18][19]

  • Expertise & Experience: CDX models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[12][17] These models are highly reproducible and are excellent for initial in-vivo efficacy testing.

  • Experimental Protocol:

    • Tumor Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Randomization & Treatment: Mice are randomized into treatment and control groups. Treatment with this compound (at various doses), a standard chemotherapy agent, or vehicle is initiated.

    • Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight is also monitored as an indicator of toxicity.

    • Analysis: The primary endpoint is tumor growth inhibition (TGI). The data is plotted as mean tumor volume vs. time.

In_Vivo_Anticancer_Workflow cluster_0 Xenograft Model Workflow Start Implant Human Tumor Cells into Mice Grow Allow Tumors to Reach Measurable Size Start->Grow Randomize Randomize Mice into Treatment/Control Groups Grow->Randomize Treat Administer this compound / Vehicle / Standard Drug Randomize->Treat Measure Measure Tumor Volume & Body Weight Regularly Treat->Measure Analyze Calculate Tumor Growth Inhibition (TGI) Measure->Analyze

Caption: Workflow for the in-vivo anticancer xenograft model.

Part 3: Skin Interaction Profile: A Critical Consideration for Fragrance Ingredients

Given its use in consumer products, assessing the interaction of this compound with the skin is paramount for safety and for evaluating its potential for topical delivery.

Ex-Vivo Skin Permeation
  • Expertise & Experience: Franz diffusion cells are the "gold standard" for in-vitro/ex-vivo testing of drug permeation through the skin.[20][21] This method uses excised skin (porcine ear skin is a common model due to its similarity to human skin) mounted between two chambers to measure the rate at which a compound crosses the skin barrier.[22]

  • Experimental Protocol:

    • Skin Preparation: Full-thickness porcine ear skin is excised, cleaned, and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Application: A formulation containing this compound is applied to the skin surface in the donor chamber.

    • Sampling: The receptor chamber is filled with a buffer solution. At set time intervals, samples are withdrawn from the receptor fluid and replaced with fresh buffer to maintain sink conditions.[21][23]

    • Quantification: The concentration of this compound in the collected samples is quantified using an appropriate analytical method, such as gas chromatography (GC).

    • Analysis: The cumulative amount of permeated compound per unit area is plotted against time to determine the permeation flux.

In-Vitro Skin Irritation
  • Expertise & Experience: Modern alternatives to animal testing for skin irritation involve the use of three-dimensional reconstructed human epidermis (RhE) models.[24][25][26] These models mimic the morphology and barrier function of the human epidermis and are accepted by regulatory bodies (e.g., OECD Test Guideline 439).[24][25] Irritation potential is assessed by measuring cytotoxicity and the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α).[24][27][28]

  • Experimental Protocol (RhE Model):

    • Application: this compound is applied topically to the surface of the RhE tissue constructs.

    • Controls: A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are used.[28]

    • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes), after which the test substance is washed off.

    • Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

    • Endpoint Measurement:

      • Viability: Tissue viability is assessed using the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation.[27]

      • Cytokine Release: The culture medium is collected and analyzed for the concentration of IL-1α using an ELISA kit. An increase in IL-1α release is a marker of an irritant response.[24][28]

Part 4: Comparative Analysis and Data Synthesis

The ultimate goal is to establish a clear and predictive relationship between in-vitro results and in-vivo outcomes. While a direct one-to-one correlation is rare, a well-designed testing cascade allows for informed decision-making.

BioactivityIn-Vitro Model/AssayKey Parameter(s)In-Vivo ModelKey Parameter(s)
Anti-inflammatory Protein Denaturation% InhibitionCarrageenan Paw Edema% Edema Reduction
RBC Membrane Stabilization% ProtectionCotton Pellet Granuloma% Granuloma Weight Reduction
Antimicrobial Broth MicrodilutionMIC (µg/mL)Murine Sepsis Model% Survival, Log CFU Reduction
Time-Kill AssayRate of KillingMurine Skin InfectionLog CFU Reduction in Tissue
Anticancer MTT Assay on Cancer CellsIC50 (µM)Xenograft Model% Tumor Growth Inhibition
Skin Irritation Reconstructed Human Epidermis% Viability, IL-1α ReleaseRabbit Draize Test (historical)Erythema/Edema Score

Trustworthiness: Understanding Discrepancies

It is critical to understand why discrepancies between in-vitro and in-vivo results may arise:

  • Metabolism: A compound may be inactive in-vitro but metabolized to an active form in-vivo (pro-drug), or vice-versa.

  • Bioavailability: Poor absorption or rapid excretion in-vivo can prevent the compound from reaching its target at effective concentrations, even with potent in-vitro activity.

  • Complex Biology: In-vivo models incorporate systemic effects, such as immune responses and interactions with the microbiome, that are absent in simplified in-vitro systems.[17]

The transition from in-vitro to in-vivo testing is a critical step in drug discovery.[29] A positive result in an in-vitro assay provides the rationale for proceeding to more complex and resource-intensive animal models. Conversely, negative in-vivo results despite promising in-vitro data can provide valuable insights into a compound's metabolic fate or bioavailability limitations.

Conclusion

The evaluation of this compound's bioactivity requires a multi-faceted approach that leverages the strengths of both in-vitro and in-vivo methodologies. In-vitro assays offer a rapid and cost-effective platform for initial screening and mechanistic studies across potential anti-inflammatory, antimicrobial, and anticancer activities. However, these must be validated by in-vivo models that provide the indispensable context of a whole biological system, assessing true efficacy and safety. By systematically progressing from cellular assays to animal models, researchers can build a comprehensive profile of this compound, robustly characterizing its potential therapeutic applications.

References

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  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022, August 19). National Institutes of Health.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar.
  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. (2025, April 9). Frontiers.
  • Kleinstreuer, N. C., et al. (2020). Two-Dimensional Cellular and Three-Dimensional Bio-Printed Skin Models to Screen Topical-Use Compounds for Irritation Potential. Toxicological Sciences, 175(1), 121–131.
  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. (2021). Food and Chemical Toxicology, 156, 112564.
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Sources

Cross-validation of "Citronellyl valerate" analytical results between different labs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Citronellyl Valerate Analytical Results

In the realm of fragrance and flavor development, the consistent and accurate quantification of key aroma compounds is paramount. This compound, a significant contributor to rosy, fruity, and herbaceous scents, requires precise analytical measurement to ensure product quality and consistency across different manufacturing sites and research facilities. This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation of this compound analytical results, ensuring that data generated from various locations are reliable and comparable.

The Imperative of Cross-Validation

Before a new fragrance formulation moves from research and development to global production, it is crucial to ensure that the analytical methods used to quantify its components are transferable and reproducible. Cross-validation is the process of verifying that a validated analytical method produces consistent, reliable, and accurate results when performed by different laboratories, analysts, or with different instruments[1]. This is a critical step for regulatory compliance and ensures the integrity of data that informs key decisions in product development and quality control[1][2].

This guide will focus on the gold-standard analytical technique for volatile fragrance compounds: Gas Chromatography-Mass Spectrometry (GC-MS)[3][4].

Designing a Robust Inter-Laboratory Study

A successful cross-validation study hinges on a well-defined experimental design. The goal is to isolate and quantify the variability between laboratories.

Key Components of the Study Design:
  • Selection of Participating Laboratories: A minimum of three independent laboratories should participate to provide a meaningful statistical evaluation of the results.

  • Standardized Reference Material: A single, homogenous batch of high-purity this compound reference standard must be distributed to all participating labs.

  • Identical Test Samples: A homogenous batch of the product matrix containing this compound (e.g., a fragrance oil or a consumer product base) should be prepared and distributed.

  • Detailed Analytical Protocol: A comprehensive, step-by-step protocol for sample preparation and GC-MS analysis must be provided to all participants to minimize procedural variability.

  • Pre-defined Acceptance Criteria: The acceptable limits for accuracy and precision between laboratories must be established before the study begins, often based on guidelines from the International Council for Harmonisation (ICH)[5][6][7][8][9].

Experimental Workflow for Cross-Validation

The following diagram illustrates the key stages of the inter-laboratory cross-validation process.

CrossValidationWorkflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase A Centralized Preparation of Reference Standard and Test Samples B Distribution to Participating Labs A->B Homogenous Batches C Lab 1: Sample Prep & GC-MS Analysis B->C D Lab 2: Sample Prep & GC-MS Analysis B->D E Lab 3: Sample Prep & GC-MS Analysis B->E F Data Submission to Central Coordinator C->F D->F E->F G Statistical Analysis (Accuracy, Precision) F->G H Final Report and Comparison against Acceptance Criteria G->H

Caption: Workflow of the inter-laboratory cross-validation study.

Detailed Experimental Protocols

Adherence to a standardized protocol is critical for minimizing inter-laboratory variability.

Sample Preparation

The goal of sample preparation is to extract this compound from the product matrix and prepare it in a suitable solvent for GC-MS analysis at an appropriate concentration.

Materials:

  • Test sample containing this compound

  • This compound reference standard

  • Ethyl acetate (HPLC grade or equivalent)[7]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with inserts

Procedure:

  • Reference Standard Preparation:

    • Accurately weigh approximately 100 mg of the this compound reference standard.

    • Dissolve in ethyl acetate in a 100 mL volumetric flask and dilute to volume to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Test Sample Preparation:

    • Accurately weigh an amount of the test sample equivalent to approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with ethyl acetate.

    • Further dilute the sample with ethyl acetate to a final target concentration of approximately 10 µg/mL of this compound[10].

    • Prepare three independent replicates of the test sample.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound. A non-polar column is generally suitable for separating compounds based on boiling point, which is appropriate for this analysis[11].

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[3][12]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Program Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes[13][14]
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Scan Range 40-400 m/z
Quantification Ion To be determined from the mass spectrum of the this compound reference standard (likely m/z corresponding to a prominent and specific fragment ion).

Data Analysis and Acceptance Criteria

The data from each laboratory should be compiled and analyzed to assess the accuracy and precision of the method across the different sites.

Logical Framework for Data Evaluation

DataEvaluation A Raw Data from Each Laboratory B Calculate Mean Concentration and Standard Deviation (SD) for each lab A->B C Calculate Overall Mean and Inter-Laboratory Standard Deviation B->C D Assess Accuracy: % Recovery vs. Theoretical C->D E Assess Precision: Relative Standard Deviation (RSD) - Repeatability (Intra-lab) - Reproducibility (Inter-lab) C->E F Compare Results to Pre-defined Acceptance Criteria D->F E->F G Method is Cross-Validated F->G Criteria Met H Investigation of Discrepancies F->H Criteria Not Met

Caption: Decision-making process for evaluating cross-validation data.

Acceptance Criteria

Based on ICH guidelines for method validation, the following acceptance criteria are proposed for this cross-validation study[1][2]:

  • Accuracy: The mean result from each laboratory should be within ±15% of the overall mean from all laboratories.

  • Precision:

    • Repeatability (Intra-laboratory precision): The Relative Standard Deviation (RSD) of the results from the three replicates within each laboratory should not exceed 15%.

    • Reproducibility (Inter-laboratory precision): The RSD of the mean results from all participating laboratories should not exceed 20%.

Hypothetical Data Comparison

The following table presents a hypothetical data set for the cross-validation of this compound analysis, assuming a theoretical concentration of 10.00 µg/mL in the test sample.

LaboratoryReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)Intra-lab RSD (%)Accuracy (% of Overall Mean)
Lab A 9.8510.159.989.991.51%100.2%
Lab B 9.549.899.659.691.84%97.2%
Lab C 10.2110.0510.1110.120.80%101.5%
Overall 9.97 2.20%

In this hypothetical example, all acceptance criteria are met:

  • The mean result from each lab is well within ±15% of the overall mean.

  • The intra-laboratory RSD for each lab is below 15%.

  • The inter-laboratory RSD (reproducibility) is 2.20%, which is well below the 20% limit.

Conclusion

A successful inter-laboratory cross-validation demonstrates that an analytical method is robust, reliable, and transferable. By following the structured approach outlined in this guide—from careful study design and detailed protocol execution to rigorous data analysis against pre-defined acceptance criteria—organizations can ensure the consistency and quality of their this compound analysis across multiple sites. This builds confidence in the analytical data that underpins product development, quality assurance, and regulatory submissions in the fragrance and flavor industry.

References

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from Mass Spectrometry Facility, University of California, Riverside.
  • GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification. (2022). Journal of Analytical Science and Technology, 13(1), 35.
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  • Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
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  • Chiral Gas Chromatography of Citronellal, b-Citronellol and Linalool on a b-DEX™ 225 Column. (n.d.). LabRulez GCMS.
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  • GC-MS Method for Essential Oil Analysis. (n.d.). areme.
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  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Pharmaceuticals, 16(10), 1461.
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A Comparative Guide to the Synthesis of Citronellyl Valerate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of flavor and fragrance production, the synthesis of esters like Citronellyl Valerate is of paramount importance. This monoterpene ester, known for its pleasant fruity, rosy, and herbaceous aroma, is a valuable ingredient in the food, cosmetic, and pharmaceutical industries.[1][2][3] Traditionally, its production has relied on conventional chemical catalysis. However, the principles of Green Chemistry are steering the industry towards more sustainable and refined biocatalytic methods.[4][5]

This guide provides a comprehensive comparison of the chemical and enzymatic synthesis routes for this compound (also known as citronellyl pentanoate[1][6]), offering researchers and development professionals the technical insights and experimental data needed to make informed decisions for their applications.

Section 1: The Chemical Approach - A Legacy of High Energy

Conventional chemical synthesis of this compound is typically achieved through Fischer-Speier esterification. This method involves the direct reaction of citronellol with valeric acid, driven by a strong acid catalyst.

Reaction Mechanism and Conditions

The process relies on protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol. This is a reversible reaction, and to drive it towards the product side, high temperatures and the continuous removal of water are necessary.

  • Catalysts: Homogeneous strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly employed.[5][7][8]

  • Temperature: The reaction typically requires high temperatures, often in the range of 150–240 °C, to achieve a reasonable reaction rate.[5][9][10]

  • By-product Removal: To shift the equilibrium, the water formed during the reaction must be removed, often through azeotropic distillation or by operating under reduced pressure.[10]

Advantages and Disadvantages

While being a well-established method, chemical synthesis presents significant drawbacks. The harsh conditions can lead to side reactions, such as dehydration of the alcohol or polymerization, resulting in a lower yield of the desired ester and the formation of impurities that impart undesirable color and off-odors.[9][10] The process is energy-intensive and generates hazardous waste streams that require neutralization and treatment, posing environmental challenges.[5][7][9]

Section 2: The Enzymatic Approach - Precision, Purity, and Sustainability

Enzymatic synthesis represents a modern, green alternative that leverages the catalytic prowess of enzymes, particularly lipases, to produce high-quality esters under mild conditions.[11][12][13] This route can proceed via direct esterification or transesterification.

Biocatalysis in Action

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are remarkably efficient biocatalysts for ester synthesis.[5] Their high specificity and selectivity (both regio- and enantioselectivity) are key advantages, minimizing the formation of by-products.[12][13] For industrial applications, lipases are often immobilized on a solid support, which simplifies catalyst recovery and enables reuse over multiple reaction cycles, thereby improving process economics.[10][14][15]

  • Catalysts: Commercially available immobilized lipases, such as Candida antarctica Lipase B (often marketed as Novozym 435), Lipozyme TL IM from Thermomyces lanuginosus, or lipases from Rhizopus and Mucor species, are highly effective.[4][10][13][15][16][17]

  • Temperature: Enzymatic reactions proceed under significantly milder temperatures, typically between 30–70 °C.[5][11] Optimized conditions for similar citronellyl esters have been reported in the 40-60 °C range.[17][18]

  • Reaction Medium: The synthesis can be performed in organic solvents like hexane or heptane, or more preferably, in solvent-free systems to further enhance the green credentials of the process.[15][16]

The Green Advantage

The enzymatic route aligns closely with the principles of Green Chemistry. It operates at lower temperatures, reducing energy consumption and environmental impact.[5][19] The high selectivity of lipases leads to a purer product with superior sensory qualities, often eliminating the need for extensive downstream purification.[5] Furthermore, products synthesized via biocatalysis can often be labeled as "natural," a significant marketing advantage in consumer-facing industries. The main considerations for this method are the initial cost of the enzyme and the potential for slower reaction rates, though these can be mitigated through process optimization and catalyst recycling.[19][20][21]

Section 3: Head-to-Head Comparison

The following tables summarize the key differences between the two synthetic pathways.

Table 1: Comparison of Synthesis Parameters

ParameterChemical SynthesisEnzymatic Synthesis
Catalyst Strong acids (e.g., H₂SO₄)Lipases (e.g., Novozym 435)
Temperature High (150-240 °C)[5][9][10]Mild (30-70 °C)[5][11]
Pressure Atmospheric or reducedAtmospheric
Solvents Often requires solvents for azeotropic distillationCan be solvent-free or use non-polar solvents[15][16]
Reaction Time Variable, can be faster but less controlledCan be longer, but highly optimizable[7][20]

Table 2: Performance and Environmental Impact

ParameterChemical SynthesisEnzymatic Synthesis
Yield Moderate, limited by side reactionsHigh to excellent (often >95%)[15][16][17]
Purity Lower, requires extensive purificationHigh, minimal by-products[5]
By-products Dehydration products, polymers, colored impurities[9][10]Minimal, primarily unreacted substrates
Energy Consumption HighLow
Environmental Impact Hazardous catalyst, acidic waste, high CO₂ footprintBiodegradable catalyst, minimal waste, lower CO₂ footprint[19]
Product Quality Potential for off-odors and discoloration[9]High-purity, colorless, clean aroma profile[5]

Section 4: Visualizing the Workflows

The following diagrams illustrate the distinct process flows for each synthesis method.

Chemical_Synthesis cluster_reactants Reactants Citronellol Citronellol Reactor High-Temp Reactor (150-240°C) + Water Removal Citronellol->Reactor ValericAcid Valeric Acid ValericAcid->Reactor Catalyst H₂SO₄ Catalyst Catalyst->Reactor Neutralization Neutralization (e.g., NaHCO₃ wash) Reactor->Neutralization Crude Mixture Extraction Solvent Extraction Neutralization->Extraction Purification Distillation / Chromatography Extraction->Purification Product This compound (Crude -> Pure) Purification->Product

Figure 1. Workflow for Chemical Synthesis of this compound.

Enzymatic_Synthesis cluster_reactants Reactants Citronellol Citronellol Bioreactor Mild-Temp Bioreactor (40-60°C) Citronellol->Bioreactor ValericAcid Valeric Acid ValericAcid->Bioreactor Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Bioreactor Filtration Enzyme Filtration (for reuse) Bioreactor->Filtration Product Mixture Filtration->Enzyme Recycle Product High-Purity This compound Filtration->Product

Figure 2. Workflow for Enzymatic Synthesis of this compound.

Section 5: Experimental Protocols

The following are generalized, self-validating protocols for the synthesis of this compound.

Protocol for Chemical Synthesis (Fischer Esterification)
  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Charging Reactants: Charge the flask with citronellol (1.0 eq), valeric acid (1.2 eq), and a suitable solvent (e.g., toluene) to facilitate azeotropic water removal.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and periodically analyzing aliquots via Gas Chromatography (GC).

  • Work-up: Once the reaction reaches completion (or equilibrium), cool the mixture to room temperature. Carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude ester must be purified, typically by vacuum distillation, to remove unreacted starting materials and by-products.

  • Characterization: Confirm the purity and identity of the final product using GC-MS and NMR spectroscopy.

Protocol for Enzymatic Synthesis (Lipase-Catalyzed)
  • Reactor Setup: In a temperature-controlled shaker flask, combine citronellol (1.0 eq) and valeric acid (1.0-1.5 eq). The reaction can be run solvent-free, which is preferable.

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435) at a loading of approximately 5-10% (w/w) of the total substrate mass.

  • Reaction: Incubate the mixture at the optimal temperature (e.g., 50 °C) with constant agitation (e.g., 150-200 rpm).

  • Monitoring: Monitor the conversion of citronellol into the ester product by taking small samples at regular intervals and analyzing them by GC. The reaction is typically complete within 4-24 hours, with high conversions often achieved.[15][16]

  • Catalyst Recovery: Upon completion, separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse in subsequent batches.[21]

  • Product Isolation: The filtrate contains the high-purity this compound. If a solvent was used, it can be removed under reduced pressure. Often, no further purification is necessary.

  • Characterization: Verify the purity of the product using GC-MS. The absence of significant by-product peaks validates the efficiency of the biocatalytic process.

Conclusion

The comparative analysis clearly demonstrates that while chemical synthesis is a long-standing method, the enzymatic route offers compelling advantages in the production of this compound. The biocatalytic approach is a superior alternative, providing higher purity, improved product quality, and significant environmental and energy-saving benefits.[5][11][19] For researchers and manufacturers in the competitive flavor, fragrance, and pharmaceutical industries, embracing enzymatic synthesis is not only a step towards sustainability but also a strategic move to produce premium, "natural" ingredients that meet the demands of modern consumers. The ongoing advancements in enzyme engineering and immobilization continue to make this green technology more accessible and economically viable for industrial-scale production.[10][22]

References

  • National Institutes of Health (NIH).

  • MDPI.

  • VITO.

  • Royal Society of Chemistry.

  • Electronic Journal of Biotechnology.

  • MDPI.

  • AOCS.

  • AIR Unimi.

  • SciELO.

  • ResearchGate.

  • ResearchGate.

  • National Institutes of Health (NIH).

  • Dr. Steve Talcott Lab.

  • PubMed.

  • ResearchGate.

  • National Institutes of Health (NIH).

  • Royal Society of Chemistry.

  • Biblioteka Nauki.

  • PubChem.

  • The Good Scents Company.

  • ECHEMI.

  • SciELO.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Biotage.

  • Government of Canada.

  • ScienceDirect.

  • ResearchGate.

  • The Royal Society of Chemistry.

  • Flavor and Extract Manufacturers Association (FEMA).

  • ResearchGate.

  • FlavScents.

  • AB Enterprises.

  • Redalyc.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Citronellyl Valerate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Citronellyl valerate (CAS 7540-53-6), also known as citronellyl pentanoate, is a widely utilized ester in the fragrance and flavor industries for its pleasant fruity, floral, and citrus-like aroma.[1] As with any laboratory chemical, its handling and disposal demand a rigorous, safety-first approach to protect laboratory personnel, ensure regulatory compliance, and safeguard environmental health. This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and chemical waste management principles.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is classified as a combustible liquid that poses specific health and environmental risks that directly inform disposal procedures.[1]

Primary Hazards:

  • Health: It is known to cause skin and serious eye irritation.[2][3] Inhalation may lead to respiratory irritation, and it can be harmful if swallowed.[1][2][3] Some data also suggests a potential for allergic skin reactions.

  • Environmental: The compound is recognized as being potentially harmful or toxic to aquatic life, with the possibility of long-lasting effects.[2][4] This classification makes its containment from waterways a critical priority in disposal. It is not, however, considered to be Persistent, Bioaccumulative, and Toxic (PBT).[5]

Table 1: Physical and Chemical Properties of this compound

Property Value Significance for Disposal
CAS Number 7540-53-6 Unique identifier for accurate tracking and labeling.
Molecular Formula C15H28O2 ---
Appearance Colorless liquid[3][6] Indicates that spills may not be easily visible.
Boiling Point 237-240 °C[2][3][6] Low volatility at room temperature reduces inhalation risk.
Flash Point >110 °C (>230 °F)[3][6] Classified as a combustible, not flammable, liquid. Keep away from ignition sources.[1]
Density ~0.88 g/mL[3] Slightly less dense than water.

| Water Solubility | Low[3] | Will not readily mix with water; prohibits drain disposal . |

Section 2: Pre-Disposal Safety Protocols

Before handling any chemical waste, establishing a robust safety perimeter is essential. This involves both personal protection and safe handling practices to minimize exposure risk.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard profile. The goal is to create a barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection ANSI-approved safety glasses or goggles.[1][7] Protects against splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[7] Prevents direct skin contact, mitigating the risk of skin irritation.
Body Protection Standard laboratory coat.[7] Protects skin and personal clothing from accidental contamination.

| Respiratory | Use in a well-ventilated area or fume hood.[1][3] | Minimizes the inhalation of vapors that can cause respiratory irritation. |

Safe Handling and Storage of Waste

Proper containment is the first step in the disposal process.

  • Compatibility: All waste containing this compound must be collected in chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles.[7][8]

  • Segregation: Never mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[1] It should be collected in a designated organic waste stream, typically for halogen-free solvents and organics.

  • Closure: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[8] Using a funnel that is then removed is standard practice; funnels should not be left in the container opening.

Section 3: Step-by-Step Disposal Procedures

The following protocols provide clear, actionable steps for managing this compound waste in common laboratory scenarios.

Protocol 3.1: Disposal of Unused or Waste this compound (Liquid)

This procedure applies to pure, unused product or solutions where this compound is the primary component.

  • Prepare for Transfer: Don all required PPE as outlined in Table 2. Perform the transfer within a certified chemical fume hood.

  • Select Waste Container: Obtain a designated hazardous waste container that is properly labeled for "Hazardous Waste," "Organic Waste," or a similar institutional designation. Ensure the container is clean, dry, and made of a compatible material.

  • Transfer Waste: Carefully pour the this compound waste into the container, using a funnel to prevent spills.

  • Seal and Label: Securely cap the container. Using a hazardous waste tag, clearly write the full chemical name ("this compound"), estimate the quantity and concentration, and note any other components (e.g., solvents). Date the tag.[7][8]

  • Store for Pickup: Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA) to await collection by a licensed waste contractor.[7]

Protocol 3.2: Management of Small Spills (<100 mL)

Accidents happen. A swift and correct response prevents a minor spill from becoming a major incident.

  • Ensure Safety: Alert others in the immediate area. If vapors are significant, evacuate and reassess the situation. Ensure there are no nearby ignition sources.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, cat litter, or chemical spill pads to surround and cover the liquid.[1] This prevents the spill from spreading.

  • Absorb and Collect: Allow the material to fully absorb the this compound. Using non-sparking tools (e.g., a plastic scoop), carefully collect the contaminated absorbent material.

  • Package Waste: Place the collected material into a heavy-duty plastic bag or a sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste: this compound contaminated debris." Dispose of it through the same process as liquid waste (Protocol 3.1).

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

Protocol 3.3: Decontamination and Disposal of Empty Containers

An "empty" container is never truly empty and must be decontaminated before disposal to prevent the introduction of hazardous chemicals into the regular waste stream.[8]

  • Initial Rinse (Critical Step): Rinse the container three times with a small amount of a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous chemical waste along with your liquid this compound.[8][9] Subsequent rinses can often be collected in the same waste container.

  • Final Rinse: Perform a final rinse with soap and water.

  • Dry Container: Allow the container to air-dry completely in a well-ventilated area or fume hood.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[9] This prevents confusion and ensures the container is not mistaken for a full one.

  • Final Disposal: Once clean, dry, and defaced, the container can be disposed of in the appropriate receptacle for glass or plastic, in accordance with institutional policy.

Section 4: Visualizing the Disposal Workflow

To aid in decision-making, the following diagrams illustrate the logical flow for waste management and spill response.

DisposalWorkflow start This compound Waste Generated decision What is the nature of the waste? start->decision liquid_waste Unused Product or Contaminated Solution decision->liquid_waste Liquid spill_waste Spill (<100 mL) decision->spill_waste Spill container_waste Empty Container decision->container_waste Container proc_liquid Protocol 3.1: Collect in sealed, labeled hazardous waste container. liquid_waste->proc_liquid proc_spill Protocol 3.2: Absorb with inert material. Collect debris in sealed container. spill_waste->proc_spill proc_container Protocol 3.3: Triple rinse (collect first rinsate). Deface label. container_waste->proc_container store Store in Satellite Accumulation Area (SAA) proc_liquid->store proc_spill->store dispose_regular Dispose of clean container in appropriate lab trash/recycling proc_container->dispose_regular dispose_contractor Dispose via Licensed Waste Contractor store->dispose_contractor

Caption: Decision workflow for managing different forms of this compound waste.

SpillResponse spill Spill Occurs (<100 mL) step1 1. Alert Personnel & Remove Ignition Sources spill->step1 step2 2. Contain Spill with Inert Absorbent step1->step2 step3 3. Collect Contaminated Absorbent into Sealed Container step2->step3 step4 4. Label as Hazardous Waste step3->step4 step5 5. Store in SAA for Professional Disposal step4->step5

Caption: Step-by-step protocol for responding to a small this compound spill.

Section 5: Emergency Procedures

Large Spills (>100 mL)

Do not attempt to clean up a large spill without proper training and equipment.

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Prevent entry into drains and waterways.[1]

First Aid Measures
  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If symptoms develop, seek medical attention.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical advice.[1]

Conclusion

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding its hazard profile and adhering to the systematic disposal protocols outlined in this guide—from PPE selection and waste segregation to spill management and container decontamination—researchers can ensure that this valuable compound is managed responsibly from acquisition to final disposal. Always consult your institution's specific waste management guidelines, as they may have additional requirements.

References

  • Citronellyl Isovalerate - Material Safety Data Sheet (MSDS). (2025).
  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. (2021). Food and Chemical Toxicology.
  • Ester Disposal - Chemtalk Forum. (2008).
  • This compound | C15H28O2 | CID 61416 - PubChem. National Center for Biotechnology Information.
  • This compound, 7540-53-6 - The Good Scents Company.
  • Proper Disposal of 13-HODE Methyl Ester: A Comprehensive Guide for Laboratory Professionals - Benchchem. (2025).
  • Chemical Waste Disposal Guidelines - Emory University.
  • Safety data sheet - CPAChem.
  • Hazardous Waste Disposal Guide - Dartmouth College.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd - ECHEMI.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.